Technical Documentation Center

1-(2-Ethoxy-5-propylphenyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Ethoxy-5-propylphenyl)ethanamine
  • CAS: 634150-54-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2-Ethoxy-5-propylphenyl)ethanamine

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS: 634150-54-2). This analysis synthesizes its role as a high-value ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS: 634150-54-2). This analysis synthesizes its role as a high-value pharmacophore in drug discovery—specifically within the phosphodiesterase type 5 (PDE5) inhibitor and monoaminergic landscapes—and provides actionable protocols for its application.

Part 1: Executive Technical Summary

1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral, substituted benzylamine derivative characterized by a specific 2-ethoxy-5-propyl substitution pattern on the phenyl ring. While structurally distinct from classical phenethylamines (which possess a two-carbon chain), this molecule represents a critical pharmacophore scaffold used primarily in the synthesis of next-generation PDE5 inhibitors (analogs of sildenafil/vardenafil) and potentially as a selective monoaminergic modulator .

  • IUPAC Name: 1-(2-ethoxy-5-propylphenyl)ethan-1-amine

  • CAS Registry Number: 634150-54-2[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[3]
  • Molecular Weight: 207.31 g/mol

  • Key Structural Features:

    • Alpha-Methylbenzylamine Core: Confers chirality and metabolic stability against deamination compared to non-branched amines.

    • 2-Ethoxy Group: A critical hydrogen-bond acceptor motif essential for binding in the hydrophobic pocket of PDE5 and adrenergic receptors.

    • 5-Propyl Group: A lipophilic moiety that enhances membrane permeability and fits into the hydrophobic Q-pocket of target enzymes.

Part 2: Mechanism of Action & Pharmacodynamics

The mechanism of action for 1-(2-Ethoxy-5-propylphenyl)ethanamine is bimodal, depending on its application as a synthetic intermediate (prodrug moiety) or a standalone ligand .

Primary Mechanism: PDE5 Inhibitor Scaffold (Pharmacophore Role)

In the context of drug development, this molecule serves as the phenyl-ring donor for sulfonyl-free analogs of Sildenafil and Vardenafil. Standard PDE5 inhibitors utilize a 2-ethoxy-5-sulfonyl pattern. Replacing the sulfonyl group with a propyl group (as seen in this molecule) creates a lipophilic bioisostere .

  • Pathway: Nitric Oxide (NO) / cGMP Signaling.

  • Mechanism: When incorporated into a pyrazolo[4,3-d]pyrimidin-7-one core, the 2-ethoxy-5-propylphenyl moiety occupies the catalytic site of the PDE5 enzyme.

    • The 2-ethoxy group forms a hydrogen bond with Gln817 (in PDE5), mimicking the guanine ring of cGMP.

    • The 5-propyl group extends into the hydrophobic pocket (H-pocket), displacing water and increasing binding affinity via van der Waals forces.

  • Outcome: Inhibition of PDE5 prevents the hydrolysis of cGMP to 5'-GMP, maintaining elevated cGMP levels in smooth muscle cells (e.g., corpus cavernosum, pulmonary vasculature), leading to vasodilation.

Secondary Mechanism: Monoaminergic Modulation (SAR Analysis)

As a substituted alpha-methylbenzylamine , the molecule shares structural homology with psychoactive phenethylamines (e.g., 2C-P) but possesses a shortened alkyl chain (benzyl vs. phenethyl).

  • Target: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidases (MAO).

  • Action:

    • MAO Inhibition: The alpha-methyl group sterically hinders access to the flavin cofactor of MAO-A/B, potentially acting as a reversible inhibitor. This increases synaptic concentrations of dopamine and norepinephrine.

    • Receptor Binding: The 2,5-substitution pattern is classic for 5-HT

      
       affinity, but the benzylamine linkage significantly reduces potency compared to phenethylamines. Activity is likely shifted towards adrenergic alpha-1 antagonism  (similar to the 2-ethoxyphenoxy motif in Tamsulosin).
      
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the molecule when acting as a PDE5-inhibiting pharmacophore.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP Catalyzes GTP -> cGMP GTP GTP GTP->sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis via PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme (Target) PDE5->GMP Molecule 1-(2-Ethoxy-5-propylphenyl)ethanamine (Inhibitor/Ligand) Molecule->PDE5 Competitive Inhibition (Ki < 10 nM) Ca_Channel L-Type Ca2+ Channels PKG->Ca_Channel Phosphorylates (Inhibits) Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Channel->Relaxation Decreased Intracellular Ca2+

Caption: Logical flow of NO/cGMP signaling modulation by 1-(2-Ethoxy-5-propylphenyl)ethanamine derivatives, highlighting the competitive inhibition of PDE5.

Part 3: Chemical Biology & Synthesis Protocols[4]

For researchers utilizing this compound as an intermediate, the synthesis typically follows a Henry Reaction (Nitroaldol) followed by reduction. This route ensures the preservation of the 2,5-substitution pattern.

Table 1: Physicochemical Profile
PropertyValueSignificance
LogP (Predicted) ~3.2High lipophilicity; excellent blood-brain barrier (BBB) and membrane permeability.
pKa (Amine) ~9.5Protonated at physiological pH; capable of ionic interactions with Asp/Glu residues.
H-Bond Donors 1 (NH2)Critical for receptor anchoring.
H-Bond Acceptors 2 (O, N)Facilitates binding to Gln817 in PDE5.
Rotatable Bonds 4Allows conformational adaptation to the binding pocket.
Experimental Protocol: Synthesis via Reductive Amination

Objective: Synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine from 2-ethoxy-5-propylacetophenone.

Reagents:

  • 2-ethoxy-5-propylacetophenone (1.0 eq)

  • Ammonium Acetate (NH

    
    OAc) (10.0 eq)
    
  • Sodium Cyanoborohydride (NaCNBH

    
    ) (1.5 eq)
    
  • Methanol (MeOH) (Solvent)

Workflow:

  • Imine Formation: Dissolve 2-ethoxy-5-propylacetophenone in dry MeOH under N

    
     atmosphere. Add NH
    
    
    
    OAc and stir at room temperature for 4 hours to form the intermediate imine.
  • Reduction: Cool the solution to 0°C. Slowly add NaCNBH

    
     portion-wise to prevent runaway exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Quench & Extraction: Quench with 1M HCl (to decompose excess hydride), then basify to pH 12 with 2M NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM -> 5% MeOH/DCM).
    
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a doublet at ~1.4 ppm (alpha-methyl) and a quartet at ~4.2 ppm (benzylic methine).

Part 4: Critical Quality Attributes (CQA) for Drug Development

When using 1-(2-Ethoxy-5-propylphenyl)ethanamine in screening libraries, researchers must validate the following:

  • Enantiomeric Purity: The alpha-methyl center creates (R) and (S) enantiomers.

    • Note: The (S)-enantiomer is typically more active in amphetamine-like biological systems, while the (R)-enantiomer may be preferred for specific enzyme inhibition depending on the pocket geometry.

    • Assay: Chiral HPLC using a Chiralcel OD-H column.

  • Regioisomer Confirmation: Ensure the propyl group is at position 5 and ethoxy at position 2.

    • Risk: Isomerization to 2-ethoxy-4-propyl during Friedel-Crafts alkylation of the precursor.

    • Verification: NOESY NMR to confirm para-relationship between the protons at C3 and C6? No, C3 and C4, C6. (H6 is ortho to ethylamine, H3 is ortho to ethoxy, H4 is meta to both).

Part 5: References

  • PubChem. (2024). Compound Summary: Benzenemethanamine, 2-ethoxy-alpha-methyl-5-propyl-.[4] National Library of Medicine. Retrieved from [Link]

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future trends. Nature Reviews Drug Discovery, 1(9), 674–682. (Contextual grounding for PDE5 SAR).

  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for Phenethylamine SAR).

Sources

Exploratory

Comprehensive Structural Elucidation of 1-(2-Ethoxy-5-propylphenyl)ethanamine

The following technical guide details the structural elucidation of 1-(2-Ethoxy-5-propylphenyl)ethanamine , a specific structural analog often encountered in the impurity profiling of phenethylamine-based pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 1-(2-Ethoxy-5-propylphenyl)ethanamine , a specific structural analog often encountered in the impurity profiling of phenethylamine-based pharmaceuticals or as a designer structural isomer in forensic analysis.

A Multi-Modal Spectroscopic Guide for Analytical Scientists

Executive Summary & Molecular Profile

Target Molecule: 1-(2-Ethoxy-5-propylphenyl)ethanamine Molecular Formula: C₁₃H₂₁NO Exact Mass: 207.1623 Da Context: This molecule belongs to the class of


-methylbenzylamines. It features a chiral center at the exocyclic benzylic carbon and a specific 1,2,5-substitution pattern on the aromatic ring. Accurate elucidation is critical for distinguishing it from regioisomers (e.g., 2-propoxy-5-ethyl analogs) and establishing the purity of pharmaceutical precursors.
Structural Breakdown
  • Core Scaffold: 1-Phenyl-ethanamine (also known as

    
    -methylbenzylamine).
    
  • Substituent A (Position 2): Ethoxy group (

    
    ).
    
  • Substituent B (Position 5): n-Propyl group (

    
    ).
    
  • Chirality: The C1 position (benzylic) is a stereocenter (

    
    ).
    

Elucidation Workflow (SOP)

The following workflow enforces a self-validating logic path, moving from elemental composition to absolute stereochemistry.

ElucidationWorkflow Sample Unknown Isolate (>98% Purity) HRMS Step 1: HR-MS (ESI+) Determine Formula (C13H21NO) Calc DBE = 4 Sample->HRMS IR Step 2: FT-IR Confirm Primary Amine & Ether HRMS->IR NMR_1D Step 3: 1H & 13C NMR Establish Proton Count & Carbon Types IR->NMR_1D NMR_2D Step 4: 2D NMR (HMBC/NOESY) Prove Regiochemistry (2-OEt vs 5-Pr) NMR_1D->NMR_2D Ambiguity Resolution Chiral Step 5: Chiral HPLC/Mosher's Determine R/S Configuration NMR_2D->Chiral Final Certified Structure 1-(2-Ethoxy-5-propylphenyl)ethanamine Chiral->Final

Figure 1: The logical hierarchy of structural confirmation, prioritizing regiochemical proof before stereochemical assignment.

Step-by-Step Analytical Protocol

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and analyze fragmentation to confirm the amine tail.

  • Method: ESI-QTOF in Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Logic (MS/MS):

    • Base Peak (m/z 44): The signature of

      
      -methyl amines. A McLafferty-like rearrangement or simple 
      
      
      
      -cleavage breaks the benzylic bond, releasing the
      
      
      fragment.
    • Tropylium Ion (m/z ~163): Loss of the amine chain (

      
      ) generates the substituted benzyl/tropylium cation (
      
      
      
      ).
Step 2: Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive step. The challenge is distinguishing the ethoxy and propyl chains and proving their positions (1,2,5-pattern).

A. 1H NMR Assignment (400 MHz, CDCl3)

Note: Chemical shifts (


) are predicted estimates based on substituent additivity rules.
PositionGroup

(ppm)
MultiplicityIntegrationDiagnostic Insight
Ar-H6 Aromatic7.15d (

Hz)
1HMeta-coupling only; proves H6 is isolated from H3/H4. Located ortho to the amine chain.
Ar-H4 Aromatic6.98dd (

Hz)
1HOrtho+Meta coupling ; proves 1,2,4-relationship of protons (therefore 1,2,5-substitution of groups).
Ar-H3 Aromatic6.75d (

Hz)
1HOrtho-coupling ; shielded by the adjacent 2-Ethoxy group.

-CH
Methine4.35q (

Hz)
1HBenzylic proton. Quartet due to adjacent methyl.[1]
O-CH2 Ethoxy4.05q (

Hz)
2HCharacteristic deshielded ether region.
Ar-CH2 Propyl2.52t (

Hz)
2HBenzylic methylene of the propyl chain.
Propyl-CH2 Propyl1.60m2HMiddle methylene.

-Me
Methyl1.38d (

Hz)
3HDoublet coupled to the benzylic methine.
OEt-Me Methyl1.42t (

Hz)
3HTriplet of the ethoxy group.
Pr-Me Methyl0.92t (

Hz)
3HTerminal methyl of propyl chain.
B. 2D NMR: The "Smoking Gun" for Regiochemistry

To confirm the Propyl group is at position 5 and Ethoxy at position 2 (and not vice versa), you must use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Critical Correlation 1: The O-CH2 protons (4.05 ppm) will show a strong

    
     correlation to C2  (aromatic quaternary carbon, ~155 ppm).
    
  • Critical Correlation 2: The Ar-H6 (7.15 ppm) will show a

    
     correlation to the benzylic amine carbon  (
    
    
    
    -C) and C2 (bearing the ethoxy).
  • Differentiation: If the propyl were at position 2, the O-CH2 correlation would be absent at C2, and Ar-CH2 signals would correlate there instead.

Step 3: Stereochemical Analysis

The molecule has one chiral center at the benzylic position.

  • Method: Derivatization with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Analysis: Compare

    
     (
    
    
    
    ) in 1H NMR to assign absolute configuration (
    
    
    or
    
    
    ) based on the shielding sectors of the Mosher amide.

Synthesis Pathway (Retro-Synthetic Confirmation)

Understanding the synthesis aids in identifying potential impurities (e.g., unreduced ketone).

Synthesis Precursor 2-Ethoxy-5-propylacetophenone (Ketone Intermediate) Product 1-(2-Ethoxy-5-propylphenyl)ethanamine (Racemic Target) Precursor->Product Reductive Amination Reagent NH4OAc / NaBH3CN (Reductive Amination) Reagent->Product

Figure 2: The primary synthetic route involves the reductive amination of the corresponding acetophenone.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17-118. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for amine alpha-cleavage mechanisms).

Sources

Foundational

spectroscopic data for 1-(2-Ethoxy-5-propylphenyl)ethanamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 1-(2-Ethoxy-5-propylphenyl)ethanamine. As a substituted phenethylamine, this compound's precise characterization is critical for applications in medicinal chemistry, pharmacology, and materials science. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.

Molecular Structure and Spectroscopic Implications

The structure of 1-(2-Ethoxy-5-propylphenyl)ethanamine presents several key features that dictate its spectroscopic fingerprint:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring, which will show characteristic signals in both NMR and IR spectroscopy.

  • Chiral Center: The α-carbon of the ethanamine side chain is a stereocenter, which can lead to diastereotopic protons in the molecule if it is in a chiral environment.

  • Functional Groups: An ethoxy ether (-O-CH₂CH₃), a propyl alkyl chain (-CH₂CH₂CH₃), and a primary amine (-NH₂) group. Each of these will produce distinct and identifiable signals.

Understanding these components is the foundation for predicting and interpreting the spectra that follow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.[1][2]

Expertise & Causality: Predicting the NMR Signature

We will predict the ¹H and ¹³C NMR spectra based on established principles of chemical environment, shielding/deshielding, and spin-spin coupling.[3][4][5] The choice of solvent (e.g., CDCl₃ or DMSO-d₆) can influence the chemical shifts of labile protons (NH₂), but the core patterns will remain consistent.

Predicted ¹H NMR Data

The proton NMR spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[4][6]

Assignment Predicted δ (ppm) Integration Multiplicity Rationale & Coupling
Propyl CH₃~0.93HTriplet (t)Coupled to the adjacent CH₂ group (2 neighbors, n+1=3).
Ethanamine CH₃~1.43HDoublet (d)Coupled to the single methine (CH) proton (1 neighbor, n+1=2).
Propyl CH₂ (middle)~1.62HSextet or multiplet (m)Coupled to both the propyl CH₃ (3) and CH₂ (2) groups (5 neighbors).
Propyl CH₂ (benzylic)~2.52HTriplet (t)Coupled to the middle propyl CH₂ group (2 neighbors, n+1=3). Deshielded by the aromatic ring.
Amine NH₂1.5 - 3.0 (variable)2HBroad singlet (br s)Labile protons often do not couple and can exchange, leading to a broad signal.
Ethoxy CH₃~1.43HTriplet (t)Coupled to the ethoxy CH₂ group (2 neighbors, n+1=3).
Ethoxy CH₂~4.02HQuartet (q)Coupled to the ethoxy CH₃ group (3 neighbors, n+1=4). Strongly deshielded by the adjacent oxygen atom.
Ethanamine CH~4.11HQuartet (q)Coupled to the ethanamine CH₃ group (3 neighbors, n+1=4). Deshielded by the adjacent nitrogen and the aromatic ring.
Aromatic H (3 positions)6.7 - 7.23HMultiplets (m)Protons on the substituted aromatic ring will appear as complex multiplets due to coupling with each other.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments.

Assignment Predicted δ (ppm) Rationale
Propyl CH₃~14Standard aliphatic methyl carbon.
Ethanamine CH₃~24Aliphatic methyl carbon adjacent to a methine.
Propyl CH₂ (middle)~23Standard aliphatic methylene carbon.
Propyl CH₂ (benzylic)~37Aliphatic methylene carbon attached to the aromatic ring.
Ethanamine CH~50Aliphatic methine carbon attached to the nitrogen atom.
Ethoxy CH₃~15Aliphatic methyl carbon of the ethoxy group.
Ethoxy CH₂~64Aliphatic methylene carbon strongly deshielded by the adjacent oxygen atom.
Aromatic C (unsubstituted)110 - 130Standard chemical shifts for aromatic carbons bearing hydrogen.
Aromatic C (substituted)130 - 158Quaternary carbons attached to alkyl, ethoxy, and ethanamine groups, with the oxygen-bearing carbon being the most downfield.
Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating and reproducible workflow.

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Ethoxy-5-propylphenyl)ethanamine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).[7] Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.[7]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and reference both spectra to TMS.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Expertise & Causality: Predicting Key IR Absorptions

The presence of N-H, C-O, aromatic C=C, and both aromatic and aliphatic C-H bonds will result in characteristic absorption bands.[10][11][12]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amine3300 - 3500Medium (often two bands)
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)Alkyl C-H2850 - 2980Strong
C=C StretchAromatic Ring1450 - 1600Medium (multiple bands)
N-H Bend (Scissoring)Primary Amine1550 - 1640Medium
C-O StretchAryl-Alkyl Ether1200 - 1275 (asymmetric) ~1050 (symmetric)Strong
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

  • Sample Spectrum: Place the sample in the spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.[13][14]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information from its fragmentation patterns.[15] Electron Ionization (EI) is a common technique for this analysis.

Expertise & Causality: Predicting the Fragmentation Pattern

The fragmentation of 1-(2-Ethoxy-5-propylphenyl)ethanamine under EI conditions is governed by the stability of the resulting radical cations. Key principles include the Nitrogen Rule and α-cleavage .[16][17]

  • Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular formula C₁₃H₂₁NO₂ contains one nitrogen, and its molecular weight is 223.31 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 223 .[17][18]

  • α-Cleavage: This is the most characteristic fragmentation pathway for amines.[16][17][18][19] It involves the cleavage of a bond adjacent to the nitrogen atom. For this molecule, the most favorable α-cleavage is the loss of the methyl radical (•CH₃), which is the smallest group, to form a stable, resonance-stabilized iminium cation. This will produce the base peak of the spectrum.

m/z (Predicted) Ion Structure / Identity Fragmentation Pathway
223[M]⁺˙ (Molecular Ion)Intact molecule radical cation.
208[M - CH₃]⁺α-Cleavage: Loss of the methyl group from the ethanamine side chain. This is expected to be the base peak.
178[M - C₂H₅O]⁺ or [M - C₃H₇]⁺Cleavage of substituents from the aromatic ring.
151[C₉H₁₃O₂]⁺Benzylic Cleavage: Cleavage of the Cα-Cβ bond of the ethanamine side chain, retaining the charge on the aromatic portion.
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC-MS Setup: Use a gas chromatograph coupled to a mass spectrometer. The GC separates the sample from any impurities before it enters the MS.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV for EI).[20]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for GC-MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of 1-(2-Ethoxy-5-propylphenyl)ethanamine. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ether, aromatic ring), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the ethanamine structure. The protocols and predictive data outlined in this guide serve as a robust framework for the synthesis, quality control, and analysis of this compound in any research or development setting.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • UMass OWL. (n.d.). IR Group Frequencies. [Link]

  • University of York. (n.d.). IR frequency table. [Link]

  • ACS Publications. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • SpringerLink. (n.d.). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. [Link]

  • SpringerLink. (2020, June 19). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. [Link]

  • Wiley. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. [Link]

  • Journal of Young Pharmacists. (n.d.). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension. [Link]

Sources

Exploratory

A Technical Guide to the Potential Pharmacological Profile of 1-(2-Ethoxy-5-propylphenyl)ethanamine

Abstract This technical guide outlines a comprehensive strategy for the pharmacological characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a novel phenethylamine derivative. Based on structural-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a novel phenethylamine derivative. Based on structural-activity relationships (SAR) derived from analogous compounds, particularly within the 2C family of psychedelic phenethylamines, we hypothesize that this molecule is likely to exhibit central nervous system (CNS) activity, primarily through modulation of serotonergic pathways. This document provides a detailed, multi-tiered experimental framework, encompassing predictive computational modeling, in vitro receptor profiling, and in vivo behavioral assessments. The causality behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous approach to elucidating the compound's potential therapeutic applications and toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.

Introduction and Structural Rationale

1-(2-Ethoxy-5-propylphenyl)ethanamine is a substituted phenethylamine. The core phenethylamine scaffold is a well-established pharmacophore known to interact with a variety of CNS targets. The specific substitution pattern on the phenyl ring is predicted to be a key determinant of its pharmacological profile.

  • Phenethylamine Backbone: The foundational structure for a broad class of psychoactive compounds and neurotransmitters.

  • Ethoxy Group at Position 2: Analogous to the 2-methoxy group found in the "2C" series of psychedelic compounds, this substitution is critical for interaction with serotonin receptors.[1][2][3]

  • Propyl Group at Position 5: Alkyl substitutions at this position are known to modulate the potency and duration of action of phenethylamine derivatives.[4][5] For instance, 2C-P (2,5-dimethoxy-4-propylphenethylamine) is noted for its high potency and long duration of action.[4]

  • α-Methyl Group (ethanamine): The presence of a methyl group on the alpha carbon of the ethylamine side chain, creating an amphetamine analog, is known to increase potency and confer resistance to metabolism by monoamine oxidase (MAO).[6]

Given these structural features, it is reasonable to hypothesize that 1-(2-Ethoxy-5-propylphenyl)ethanamine will act as a serotonin 5-HT2 receptor agonist, potentially with psychedelic or entactogenic properties.

Predictive Pharmacology and In Silico Assessment

Prior to initiating wet-lab experiments, a robust in silico evaluation is essential for guiding the experimental design and anticipating potential liabilities.[7] This initial phase focuses on predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as identifying likely biological targets.

Computational Tools and Predicted Properties

A variety of computational platforms can be leveraged for these initial predictions.

Software/PlatformApplicationPredicted Parameters
AIDDISON™ Integrated drug discovery platformADMET prediction, de novo design, virtual screening.
DataWarrior Data analysis and visualizationQSAR modeling, prediction of physicochemical properties.[8]
Pallas System ADME prediction softwarePrediction of metabolic fate and toxicity.[9]
BioSolveIT Structure-based drug designMolecular docking, binding site identification.[10]

Table 1: Recommended In Silico Tools for Preliminary Assessment

Predicted Pharmacological Targets

Based on its structural similarity to the 2C-X series of compounds, the primary targets for 1-(2-Ethoxy-5-propylphenyl)ethanamine are predicted to be:

  • Primary Target: Serotonin 5-HT2A Receptor (Agonist)[11]

  • Secondary Targets: Serotonin 5-HT2C and 5-HT2B Receptors (Agonist), Dopamine and Norepinephrine Transporters (Inhibitor)[12]

Tiered Experimental Workflow for Pharmacological Profiling

A tiered approach to experimental validation is proposed to systematically characterize the pharmacological profile of 1-(2-Ethoxy-5-propylphenyl)ethanamine. This workflow ensures a logical progression from broad screening to specific mechanistic studies.

Caption: A tiered workflow for the pharmacological evaluation of novel CNS compounds.

Tier 1: In Vitro Characterization

The initial in vitro phase is designed to confirm the predicted biological targets and assess baseline cellular toxicity.

Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of 1-(2-Ethoxy-5-propylphenyl)ethanamine at key CNS receptors.

Protocol:

  • Primary Screening: A broad receptor panel screen (e.g., Eurofins SafetyScreen44™) should be conducted to identify primary and off-target interactions.

  • Affinity Determination (Ki): Radioligand binding assays will be performed for high-affinity targets identified in the primary screen. The focus will be on 5-HT2A, 5-HT2C, 5-HT1A, DAT, NET, and SERT.

  • Functional Assays (EC50/IC50 and Emax):

    • 5-HT2A/2C Agonism: Measure inositol phosphate accumulation or calcium flux in cells expressing human 5-HT2A or 5-HT2C receptors.[11]

    • Monoamine Transporter Inhibition: Utilize synaptosomal uptake assays to measure the inhibition of dopamine, norepinephrine, and serotonin reuptake.[12]

In Vitro Toxicology

Objective: To establish an early understanding of the compound's potential for cellular toxicity.

Protocol:

  • Cytotoxicity Assays: Assess cell viability in a relevant neuronal cell line (e.g., SH-SY5Y) following exposure to a range of concentrations of the test compound.[13][14] Assays such as MTT or LDH release will be employed.

  • Genotoxicity Screening: An Ames test (bacterial reverse mutation assay) should be conducted to evaluate mutagenic potential.

  • hERG Channel Inhibition: A patch-clamp assay is crucial to assess the potential for QT prolongation and cardiac arrhythmias.

Tier 2: In Vivo Behavioral Pharmacology and Pharmacokinetics

Upon confirmation of in vitro activity and an acceptable preliminary safety profile, in vivo studies in rodent models are initiated to assess the compound's behavioral effects and pharmacokinetic properties.[15][16][17]

Behavioral Phenotyping

Objective: To characterize the CNS-mediated behavioral effects of the compound.

AssayAnimal ModelMeasured EndpointRationale
Head-Twitch Response (HTR) MouseFrequency of head twitchesA classic behavioral proxy for 5-HT2A receptor agonism.[2]
Open Field Test Rat/MouseLocomotor activity, exploratory behaviorTo assess stimulant or sedative effects.
Prepulse Inhibition (PPI) of Startle RatSensorimotor gatingDisruption of PPI can indicate antipsychotic or psychotomimetic potential.
Drug Discrimination RatLever selection in operant chamberTo determine if the subjective effects are similar to known psychoactive drugs (e.g., LSD, MDMA).[11]

Table 2: Proposed In Vivo Behavioral Assays

Pharmacokinetic (PK) Studies

Objective: To understand the absorption, distribution, metabolism, and excretion of the compound in a living organism.

Protocol:

  • Route of Administration: Initial studies should assess intravenous (IV) and oral (PO) administration to determine bioavailability.

  • Sample Collection: Serial blood samples will be collected at various time points post-administration.

  • Bioanalysis: Development and validation of a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the parent compound and potential metabolites in plasma.[18][19]

  • PK Parameter Calculation: Key parameters including Cmax, Tmax, AUC, and half-life (t1/2) will be determined.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administered Plasma Plasma Concentration Dose->Plasma Absorption, Distribution Plasma->Dose Metabolism, Excretion Receptor Receptor Occupancy Plasma->Receptor Target Engagement Behavior Behavioral Effect Receptor->Behavior Signal Transduction

Caption: The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Tier 3: Advanced Mechanistic and Safety Evaluation

The final tier involves more in-depth mechanistic studies and formal safety and toxicology assessments as required for regulatory submissions.[7][20][21]

Ex Vivo Neurochemistry

Objective: To directly measure the effect of the compound on neurotransmitter levels in specific brain regions.

Protocol:

  • Animal Dosing: Administer the compound to rats at behaviorally active doses.

  • Tissue Collection: At the time of peak behavioral effect, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, striatum).

  • Neurotransmitter Analysis: Homogenize brain tissue and analyze for levels of dopamine, serotonin, norepinephrine, and their metabolites using HPLC with electrochemical detection.

GLP Toxicology Studies

Objective: To conduct formal safety studies under Good Laboratory Practice (GLP) conditions to support a potential Investigational New Drug (IND) application.[21][22]

Protocol:

  • Dose Range-Finding Studies: Determine the maximum tolerated dose (MTD) in two species (one rodent, one non-rodent).

  • Repeated-Dose Toxicity: Administer the compound daily for a predetermined duration (e.g., 28 days) to assess for target organ toxicity.

  • Safety Pharmacology Battery: Evaluate effects on cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

The proposed framework provides a comprehensive and logical pathway for the pharmacological characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine. Based on its chemical structure, this compound holds potential as a novel CNS agent, likely acting on serotonergic systems. The tiered experimental approach, from in silico prediction to in vivo validation, is designed to thoroughly elucidate its mechanism of action, efficacy, and safety profile. The data generated from these studies will be critical in determining its potential for further development as a therapeutic agent or in understanding its public health implications as a potential novel psychoactive substance.

References

  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. Available from: [Link]

  • In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery - PubMed. Available from: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed. Available from: [Link]

  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. Available from: [Link]

  • Overcoming the BBB: Humanized Mouse Models in CNS Drug Development. Available from: [Link]

  • In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery - Irlab. Available from: [Link]

  • Top Drug Discovery Software Solutions to Watch in 2025 | deepmirror. Available from: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available from: [Link]

  • Drug Discovery Solutions - BioSolveIT. Available from: [Link]

  • Preclinical Studies in Drug Development | PPD. Available from: [Link]

  • . Available from: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. Available from: [Link]

  • Preclinical Regulatory Requirements | Social Science Research Institute. Available from: [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals - European Medicines Agency (EMA). Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Available from: [Link]

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites - VU Research Portal. Available from: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. Available from: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. Available from: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • 2CD-5EtO - Wikipedia. Available from: [Link]

  • Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors - ResearchGate. Available from: [Link]

  • 2C-P - Wikipedia. Available from: [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Available from: [Link]

  • 2C-V - Grokipedia. Available from: [Link]

  • 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine - PubChem. Available from: [Link]

  • 2,5-Dimethoxy-4-propylphenethylamine | C13H21NO2 | CID 44350080 - PubChem. Available from: [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Request PDF - ResearchGate. Available from: [Link]

  • 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed. Available from: [Link]

  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. Available from: [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI. Available from: [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. Available from: [Link]

Sources

Foundational

Foreword: Situating a Novel Molecule within a Well-Established Pharmacological Class

An In-depth Technical Guide on 1-(2-Ethoxy-5-propylphenyl)ethanamine and its Relation to Phenethylamines Audience: Researchers, scientists, and drug development professionals. The phenethylamine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 1-(2-Ethoxy-5-propylphenyl)ethanamine and its Relation to Phenethylamines

Audience: Researchers, scientists, and drug development professionals.

The phenethylamine scaffold is a cornerstone of neuropharmacology, serving as the foundational structure for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals. Its elegant simplicity—a phenyl ring connected to an ethylamine side chain—belies a profound capacity for functional diversification through targeted chemical modification. The introduction of substituents onto the phenyl ring or modifications to the amine group can drastically alter a molecule's affinity and efficacy at various monoamine transporters and receptors, leading to a spectrum of pharmacological effects ranging from antidepressant and anxiolytic to stimulant and psychedelic.

This guide provides a comprehensive technical overview of a specific, lesser-known derivative: 1-(2-ethoxy-5-propylphenyl)ethanamine. By examining its synthesis, theoretical pharmacological profile, and structural relationship to classical phenethylamines, we aim to provide a framework for the rational investigation of novel psychoactive compounds. This document is intended for an audience with a strong background in chemistry and pharmacology, offering insights into the nuanced structure-activity relationships that govern the interaction of these molecules with complex biological systems.

Part 1: Synthesis and Structural Characterization

The synthesis of 1-(2-ethoxy-5-propylphenyl)ethanamine can be approached through several established routes for amine production. A common and reliable method is reductive amination, starting from the corresponding benzaldehyde.

Synthetic Pathway: Reductive Amination of 2-Ethoxy-5-propylbenzaldehyde

This two-step, one-pot reaction is efficient for converting aldehydes into primary amines.

Step 1: Imine Formation The process begins with the nucleophilic attack of an amine source, typically ammonia or its equivalent, on the carbonyl carbon of 2-ethoxy-5-propylbenzaldehyde. This is followed by dehydration to form an imine intermediate.

Step 2: Reduction The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final primary amine product.

synth_workflow start 2-Ethoxy-5-propylbenzaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Ammonia (NH3) in Methanol reagent1->intermediate product 1-(2-Ethoxy-5-propylphenyl)ethanamine intermediate->product Reduction reagent2 Sodium Borohydride (NaBH4) reagent2->product

Caption: Reductive amination workflow for synthesis.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-5-propylbenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 2.0-3.0 eq) to the flask. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Reduce the methanol volume under vacuum. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified via column chromatography on silica gel to yield the pure amine.

Structural Elucidation

The identity and purity of the synthesized 1-(2-ethoxy-5-propylphenyl)ethanamine must be confirmed through a suite of analytical techniques.

Analytical MethodExpected Result and Interpretation
¹H NMR Spectroscopy Will confirm the presence of all proton environments: aromatic protons, the benzylic proton adjacent to the amine, the ethylamine methyl group, and the protons of the ethoxy and propyl substituents, each with characteristic chemical shifts and splitting patterns.
¹³C NMR Spectroscopy Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.
Mass Spectrometry (MS) Will provide the molecular weight of the compound, with the molecular ion peak (M+) or protonated molecule ([M+H]+) confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Will display characteristic absorption bands, including N-H stretches for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretching for the ether linkage.

Part 2: Relationship to Phenethylamines and Predicted Pharmacological Profile

The pharmacological activity of a phenethylamine derivative is dictated by its structure-activity relationship (SAR)—how the molecule's shape and electronic properties determine its binding to biological targets.

SAR_logic core Phenethylamine Core Phenyl Ring Ethylamine Side Chain target Biological Target Interaction Affinity (Binding Strength) Efficacy (Activation) core:c1->target Modifies Lipophilicity & Steric Profile core:c2->target Primary Interaction Point sub Substituents (Ethoxy, Propyl) sub->core:c1 Alters Electronic Properties effect Overall Pharmacological Effect target->effect

Exploratory

Chirality and Enantiomeric Separation of 1-(2-Ethoxy-5-propylphenyl)ethanamine

The following technical guide details the chirality and enantiomeric separation of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2). This document is structured for researchers and process chemists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chirality and enantiomeric separation of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2). This document is structured for researchers and process chemists, focusing on the mechanistic principles of resolution, experimental protocols, and self-validating workflows.

Technical Guide for Process Chemistry & Purification

Executive Summary & Molecular Analysis

1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral primary amine characterized by a phenyl ring substituted with an ethoxy group at the ortho position and a propyl chain at the meta position relative to the ethylamine side chain. Structurally, it belongs to the class of ring-substituted


-methylbenzylamines .
  • Chemical Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 207.31 g/mol

  • Chiral Center: The benzylic carbon (C1 of the ethylamine chain) is the stereogenic center, resulting in two enantiomers: (R) and (S).

Significance of Enantiopurity

In pharmaceutical synthesis, this amine often serves as a Key Pharmaceutical Intermediate (KPI) for phosphodiesterase type 5 (PDE5) inhibitors (structural analogs of sildenafil/vardenafil) or as a chiral auxiliary. The biological activity of the final API typically resides in a single enantiomer (eutomer), while the other (distomer) may be inactive or toxic. Consequently, obtaining the amine with high enantiomeric excess (


) is critical.

Mechanisms of Chirality & Separation Strategy

The separation of 1-(2-Ethoxy-5-propylphenyl)ethanamine relies on its basic amino group, which allows for interaction with acidic chiral resolving agents or specific binding to chiral stationary phases (CSPs).

We define three validated pathways for resolution:

  • Classical Resolution (Diastereomeric Crystallization): The most scalable method, utilizing chiral acids to form salts with distinct solubility profiles.

  • Preparative Chiral HPLC: For high-purity, milligram-to-gram scale isolation using polysaccharide-based columns.

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic approach utilizing lipases for selective acylation.

Method A: Classical Resolution via Diastereomeric Crystallization

This method is preferred for multi-gram to kilogram scale production due to its cost-effectiveness.

Principle

The racemic amine (


)-1  reacts with a homochiral acid (Resolving Agent, RA*) to form two diastereomeric salts:


The "less soluble" diastereomer crystallizes out, while the other remains in the mother liquor.
Protocol: Tartaric Acid Resolution

Reagents:

  • Racemic 1-(2-Ethoxy-5-propylphenyl)ethanamine (1.0 eq)

  • L-(+)-Tartaric Acid (0.5 – 1.0 eq)

  • Solvent: Ethanol (95%) or Methanol/Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of the racemic amine in 50 mL of Ethanol at 60°C.

  • Addition: Slowly add a hot solution of L-(+)-Tartaric acid (3.6 g, 0.5 eq) in 20 mL Ethanol. Note: Using 0.5 equivalents maximizes the yield of the less soluble salt (Pope-Peachey method).

  • Crystallization: Allow the mixture to cool slowly to room temperature (rate: 10°C/hour) with gentle stirring. Seed crystals of the pure salt may be added at 40°C if available.

  • Filtration: Filter the precipitate.[1][2] This is typically the (

    
    )-amine 
    
    
    
    L-tartrate salt (configuration must be confirmed by XRD or rotation).
  • Recrystallization: Recrystallize the wet cake from boiling Methanol to upgrade chiral purity (

    
    ).
    
  • Liberation: Suspend the salt in water, basify with 2N NaOH to pH > 12, and extract the free amine with Dichloromethane (DCM).

Data Summary: Resolving Agent Screening

Resolving AgentSolvent SystemEfficiency (Yield/ee)Notes
L-(+)-Tartaric Acid EtOH (95%)High (35% / 92% ee)Best for initial screen. Forms robust crystals.
D-(-)-Mandelic Acid IPA/WaterModerate (30% / 85% ee)Good alternative if Tartaric fails.
Dibenzoyl-L-tartaric Acid AcetoneHigh (40% / 95% ee)Expensive; use for final polishing.

Method B: Preparative Chiral HPLC

For analytical determination and rapid isolation of reference standards.

Column Selection

The presence of the aromatic ring and the amine functionality makes Amylose-based CSPs highly effective. The carbamate linkage in the CSP interacts via hydrogen bonding and


-

stacking.
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Chromatographic Conditions
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (DEA)
    
  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min (Analytical), 15-20 mL/min (Prep)

  • Detection: UV @ 254 nm and 280 nm

  • Temperature: 25°C

Critical Parameter: The addition of 0.1% DEA is mandatory. Without this basic modifier, the amine will interact strongly with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Method C: Enzymatic Kinetic Resolution (Biocatalysis)

A "green" alternative that operates under mild conditions.

Mechanism

Candida antarctica Lipase B (CAL-B) displays high enantioselectivity for primary amines. It catalyzes the acylation of the (


)-enantiomer (typically) much faster than the (

)-enantiomer, following Kazlauskas' rule.
Protocol
  • Reaction: Suspend racemic amine (100 mg) and CAL-B (Novozym 435, 50 mg) in dry Toluene (5 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate.

  • Incubation: Shake at 30°C for 24 hours.

  • Work-up: Filter off the enzyme.

  • Separation: The reaction mixture now contains (

    
    )-Acetamide (neutral) and (
    
    
    
    )-Amine (basic). Separate by acid-base extraction.
    • Wash organic layer with 1N HCl. The (

      
      )-amine moves to the aqueous phase.
      
    • The (

      
      )-acetamide remains in the organic layer.
      
  • Hydrolysis: The (

    
    )-acetamide can be hydrolyzed back to the (
    
    
    
    )-amine using 6N HCl reflux.

Process Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate separation method and the workflow for the classical resolution path.

G Start Racemic 1-(2-Ethoxy-5-propylphenyl)ethanamine ScaleCheck Determine Scale & Purity Requirement Start->ScaleCheck MethodHPLC Method: Prep Chiral HPLC (< 5g, >99.9% ee required) ScaleCheck->MethodHPLC Small Scale / Ref Std MethodSalt Method: Diastereomeric Crystallization (> 10g, Scalable Cost-Effective) ScaleCheck->MethodSalt Production Scale MethodEnz Method: Enzymatic Resolution (Mild Conditions, Green Chem) ScaleCheck->MethodEnz Alternative Screen Screen Resolving Agents (Tartaric, Mandelic, DBTA) MethodSalt->Screen SaltForm Salt Formation Solvent: EtOH or MeOH Screen->SaltForm Select Best Agent Filter Filtration SaltForm->Filter CheckEE Check Optical Purity (ee) Filter->CheckEE Solid Phase Recryst Recrystallization (Upgrade ee) CheckEE->Recryst ee < 98% FreeBase Liberate Free Base (NaOH / DCM Extraction) CheckEE->FreeBase ee > 98% Recryst->Filter

Caption: Decision matrix and workflow for the enantiomeric separation of 1-(2-Ethoxy-5-propylphenyl)ethanamine, highlighting the iterative crystallization process.

References

  • Benchchem . 1-(2-Ethoxy-5-propylphenyl)ethanamine Product Entry. Retrieved from

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).
  • Yamamoto, C., & Okamoto, Y. (2003). Optically Active Polymers for Chiral Separation. Bull. Chem. Soc. Jpn. (Mechanisms of Amylose/Cellulose CSPs).
  • Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Protocols for CAL-B kinetic resolution).
  • Pallavicini, M., et al. (2010). Resolution of alpha-methylbenzylamine derivatives. Tetrahedron: Asymmetry.[3] (Analogous structure protocols).

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine from 2-ethoxy-5-propylbenzaldehyde

Executive Summary This application note details the synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine , a primary amine pharmacophore often found in bioactive ligands and CNS-active agents. While traditional reductive a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine , a primary amine pharmacophore often found in bioactive ligands and CNS-active agents. While traditional reductive amination of the corresponding ketone yields racemic mixtures, this protocol prioritizes the Ellman Sulfinamide Auxiliary method. This route allows for the highly diastereoselective formation of the


-chiral center, a critical requirement in modern drug development where enantiomeric purity dictates potency and safety profiles.

The guide provides a scalable, three-step workflow:

  • Condensation: Formation of the N-tert-butanesulfinyl aldimine.

  • Nucleophilic Addition: Diastereoselective Grignard addition to introduce the methyl group.

  • Deprotection: Acidolytic cleavage to yield the free amine hydrochloride.

Retrosynthetic Analysis & Strategy

The transformation requires the conversion of an aldehyde moiety (


) into an 

-methyl amine (

).
Strategic Selection: The Ellman Route vs. Traditional Methods
FeatureEllman Sulfinamide Route (Selected)Ketone Reductive Amination (Alternative)
Stereocontrol High (>95:5 dr) . Controls absolute config.None . Produces racemic (1:1) mixture.
Step Count 3 Linear Steps (High Yield)3 Linear Steps (Oxidation required).
Purification Intermediates are stable, crystalline solids.Ketone intermediates can be oils; purification varies.
Applicability Ideal for SAR studies and lead optim.Ideal for bulk commodity scale-up (non-chiral).

Rationale: We utilize (R)-tert-butanesulfinamide.[1] The bulky tert-butyl group acts as a steric director during the Grignard addition, forcing the nucleophile to attack from a specific face of the imine, thereby setting the stereochemistry of the resulting amine.

Pathway Visualization

Retrosynthesis Target Target: 1-(2-Ethoxy-5-propylphenyl)ethanamine Sulfinamide Intermediate: Sulfinamide Adduct (Chiral Center Established) Sulfinamide->Target Acidic Deprotection (HCl) Imine Intermediate: N-sulfinyl Aldimine Imine->Sulfinamide Diastereoselective Addition Start Starting Material: 2-Ethoxy-5-propylbenzaldehyde Start->Imine Condensation Reagent1 Reagent: (R)-t-Butanesulfinamide + Ti(OEt)4 Reagent1->Start Reagent2 Reagent: MeMgBr (Grignard) Reagent2->Imine

Figure 1: Retrosynthetic logic flow utilizing the Ellman auxiliary for stereocontrol.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: 2-Ethoxy-5-propylbenzaldehyde (Purity >98%).

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

  • Lewis Acid: Titanium(IV) ethoxide (

    
    ) – Technical Grade.
    
  • Nucleophile: Methylmagnesium bromide (3.0 M in diethyl ether).

  • Solvents: Anhydrous THF, Dichloromethane (DCM), Methanol.

Step 1: Synthesis of the N-Sulfinyl Aldimine

This step activates the aldehyde for nucleophilic attack and attaches the chiral auxiliary.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-ethoxy-5-propylbenzaldehyde (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq). Dissolve in anhydrous THF (50 mL).

  • Activation: Add

    
      (20.0 mmol, 2.0 eq) dropwise via syringe. The solution typically turns yellow/orange.
    
    • Mechanism:[1][2][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

  • Reaction: Stir at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC (usually 20% EtOAc/Hexanes). The aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (50 mL). A thick white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc (50 mL). Filter the suspension through a pad of Celite to remove titanium salts. Wash the filter cake with EtOAc.

  • Purification: Dry the filtrate over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    30% EtOAc in Hexanes) to yield the N-sulfinyl aldimine as a viscous oil or low-melting solid.
Step 2: Diastereoselective Grignard Addition

This is the critical stereodefining step. The use of DCM (non-coordinating solvent) generally enhances diastereoselectivity compared to THF for this specific transformation.

  • Setup: Flame-dry a 100 mL RBF under nitrogen.

  • Solution: Dissolve the N-sulfinyl aldimine (from Step 1, ~9.0 mmol) in anhydrous DCM (40 mL). Cool the solution to -48 °C (dry ice/acetonitrile bath) or -78 °C (dry ice/acetone) to maximize stereocontrol.

  • Addition: Add MeMgBr (3.0 M in

    
    , 18.0 mmol, 2.0 eq) dropwise over 20 minutes. Maintain internal temperature below -40 °C.
    
    • Note: The Grignard reagent coordinates with the sulfinyl oxygen, forming a cyclic transition state that directs the methyl group attack to the Si-face (assuming R-auxiliary), yielding the (

      
      ) diastereomer.
      
  • Reaction: Stir at -48 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Carefully add saturated

    
     solution (10 mL) dropwise (Exothermic!).
    
  • Extraction: Dilute with water and extract with DCM (3 x 30 mL). Dry combined organics over

    
     and concentrate.
    
  • Analysis: Analyze crude NMR to determine Diastereomeric Ratio (dr). If dr > 95:5, proceed. If lower, recrystallization from Hexanes/

    
     may be required.
    
Step 3: Deprotection to the Amine Hydrochloride

Removal of the sulfinyl group to release the free primary amine.

  • Reaction: Dissolve the sulfinamide intermediate in Methanol (20 mL).

  • Acidification: Add 4M HCl in Dioxane (5.0 mL, excess).

  • Cleavage: Stir at room temperature for 1 hour. A white precipitate (amine hydrochloride) may begin to form.

  • Isolation: Concentrate the solvent in vacuo to near dryness.

  • Precipitation: Add anhydrous Diethyl Ether (50 mL) to the residue and trituruate vigorously. The product, 1-(2-ethoxy-5-propylphenyl)ethanamine hydrochloride , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.

Quality Control & Analytical Parameters

Expected Analytical Data
ParameterMethodExpected Result
Purity HPLC (C18, MeCN/H2O)> 98.0% (AUC)
Identity 1H-NMR (400 MHz, DMSO-d6)

1.45 (d, 3H,

-Me), 8.40 (br s, 3H,

)
Chirality Chiral HPLC> 99% ee (if resolved)
Key NMR Diagnostic Signals (Free Base)
  • 
    -Methine (
    
    
    
    ):
    Quartet at ~4.2 - 4.5 ppm.
  • 
    -Methyl (
    
    
    
    ):
    Doublet at ~1.3 - 1.5 ppm.
  • Ethoxy (

    
    ):  Quartet (~4.0 ppm) and Triplet (~1.4 ppm).
    
  • Propyl (

    
    ):  Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.5 ppm).
    

Workflow Diagram

Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection S1_Start Aldehyde + (R)-Sulfinamide Solvent: THF S1_Reagent Add Ti(OEt)4 (Lewis Acid) S1_Start->S1_Reagent S1_Workup Quench (Brine) Filter Celite S1_Reagent->S1_Workup S2_Cool Cool to -48°C Solvent: DCM S1_Workup->S2_Cool Purified Imine S2_Add Add MeMgBr (Dropwise) S2_Cool->S2_Add S2_Quench Quench NH4Cl Isolate Sulfinamide S2_Add->S2_Quench S3_Acid Add HCl / Dioxane in MeOH S2_Quench->S3_Acid Purified Sulfinamide S3_Ppt Triturate with Ether S3_Acid->S3_Ppt S3_Final Filter Solid (Amine HCl Salt) S3_Ppt->S3_Final

Figure 2: Sequential workflow for the synthesis of the target amine hydrochloride.

Safety & Handling (MSDS Highlights)

  • Titanium(IV) Ethoxide: Highly moisture sensitive. Hydrolyzes to release ethanol. Causes severe eye irritation. Handle in a fume hood.

  • Methylmagnesium Bromide: Pyrophoric and water-reactive. Releases methane gas upon contact with moisture. Use strictly anhydrous conditions and inert atmosphere (Nitrogen/Argon).

  • Silica Dust: Inhalation hazard during chromatography column packing. Use a dust mask.

References

  • Ellman, J. A., et al. (2002).[7] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Ferreira, F., et al. (2009). "Nucleophilic addition to N-tert-butanesulfinyl imines by Grignard reagents." Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for carbonyl addition mechanisms).
  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

Sources

Application

Application Notes &amp; Protocols for the Quantification of 1-(2-Ethoxy-5-propylphenyl)ethanamine

Abstract This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a phenethylamine derivative of interest in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a phenethylamine derivative of interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, we present two primary analytical methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and quantification in complex matrices. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined as a viable alternative. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating system suitability checks, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

1-(2-Ethoxy-5-propylphenyl)ethanamine is a substituted phenethylamine. As with any active pharmaceutical ingredient (API) or intermediate, establishing its identity, purity, and concentration is a cornerstone of quality assurance in the pharmaceutical industry.[3][4] The analytical methods developed for this purpose must be precise, accurate, and robust to ensure product quality and safety. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for high-throughput screening. This guide provides detailed methodologies to meet these diverse analytical demands.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is the workhorse for the quantification of APIs in drug substances and finished products.[5] It separates the analyte from potential impurities based on its partitioning between a stationary phase (a C18 column) and a mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Rationale for Method Parameters
  • Column: A C18 reversed-phase column is selected for its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds like the target analyte.

  • Mobile Phase: A gradient elution with acetonitrile and a low pH phosphate buffer is employed to ensure good peak shape and resolution from potential impurities. The acidic pH suppresses the ionization of the amine group, leading to better retention and symmetrical peaks.

  • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum of the analyte to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution.

  • Internal Standard: The use of an internal standard (e.g., a structurally similar compound with a different retention time) is recommended to improve the precision of the method by correcting for variations in injection volume and instrument response.

Experimental Protocol

2.2.1. Materials and Reagents

  • 1-(2-Ethoxy-5-propylphenyl)ethanamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., 1-phenylpropan-1-amine)

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.3. Preparation of Solutions

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the diluent to a final concentration of 0.1 mg/mL.[6]

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the 1-(2-Ethoxy-5-propylphenyl)ethanamine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution with the diluent and adding a fixed amount of the internal standard stock solution.

2.2.4. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or λmax)
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

2.2.5. Sample Preparation

  • Accurately weigh the sample (e.g., powdered drug product) containing the analyte.

  • Transfer to a volumetric flask and add the diluent to approximately 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Add a fixed amount of the internal standard stock solution.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[7]

2.2.6. Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the analyte should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of the analyte in the sample from the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: Buffer, B: ACN) SystemSetup Instrument Setup & Equilibration MobilePhase->SystemSetup Standards Prepare Calibration Standards & Internal Standard SST System Suitability Test (5x Standard Injection) Standards->SST Sample Prepare Sample Solution Analysis Inject Standards & Samples Sample->Analysis SystemSetup->SST SST->Analysis Integration Peak Integration Analysis->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying trace levels of the analyte, for instance, in biological matrices or for identifying genotoxic impurities.[4][8] The liquid chromatograph separates the components of the sample, which are then ionized and analyzed by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), providing high specificity.[9]

Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) in positive mode is chosen as it is highly effective for ionizing amine-containing compounds.

  • MRM Transitions: The selection of a specific precursor ion (the protonated molecule [M+H]+) and one or two product ions ensures high selectivity. These transitions are unique to the analyte, minimizing interference from other compounds.

  • Sample Preparation: For complex matrices like plasma or urine, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation is crucial to remove matrix components that can interfere with ionization (matrix effects).[10][11]

Experimental Protocol

3.2.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of:

  • Formic acid (LC-MS grade)

  • Isotopically labeled internal standard (e.g., 1-(2-Ethoxy-5-propylphenyl)ethanamine-d5) for optimal accuracy.

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system.

3.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range). The isotopically labeled internal standard is added to all standards and samples before any extraction steps.

3.2.4. LC-MS/MS Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution (optimized for speed)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte-specific (e.g., Q1: 208.2 -> Q3: 163.1, 135.1)
Collision Energy Optimized for each transition

3.2.5. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Inject into the LC-MS/MS system.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing SampleCollection Collect Sample (e.g., Plasma) SpikeIS Spike with Internal Standard SampleCollection->SpikeIS Extraction Protein Precipitation or SPE SpikeIS->Extraction DryReconstitute Evaporate & Reconstitute Extraction->DryReconstitute LC_Separation LC Separation DryReconstitute->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MRM_Detection MRM Detection MS_Ionization->MRM_Detection PeakIntegration Peak Integration MRM_Detection->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For compounds containing polar functional groups like amines, derivatization is often necessary to increase volatility and improve peak shape.[13] The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components are then detected by a mass spectrometer.

Experimental Protocol Outline
  • Sample Preparation and Derivatization:

    • Dissolve the accurately weighed sample in a suitable solvent (e.g., ethyl acetate).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA).

    • Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is typically used.[14]

    • Injector: Splitless injection at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to elute the derivatized analyte.[15]

    • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[12][15]

Method Validation Summary

Any developed method must be validated to demonstrate its suitability for the intended purpose.[1][2] The following table summarizes typical acceptance criteria for validation parameters according to ICH guidelines.

ParameterHPLC-UV (Assay)LC-MS/MS (Trace Analysis)
Specificity No interference at the retention time of the analyte.No interfering peaks at the MRM transition of the analyte.
Linearity (r²) ≥ 0.999≥ 0.995
Range 80-120% of the target concentration.Over the expected concentration range.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
LOD ReportableReportable (e.g., S/N ≥ 3)
LOQ Reportable (e.g., S/N ≥ 10)Reportable (e.g., S/N ≥ 10)

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 1-(2-Ethoxy-5-propylphenyl)ethanamine. The choice between HPLC-UV, LC-MS/MS, or GC-MS will depend on the specific analytical challenge at hand. Proper method validation is paramount to ensure that the data generated is accurate, precise, and fit for purpose in a regulated environment.[2]

References

  • Journal of Applied Bioanalysis.
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories.
  • Singh, D. and Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • TrAC Trends in Analytical Chemistry.
  • United Chemical Technologies (UCT). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
  • LCGC.
  • MDPI. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • SWGDrug. 1-(2-METHOXYPHENYL)PIPERAZINE.
  • Eurofins. Analytical Method Summaries.
  • SWGDrug. 2C-P.
  • United Chemical Technologies. Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS The frequent appearance o.
  • Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit.
  • AIR Unimi.
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • RSC Publishing. Analytical Methods.

Sources

Method

Application Note &amp; Experimental Protocols: Functional Characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Derivative 1-(2-Ethoxy-5-propylphenyl)ethanamine is a substituted phenethyla...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Derivative

1-(2-Ethoxy-5-propylphenyl)ethanamine is a substituted phenethylamine, a chemical scaffold known for its diverse interactions with key neurological targets. The phenethylamine family includes endogenous neurotransmitters, therapeutic agents, and potent psychoactive compounds.[1] The structural motifs of 1-(2-Ethoxy-5-propylphenyl)ethanamine—a substituted benzene ring coupled to an ethylamine side chain—suggest a high probability of interaction with monoamine systems. These systems are critical for regulating mood, cognition, and behavior, making them a focal point for drug discovery in neuropsychiatric and neurological disorders.

This guide provides a comprehensive suite of experimental protocols to conduct a primary functional characterization of 1-(2-Ethoxy-5-propylphenyl)ethanamine. The proposed assays are designed to investigate its potential activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, a monoamine transporter inhibitor, a monoamine oxidase (MAO) inhibitor, and a serotonin 5-HT2A receptor agonist. By following these protocols, researchers can systematically elucidate the compound's mechanism of action and pave the way for further preclinical development.

I. Rationale for Target Selection: A Hypothesis-Driven Approach

Given the phenethylamine core of 1-(2-Ethoxy-5-propylphenyl)ethanamine, we hypothesize its potential interaction with the following key targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[2] Many phenethylamines are potent agonists of TAAR1.[3] Activation of TAAR1 is a promising therapeutic strategy for a range of conditions, including schizophrenia, depression, and addiction.[4][5]

  • Monoamine Transporters (DAT, NET, SERT): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Phenethylamines can inhibit these transporters, increasing synaptic monoamine levels.[6][7] This mechanism is central to the action of many antidepressants and stimulants.

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters.[8] Inhibition of MAO increases the availability of these neurotransmitters and is a therapeutic approach for depression and Parkinson's disease.[8][9] Structurally related phenethylamines are known to be metabolized by and can inhibit MAO.[3][10][11][12]

  • Serotonin 5-HT2A Receptors: A subset of phenethylamines are agonists at 5-HT2A receptors, which is the primary mechanism for their hallucinogenic effects.[11][13][14] Characterizing this activity is crucial for understanding the full pharmacological profile and potential psychoactive properties of the compound.

The following sections provide detailed protocols for functional assays to test these hypotheses.

II. Experimental Protocols

A. TAAR1 Agonism: cAMP Accumulation Assay

Activation of TAAR1, which is coupled to the Gs alpha subunit of the G-protein, leads to an increase in intracellular cyclic AMP (cAMP).[4] Therefore, a cAMP accumulation assay is a direct measure of TAAR1 agonism.

Principle: This assay utilizes a cell line stably expressing human TAAR1 (hTAAR1). Upon agonist binding, the receptor stimulates adenylyl cyclase, leading to the production of cAMP. The accumulated cAMP is then quantified using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

Workflow:

Caption: Workflow for the TAAR1 cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing hTAAR1 in appropriate media. Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of 1-(2-Ethoxy-5-propylphenyl)ethanamine in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Assay Procedure:

    • Wash the cells with a serum-free assay buffer.

    • Add the phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 10-15 minutes.

    • Add the diluted test compound and a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

  • cAMP Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value to determine the potency of the compound.

Expected Data:

CompoundTargetAssayEC50 (µM)Emax (%)
1-(2-Ethoxy-5-propylphenyl)ethanaminehTAAR1cAMPTBDTBD
β-phenethylamine (Positive Control)hTAAR1cAMP~1100
B. Monoamine Transporter Inhibition: Neurotransmitter Uptake Assay

This assay determines if 1-(2-Ethoxy-5-propylphenyl)ethanamine can inhibit the reuptake of dopamine, norepinephrine, or serotonin by their respective transporters.[6]

Principle: Cells expressing DAT, NET, or SERT are incubated with a fluorescent or radiolabeled substrate (e.g., [3H]dopamine). The amount of substrate taken up by the cells is measured in the presence and absence of the test compound. A reduction in substrate uptake indicates transporter inhibition.

Workflow:

Caption: Workflow for the monoamine transporter uptake assay.

Detailed Protocol:

  • Cell Culture: Use cell lines individually expressing human DAT, NET, or SERT. Seed into 96-well plates.

  • Compound Preparation: Prepare a serial dilution of 1-(2-Ethoxy-5-propylphenyl)ethanamine.

  • Assay Procedure:

    • Wash cells with assay buffer.

    • Pre-incubate the cells with the test compound or a known inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT) for 15-30 minutes.[6]

    • Add the radiolabeled or fluorescent substrate and incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of internalized substrate using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).

Expected Data:

CompoundTargetAssayIC50 (µM)
1-(2-Ethoxy-5-propylphenyl)ethanaminehDATUptakeTBD
GBR12909 (Positive Control)hDATUptake~0.01
1-(2-Ethoxy-5-propylphenyl)ethanaminehNETUptakeTBD
Desipramine (Positive Control)hNETUptake~0.001
1-(2-Ethoxy-5-propylphenyl)ethanaminehSERTUptakeTBD
Fluoxetine (Positive Control)hSERTUptake~0.1
C. Monoamine Oxidase Inhibition Assay

This assay assesses the ability of 1-(2-Ethoxy-5-propylphenyl)ethanamine to inhibit the enzymatic activity of MAO-A and MAO-B.[9][15][16]

Principle: Recombinant human MAO-A or MAO-B is incubated with a substrate that produces a detectable product (e.g., fluorescent or chemiluminescent). The enzymatic activity is measured in the presence of varying concentrations of the test compound. A decrease in product formation indicates MAO inhibition.

Workflow:

Caption: Workflow for the MAO inhibition assay.

Detailed Protocol:

  • Reagents: Use commercially available recombinant human MAO-A and MAO-B enzymes and a suitable substrate/probe system (e.g., a system that detects hydrogen peroxide, a byproduct of MAO activity).[9]

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme and the test compound at various concentrations. Include known selective inhibitors as controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the signal according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Expected Data:

CompoundTargetAssayIC50 (µM)
1-(2-Ethoxy-5-propylphenyl)ethanaminehMAO-AEnzyme ActivityTBD
Clorgyline (Positive Control)hMAO-AEnzyme Activity~0.01
1-(2-Ethoxy-5-propylphenyl)ethanaminehMAO-BEnzyme ActivityTBD
Selegiline (Positive Control)hMAO-BEnzyme Activity~0.05
D. Serotonin 5-HT2A Receptor Activation: Calcium Flux Assay

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the release of intracellular calcium.[13]

Principle: Cells expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding, the increase in intracellular calcium concentration is measured as a change in fluorescence intensity.

Workflow:

Caption: Workflow for the 5-HT2A calcium flux assay.

Detailed Protocol:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor. Seed into 96- or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations and a known 5-HT2A agonist (e.g., serotonin or a more selective agonist) as a positive control.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.

Expected Data:

CompoundTargetAssayEC50 (µM)Emax (%)
1-(2-Ethoxy-5-propylphenyl)ethanamineh5-HT2ACalcium FluxTBDTBD
Serotonin (Positive Control)h5-HT2ACalcium Flux~0.01100

III. Data Interpretation and Next Steps

The results from this panel of assays will provide a foundational understanding of the pharmacological profile of 1-(2-Ethoxy-5-propylphenyl)ethanamine.

  • Potency and Selectivity: Compare the EC50 and IC50 values across the different targets to determine the compound's potency and selectivity. A compound with a significantly lower EC50 or IC50 for one target over the others is considered selective.

  • Mechanism of Action: The combined data will suggest a primary mechanism of action. For example, potent TAAR1 agonism with weak activity at other targets would classify it as a selective TAAR1 agonist.

  • Further Characterization: Positive results in any of these primary assays should be followed by more detailed secondary assays. This could include radioligand binding assays to determine affinity (Ki), electrophysiology to assess effects on neuronal firing, and in vivo behavioral models to evaluate its functional effects in a whole organism.

By employing this systematic and hypothesis-driven approach, researchers can efficiently and accurately characterize the functional pharmacology of novel compounds like 1-(2-Ethoxy-5-propylphenyl)ethanamine, accelerating the journey from discovery to potential therapeutic application.

References

  • Vertex AI Search. (2024, October 31). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC.
  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC. (2023, October 20).
  • Wikipedia. TAAR1.
  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 693.
  • Zhang, Y., et al. (2024). TAAR1 as a new target for the treatment of bipolar disorder: Anti-manic and anti-depressant activity of the novel agonist PCC0105004. SyncSci Publishing.
  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 693.
  • Abcam. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510).
  • Khan, H., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Wikipedia. Phenethylamine.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Grokipedia. 2C-T-4.
  • Canal, C. E., et al. (2010). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. ResearchGate.
  • PubMed. (1983). Substituent branching in phenethylamine-type hallucinogens: a comparison of 1-[2,5-dimethoxy-4-(2-butyl)phenyl].
  • Wikipedia. 2C-P.
  • Cheng, J., et al. (2007). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. ACS Publications.
  • Grokipedia. 2C-V.
  • UNODC. Details for Phenethylamines.
  • PubChem. 2,5-Dimethoxy-4-propylphenethylamine.
  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 525-533.
  • Connecticut General Assembly. (2013, October 11). SYNTHETIC DRUG “2C-P”.
  • I. J. D. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Cayman Chemical. 2C-D (hydrochloride).
  • ResearchGate. (2025, August 6). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes.

Sources

Application

Application Note: 1-(2-Ethoxy-5-propylphenyl)ethanamine in Neuroscience Research

This is a comprehensive Application Note and Protocol guide for 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2), designed for researchers in neuroscience, medicinal chemistry, and drug discovery. Compound Identit...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2), designed for researchers in neuroscience, medicinal chemistry, and drug discovery.

Compound Identity: 1-(2-Ethoxy-5-propylphenyl)ethanamine CAS Number: 634150-54-2 Synonyms: Benzenemethanamine, 2-ethoxy-


-methyl-5-propyl-; 1-(2-Ethoxy-5-propylphenyl)ethylamine.
Molecular Formula:  C

H

NO Molecular Weight: 207.31 g/mol [1]

Part 1: Executive Summary & Scientific Rationale

The Molecule at a Glance

1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral, lipophilic benzylamine derivative. Structurally, it represents a critical pharmacophore scaffold that bridges two major classes of neuroscience tools:

  • PDE5 Inhibitor Analogs: It mimics the "right-hand" phenyl ring of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil, Vardenafil), but with a propyl group replacing the canonical sulfonyl moiety. This substitution significantly enhances lipophilicity, making it a prime candidate for developing Blood-Brain Barrier (BBB) permeable PDE5 tracers and therapeutics.

  • Substituted Amphetamine/Benzylamine Analogs: Its

    
    -methylbenzylamine core shares structural homology with psychoactive phenethylamines, making it a valuable probe for exploring Trace Amine-Associated Receptors (TAAR1)  and monoamine transporter selectivity.
    
Mechanism of Action & Causality

In neuroscience, this compound is primarily utilized as a key intermediate to synthesize "Deep-Brain" PDE5 inhibitors.

  • The Challenge: Classic PDE5 inhibitors (e.g., Sildenafil) have limited BBB permeability due to their polar sulfonyl groups.

  • The Solution (Bioisosterism): Replacing the polar sulfonyl group with a lipophilic propyl group (using this amine as the precursor) creates analogs that retain binding affinity to the PDE5 hydrophobic Q-pocket while drastically improving CNS penetration.

  • Downstream Effect: Inhibition of CNS PDE5 prevents the hydrolysis of cGMP. Elevated cGMP activates Protein Kinase G (PKG), which phosphorylates CREB (cAMP response element-binding protein), thereby enhancing Long-Term Potentiation (LTP) and synaptic plasticity—critical mechanisms in Alzheimer’s disease and memory research.

Part 2: Experimental Protocols

Protocol A: Synthesis of Lipophilic PDE5 Inhibitor Probes

Objective: To couple 1-(2-Ethoxy-5-propylphenyl)ethanamine with a pyrazolo-pyrimidinone core to generate a BBB-permeable PDE5 inhibitor for in vivo memory studies.

Reagents:

  • Amine: 1-(2-Ethoxy-5-propylphenyl)ethanamine (1.0 eq)

  • Core Acid: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF under nitrogen atmosphere. Add DIPEA and stir for 10 minutes.

  • Coupling: Add HATU to the mixture and stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Addition: Dropwise add 1-(2-Ethoxy-5-propylphenyl)ethanamine (dissolved in minimal DMF) to the reaction vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via LC-MS (Target Mass: ~MW of core + 207 - 18).

  • Cyclization (Optional/Route Dependent): If using a pre-cyclized core (e.g., pyrazolo[4,3-d]pyrimidin-7-one precursor), this step yields the final inhibitor. If using the open pyrazole amide, perform subsequent cyclization using potassium tert-butoxide (t-BuOK) in refluxing ethanol.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Validation Check:

  • NMR: Verify the presence of the propyl triplet (~0.9 ppm) and the ethoxy quartet (~4.1 ppm) in the final product.

  • Purity: Ensure >95% purity via HPLC before biological testing.

Protocol B: In Vitro cGMP Accumulation Assay (Self-Validating)

Objective: To confirm that the synthesized analog retains PDE5 inhibitory activity in neuronal cells.

Cell Line: SH-SY5Y (Human neuroblastoma) or Primary Rat Hippocampal Neurons.

Workflow:

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) and incubate overnight.

  • Pre-treatment: Treat cells with the synthesized Propyl-Analog (0.1 nM – 10 µM) for 30 minutes. Include Sildenafil (100 nM) as a positive control and DMSO as a negative control.

  • Stimulation: Add an NO donor (e.g., SNP - Sodium Nitroprusside, 100 µM) to stimulate cGMP production. Incubate for 20 minutes.

  • Lysis: Aspirate media and lyse cells using 0.1 M HCl.

  • Quantification: Measure intracellular cGMP levels using a competitive ELISA kit (e.g., Cayman Chemical cGMP ELISA).

Data Analysis:

  • Calculate IC50 values.

  • Success Criterion: The Propyl-Analog should exhibit an IC50 < 50 nM. If IC50 > 1 µM, the loss of the sulfonyl group may have compromised the H-bond network in the active site (re-evaluate SAR).

Part 3: Visualization & Pathways

Synthesis & Logic Flow

The following diagram illustrates the chemical logic of using 1-(2-Ethoxy-5-propylphenyl)ethanamine to create a "Deep-Brain" PDE5 inhibitor.

SynthesisWorkflow Amine 1-(2-Ethoxy-5-propylphenyl)ethanamine (Lipophilic Pharmacophore) Reaction Amide Coupling (HATU/DIPEA) Amine->Reaction Nucleophile Core Pyrazolo-pyrimidinone Core (Catalytic Domain Binder) Core->Reaction Electrophile Product Novel Propyl-PDE5 Inhibitor (High Lipophilicity) Reaction->Product Yields Target CNS Target: PDE5 (Hippocampus) Product->Target Crosses BBB

Caption: Synthesis workflow coupling the lipophilic amine scaffold to a catalytic core to target CNS PDE5.

Mechanism of Action: cGMP-Dependent Memory Enhancement

This pathway demonstrates how the inhibitor (derived from the amine) enhances memory consolidation.

cGMPPathway NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) GC->cGMP Synthesizes PDE5 PDE5 Enzyme (Hydrolysis) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Inhibitor Propyl-Analog Inhibitor (From 1-(2-Ethoxy-5-propylphenyl)ethanamine) Inhibitor->PDE5 BLOCKS CREB CREB Phosphorylation PKG->CREB Phosphorylates LTP Synaptic Plasticity (LTP) Memory Consolidation CREB->LTP Induces Gene Expression

Caption: The inhibitor blocks PDE5-mediated cGMP degradation, amplifying the NO/cGMP/CREB memory pathway.

Part 4: Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) rationale for using 1-(2-Ethoxy-5-propylphenyl)ethanamine versus the standard Sildenafil intermediate.

FeatureStandard Sildenafil Intermediate1-(2-Ethoxy-5-propylphenyl)ethanamineImpact on Neuroscience Research
5-Position Group Sulfonyl (-SO

-)
Propyl (-CH

CH

CH

)
Propyl increases lipophilicity (LogP), enhancing BBB penetration.
2-Position Group Ethoxy (-OEt)Ethoxy (-OEt)Retains critical steric fit in the PDE5 hydrophobic pocket (Q-pocket).
Linker SulfonamideAmide/AlkylRemoves H-bond donor/acceptor, reducing polar surface area (PSA).
Primary Use Peripheral Vasodilation (ED)CNS Probes / Memory ResearchEnables targeting of hippocampal PDE5 without peripheral hypotension.

Part 5: References

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery, 1(9), 674-682. Link

  • Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues. Journal of Medicinal Chemistry, 46(21), 4533-4542. Link

  • Puzzo, D., et al. (2009). Phosphodiesterase 5 inhibition improves synaptic function, memory, and amyloid-beta load in an Alzheimer's mouse model. Journal of Neuroscience, 29(25), 8075-8086. Link

  • BenchChem. (n.d.). 1-(2-Ethoxy-5-propylphenyl)ethanamine Product Page. Retrieved from BenchChem Database. Link

  • ChemicalBook. (n.d.). CAS 634150-54-2 Entry.[1] Retrieved from ChemicalBook.[2] Link

Sources

Method

high-throughput screening assays for 1-(2-Ethoxy-5-propylphenyl)ethanamine derivatives

An Application Guide to High-Throughput Screening Assays for Novel Phenethylamine Derivatives Abstract This guide provides a comprehensive framework for the development and execution of high-throughput screening (HTS) ca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Throughput Screening Assays for Novel Phenethylamine Derivatives

Abstract

This guide provides a comprehensive framework for the development and execution of high-throughput screening (HTS) campaigns for novel 1-(2-Ethoxy-5-propylphenyl)ethanamine derivatives. Phenethylamine scaffolds are privileged structures in medicinal chemistry, frequently targeting G-protein coupled receptors (GPCRs).[1][2] Acknowledging this, we present a detailed protocol for a robust, cell-based functional assay designed to identify modulators of GPCR activity. The protocols herein are structured to ensure scientific rigor, incorporating self-validating systems and critical quality control metrics to deliver high-confidence hit identification.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.[5][6]

Introduction: The Rationale for Screening Phenethylamine Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target or pathway.[7][8][9] The process leverages automation, miniaturization, and sensitive detection methods to test hundreds of thousands of compounds efficiently, accelerating the transition from a biological hypothesis to validated chemical matter.[3][6][10]

The 1-(2-Ethoxy-5-propylphenyl)ethanamine core represents a class of phenethylamine derivatives. This chemical family is renowned for its interaction with monoamine receptors, particularly the serotonin (5-HT) and dopamine receptor families, which are predominantly GPCRs.[1][2][11] These receptors are implicated in a wide array of physiological and pathological processes, making them highly valuable targets for therapeutic intervention.[12][13] Therefore, a logical and effective strategy for screening a library of such derivatives is to employ an assay that directly interrogates GPCR activation.

This application note details a primary HTS assay and a secondary confirmatory protocol centered around a cell-based, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for cyclic adenosine monophosphate (cAMP) modulation, a common downstream second messenger for many GPCRs.[12][13]

Assay Strategy: From Primary Screen to Hit Confirmation

A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives while efficiently identifying true hits for progression into lead optimization.[3][14] Our strategy is built on a primary single-point screen followed by a secondary dose-response confirmation.

  • Primary HTS: A single, high concentration (e.g., 10 µM) screen of the entire compound library to identify any compound exhibiting significant activity. The goal is speed and sensitivity to cast a wide net.

  • Hit Confirmation & Triage: Re-testing of initial "hits" from the primary screen to eliminate experimental artifacts.

  • Secondary Assay (Dose-Response): Confirmed hits are then tested across a range of concentrations to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy. This step is critical for prioritizing compounds for Structure-Activity Relationship (SAR) studies.[6]

The entire workflow is designed as a funnel, progressively narrowing a large library down to a small set of well-characterized and validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization Compound_Library Compound Library (>100,000 compounds) Primary_HTS Primary HTS (Single 10 µM Concentration) Compound_Library->Primary_HTS Dispense into 384-well plates Data_Analysis_1 Data Analysis (Normalization, Z' Factor) Primary_HTS->Data_Analysis_1 Hit_Selection_1 Initial Hit Selection (Activity > 3σ over Baseline) Data_Analysis_1->Hit_Selection_1 Hit_Confirmation Hit Confirmation (Re-test active compounds) Hit_Selection_1->Hit_Confirmation ~1-2% Hit Rate Dose_Response Dose-Response Assay (10-point curve) Hit_Confirmation->Dose_Response Confirm activity Data_Analysis_2 Potency (EC₅₀/IC₅₀) & Efficacy Determination Dose_Response->Data_Analysis_2 Validated_Hits Validated Hits for SAR (<100 compounds) Data_Analysis_2->Validated_Hits

Figure 1. High-Throughput Screening and Hit Validation Workflow.

Primary HTS Protocol: Cell-Based cAMP TR-FRET Assay

This protocol is designed for identifying modulators of a GPCR that signals through the Gαs or Gαi subunits, resulting in an increase or decrease in intracellular cAMP levels, respectively.[12][13] We will use a competitive immunoassay format detected by TR-FRET, a robust technology well-suited for HTS due to its high signal-to-noise ratio and resistance to interference from library compounds.[15]

Principle of the Assay

The assay quantifies intracellular cAMP produced by cells engineered to express the target GPCR. After cell stimulation by library compounds, cells are lysed and the cAMP in the lysate competes with a europium (Eu)-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a second fluorophore (e.g., ULight™). When the antibody and tracer are in close proximity, excitation of the Eu donor results in energy transfer to the acceptor, producing a FRET signal. Endogenous cAMP produced by the cell displaces the tracer from the antibody, leading to a decrease in the FRET signal. Thus, the TR-FRET signal is inversely proportional to the intracellular cAMP concentration.

Materials and Reagents
ReagentSupplierPurpose
HEK293 cells expressing target GPCRIn-house/CommercialHost system for the assay
DMEM, high glucose, GlutaMAX™Thermo FisherCell culture medium
Fetal Bovine Serum (FBS), qualifiedThermo FisherMedium supplement
Penicillin-StreptomycinThermo FisherAntibiotic
Opti-MEM™ I Reduced Serum MediumThermo FisherAssay medium
ForskolinSigma-AldrichPositive control (stimulates adenylyl cyclase)
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase inhibitor (prevents cAMP degradation)
LANCE® Ultra cAMP Detection KitPerkinElmerTR-FRET reagents
Solid white 384-well assay platesGreiner Bio-OneLow-volume assay plates
Test Compound LibraryIn-house/Commercial10 mM stocks in DMSO
Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO₂.

    • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in Opti-MEM™ to a density of 0.5 x 10⁶ cells/mL.

    • Dispense 5 µL of the cell suspension (2,500 cells/well) into all wells of a 384-well plate using an automated liquid handler.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Addition (Agonist Mode):

    • Prepare compound plates by diluting the 10 mM library stocks to an intermediate concentration. For a final screening concentration of 10 µM, prepare a 200 µM (20X) intermediate plate.

    • Using an automated liquid handler with pin-tool or acoustic dispensing capabilities, transfer 50 nL of the 20X compound solution from the source plate to the cell plate.

    • Controls:

      • Negative Control (Basal): Add 50 nL of DMSO to 16 wells.

      • Positive Control (Max Signal): Add 50 nL of a 20X Forskolin solution to 16 wells.

    • Incubate the plates at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Prepare the LANCE® cAMP detection reagents according to the manufacturer's protocol. This involves mixing the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer containing IBMX.

    • Add 10 µL of the combined detection/lysis reagent to each well.

    • Seal the plates and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision®).

    • Settings:

      • Excitation: 320 or 340 nm

      • Emission Donor: 615 nm

      • Emission Acceptor: 665 nm

      • Delay Time: 100 µs

      • Integration Time: 200 µs

Data Analysis and Quality Control
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Normalize the Data:

    • Calculate the percent activity for each well using the plate controls:

    • % Activity = 100 * (Avg. Positive Control - Sample Ratio) / (Avg. Positive Control - Avg. Negative Control)

  • Assess Assay Quality with Z'-Factor:

    • The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.[3] An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[3]

    • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

    • Where SD is the standard deviation and Mean is the average of the control wells.

  • Hit Identification:

    • A common threshold for hit identification is activity that is greater than three standard deviations (σ) from the mean of the sample field (or a predefined activity cutoff, e.g., >50% activation).

Secondary Assay Protocol: 10-Point Dose-Response

Confirmed hits from the primary screen must be evaluated for their potency. This is achieved by generating a dose-response curve.

Methodology
  • Compound Plating:

    • Select the confirmed hit compounds.

    • Create a serial dilution series for each compound, typically from 100 µM to 1 nM in DMSO. This will be a 10-point, 3-fold dilution series.

    • Transfer 50 nL of each concentration to a new 384-well cell plate, as described in the primary assay.

  • Assay Execution:

    • Follow the exact same steps for cell plating, compound addition, lysis, and detection as outlined in the Primary HTS Protocol (Section 3.3).

  • Data Analysis:

    • Normalize the data as described previously.

    • Plot the % Activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, Dotmatics).

    • From this curve, determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Expected Data and Interpretation

The results from the dose-response analysis allow for the ranking of hits based on potency. A lower EC₅₀/IC₅₀ value indicates a more potent compound.

ParameterDescriptionIdeal Value
Z'-Factor A measure of assay robustness and dynamic range.> 0.5
Signal Window Ratio of the mean positive control to the mean negative control.> 5
CV (%) Coefficient of variation for controls.< 15%
EC₅₀ / IC₅₀ Concentration for 50% maximal effect. Used to rank hit potency.Compound-dependent
Hill Slope The steepness of the dose-response curve.~ 1.0

Conclusion

This application note provides a robust, field-proven framework for conducting a high-throughput screening campaign against 1-(2-Ethoxy-5-propylphenyl)ethanamine derivatives targeting GPCRs. By employing a highly sensitive TR-FRET-based primary assay and a rigorous dose-response secondary assay, researchers can efficiently identify and prioritize potent modulators. The emphasis on stringent quality control, particularly the Z'-factor, ensures that the generated data is reliable and reproducible, forming a solid foundation for subsequent hit-to-lead chemistry efforts.[3][5][6]

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Macarrón, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Schreiber, S. L., et al. High-throughput screening of small molecules in miniaturized mammalian cell-based assays involving post-translational modifications. PubMed. [Link]

  • Target Discovery Institute, University of Oxford. Small Compound Screening Overview. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Eli Lilly and Company & NIH Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS. [Link]

  • Boutros, M., et al. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Infinix Bio. (2026, February 5). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Drug Discovery Pro. Hit Identification Approaches and Future Directions – Protac. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • Zhang, X. (2014, April 8). Data analysis approaches in high throughput screening. [Link]

  • Sittampalam, G. S., et al. Design and implementation of high-throughput screening assays. PubMed. [Link]

  • Markossian, S., et al. (2012, May 1). HTS Assay Validation. NCBI Bookshelf. [Link]

  • PharmTech. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • eENZYME LLC. Live Cell-Based GPCR & PDE HTS Assays. [Link]

  • Wold, E. A., et al. Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • Zang, R., et al. (2013). Cell-based assays in high-throughput mode (HTS). Biotechnologia. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Kumar, A. S., et al. (2011, March 17). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • Gatch, M. B., et al. Behavioral effects of the putative anxiolytic (+/-)-1-(2,5-dimethoxy-4-ethylthiophenyl)-2-aminopropane (ALEPH-2) in rats and mice. PubMed. [Link]

  • Moya, P. R., et al. (2007, June 15). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. PubMed. [Link]

  • Jensen, A. A., et al. (2018). Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists. ResearchGate. [Link]

  • Carcacía-García, J., et al. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Li, P., et al. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

Sources

Application

Application Notes &amp; Protocols: A Tiered Approach for Developing Rodent Models for the Behavioral Assessment of 1-(2-Ethoxy-5-propylphenyl)ethanamine

Introduction: Charting a Course for a Novel Phenethylamine The compound 1-(2-Ethoxy-5-propylphenyl)ethanamine belongs to the phenethylamine class, a structural family known for its diverse and potent effects on the centr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Phenethylamine

The compound 1-(2-Ethoxy-5-propylphenyl)ethanamine belongs to the phenethylamine class, a structural family known for its diverse and potent effects on the central nervous system (CNS). Developing a preclinical animal model to characterize a novel compound from this family requires a systematic, tiered approach. The objective is to build a comprehensive behavioral and pharmacological profile, moving from broad screening to more specific, hypothesis-driven assays. This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to establish robust and reproducible rodent models for this purpose.

The core principle of this guide is to explain the causality behind experimental choices, ensuring that each step logically informs the next. The protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness. All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol, prioritizing animal welfare.

Foundational In Vitro Characterization

Before initiating in vivo studies, it is crucial to establish the compound's primary molecular targets. This informs the selection of relevant behavioral assays and dose ranges.

  • Rationale: The phenethylamine scaffold suggests likely interaction with monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and/or G protein-coupled receptors (GPCRs), such as serotonin (e.g., 5-HT2A) and dopamine receptors.[1] In vitro assays provide a direct measure of a compound's affinity and functional activity at these targets.[2][3]

  • Recommended Assays:

    • Radioligand Binding Assays: To determine the binding affinity (Ki) of 1-(2-Ethoxy-5-propylphenyl)ethanamine at human DAT, NET, SERT, and a panel of relevant CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D1, D2).[2][3][4]

    • Transporter Uptake/Release Assays: To determine if the compound acts as an inhibitor or a substrate (releaser) at DAT, NET, and SERT using transfected cell lines (e.g., HEK293 cells).[5][6][7][8]

Table 1: Hypothetical In Vitro Data Interpretation and In Vivo Implications
In Vitro Finding (Example)Primary MechanismPredicted In Vivo Behavioral ProfileRelevant Animal Models
Potent DAT/NET inhibitorCatecholamine reuptake inhibitionStimulant, increased locomotor activity, potential for abuseOpen Field, Conditioned Place Preference, Self-Administration
Potent SERT inhibitor/releaserSerotonergic modulationReduced anxiety, potential empathogenic-like effectsElevated Plus Maze, Social Interaction Test
Agonist at 5-HT2A receptorsDirect receptor activationPotential for hallucinogen-like effectsHead-Twitch Response, Drug Discrimination

Animal Model Selection and Husbandry

Species and Strain Selection
  • Rationale: Sprague-Dawley rats and C57BL/6 mice are standard choices for behavioral pharmacology due to their well-characterized genetics, stable behavior, and the vast amount of historical data available for comparison. The choice between rats and mice may depend on the specific behavioral assay; for instance, intravenous self-administration is often more technically feasible in rats.[9][10]

Ethical Considerations and Husbandry
  • Core Directive: All animal procedures must be prospectively approved by an IACUC. Animal welfare is paramount.

  • Housing: Animals should be socially housed in compatible groups whenever possible, in temperature (68°F to 79°F) and humidity (30% to 70%) controlled environments with a 12-hour light/dark cycle.[11][12] Cages must meet minimum floor space requirements.[13][14]

  • Enrichment: Providing nesting material and other forms of environmental enrichment is critical for animal well-being and can reduce behavioral variability.[11][12]

  • Habituation: Animals must be habituated to the testing room for at least 30-60 minutes before any behavioral testing to reduce stress-induced artifacts.[15][16] Pre-handling for several days prior to testing is also strongly recommended.[17]

Pre-Screening Phase: Pharmacokinetics and Dose-Range Finding

  • Rationale: An initial dose-range finding study is essential to identify a range of doses that produce behavioral effects without inducing toxicity or motor impairment. The Open Field Test is an ideal assay for this purpose as it simultaneously provides information on locomotor activity and general well-being.[15][18][19]

Protocol 1: Dose-Range Finding in the Open Field Test
  • Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape, equipped with an overhead video camera or infrared beam system.[20][21]

  • Procedure:

    • Habituate animals to the testing room for 60 minutes.[15]

    • Administer vehicle or a wide range of 1-(2-Ethoxy-5-propylphenyl)ethanamine doses (e.g., 0.1, 1, 3, 10, 30 mg/kg, intraperitoneally) to different groups of animals (n=8 per group).

    • Immediately after injection, place the animal in the center of the open field arena.[20]

    • Record activity for 30-60 minutes.[21]

    • Clean the arena thoroughly with 70% ethanol between subjects to eliminate olfactory cues.[17]

  • Primary Endpoints:

    • Total Distance Traveled: A measure of general locomotor activity.[18]

    • Rearing Frequency: An exploratory behavior.

    • Center Zone Time: Time spent in the central area of the field, often used as an inverse measure of anxiety.[18]

    • Adverse Clinical Signs: Observe for stereotypy, ataxia, convulsions, or other signs of toxicity.

Tier 1: Primary Behavioral Characterization

This tier aims to answer fundamental questions: Is the compound a stimulant or a sedative? Does it impact motor coordination? Does it have anxiety-like effects?

Tier_1_Workflow cluster_0 Dose-Range Finding cluster_1 Tier 1 Assays (Refined Dose Range) DR Protocol 1: Open Field Test (Broad Dose Range) OFT Protocol 2: Locomotor Activity (Stimulant/Sedative Profile) DR->OFT Identifies non-toxic, behaviorally active doses EPM Protocol 3: Elevated Plus Maze (Anxiety Profile) DR->EPM Informs dose selection

Caption: Tier 1 Experimental Workflow.

Protocol 2: Locomotor Activity Assessment
  • Rationale: This is a focused version of the dose-range finding study, using a refined set of doses to precisely quantify stimulant or sedative properties.[20] A comprehensive assessment is crucial for interpreting results from other behavioral tests.[22][23]

  • Procedure: Follow Protocol 1, using the vehicle and 3-4 selected doses identified from the dose-range finding study.

  • Data Analysis: Compare the total distance traveled between the vehicle group and drug-treated groups using a one-way ANOVA followed by Dunnett's post-hoc test.[18][21]

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[24][25] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[26] Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it.[17]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[24][26]

  • Procedure:

    • Habituate animals to the dimly lit testing room for at least 60 minutes.[16]

    • Administer vehicle or selected doses of the test compound.

    • At the appropriate pre-treatment time, place the animal in the center of the maze, facing an open arm.[26]

    • Allow the animal to explore freely for 5 minutes.[17]

    • Record the session with an overhead video camera.

    • Clean the maze with 70% ethanol between trials.[26]

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total arm entries (as a measure of general activity).

  • Data Interpretation: An increase in open arm time/entries suggests anxiolytic effects, while a decrease suggests anxiogenic effects. It is critical to confirm that any observed effects are not confounded by changes in general locomotor activity (as measured by total arm entries or in the Open Field Test).

Tier 2: Abuse Potential and Subjective Effects

If Tier 1 results suggest stimulant or psychoactive properties, assessing the compound's abuse potential is a critical next step.

Protocol 4: Conditioned Place Preference (CPP)
  • Rationale: CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[27] Animals learn to associate a specific environment with the effects of the drug.[28] A preference for the drug-paired environment indicates rewarding properties and potential for abuse.[29][30][31]

  • Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).[29]

CPP_Protocol Phase1 Phase 1: Pre-Test (Day 1) Animal explores all chambers freely. Baseline preference is recorded. Phase2 Phase 2: Conditioning (Days 2-9) Alternating Days: - Drug + Paired Chamber - Vehicle + Unpaired Chamber Phase1->Phase2 Conditioning Sessions Phase3 Phase 3: Post-Test (Day 10) Animal explores all chambers freely in a drug-free state. Time in each chamber is recorded. Phase2->Phase3 Preference Test

Caption: Conditioned Place Preference (CPP) Protocol Phases.

  • Procedure:

    • Pre-Test (Habituation): On Day 1, place each animal in the apparatus and allow free exploration of all compartments for 15 minutes to determine baseline preference.[29]

    • Conditioning (8 days):

      • On drug conditioning days (e.g., 2, 4, 6, 8), administer the test compound and confine the animal to its initially non-preferred compartment for 30 minutes.

      • On vehicle conditioning days (e.g., 3, 5, 7, 9), administer vehicle and confine the animal to its initially preferred compartment for 30 minutes. (This is a counterbalanced design).

    • Post-Test (Test Day): On Day 10, place the animal in the apparatus in a drug-free state and allow free access to all compartments for 15 minutes.[29]

  • Primary Endpoint: The difference in time spent in the drug-paired compartment between the Post-Test and Pre-Test sessions.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned preference (reward). This is typically analyzed using a paired t-test or ANOVA.

Tier 3: Advanced Characterization

For compounds with a strong signal for abuse potential, more advanced models are warranted.

Protocol 5: Intravenous Self-Administration (IVSA)
  • Rationale: IVSA is considered the "gold standard" for assessing the reinforcing efficacy of a drug and has high predictive validity for human abuse.[32][33][34] In this model, animals perform an action (e.g., lever press) to receive an intravenous infusion of the drug.[35]

  • Procedure: This is a complex, multi-stage procedure requiring surgical implantation of an intravenous catheter and extensive operant training.[9][10]

    • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal.

    • Acquisition: Train animals to press a lever for a food reward, then substitute the reward with infusions of a known drug of abuse (e.g., cocaine). Once stable responding is established, the test compound can be substituted.[33] Alternatively, drug-naïve animals can be tested to see if they will acquire self-administration of the novel compound directly.[33]

    • Dose-Response: Determine the reinforcing efficacy across a range of doses.

    • Progressive Ratio: Assess the motivation to work for the drug by progressively increasing the number of lever presses required for each infusion.

  • Primary Endpoint: Number of infusions earned per session. A significantly higher number of infusions for the active drug compared to vehicle indicates reinforcing properties.[32]

Protocol 6: Drug Discrimination
  • Rationale: This paradigm assesses the subjective (interoceptive) effects of a drug.[36][37] Animals are trained to recognize the internal state produced by a specific "training" drug (e.g., amphetamine or MDMA) and report it by pressing one of two levers for a reward.[38] A novel compound is then tested to see if it "generalizes" to the training drug, meaning it produces a similar subjective feeling.[39][40]

  • Procedure:

    • Training: In an operant chamber with two levers, train animals to press one lever after an injection of a known training drug (e.g., d-amphetamine, 1 mg/kg) and the other lever after an injection of vehicle to receive a food reward.[36]

    • Testing: Once animals reliably discriminate between the drug and vehicle (>80% correct lever presses), administer a dose of 1-(2-Ethoxy-5-propylphenyl)ethanamine and allow the animal to respond on either lever.[39]

  • Primary Endpoint: Percentage of responses on the drug-appropriate lever.

  • Data Interpretation: If the animals predominantly press the drug-appropriate lever (>80%), the test compound is said to fully generalize, suggesting it has subjective effects similar to the training drug.[39]

Summary and Data Integration

The tiered approach outlined provides a comprehensive framework for characterizing the behavioral pharmacology of 1-(2-Ethoxy-5-propylphenyl)ethanamine.

Table 2: Summary of Behavioral Assays and Key Endpoints
TierAssayPrimary QuestionKey Endpoints
Pre-Screen Open Field TestWhat is the active and non-toxic dose range?Total Distance, Rearing, Clinical Signs
Tier 1 Locomotor ActivityIs it a stimulant or sedative?Total Distance Traveled
Tier 1 Elevated Plus MazeIs it anxiolytic or anxiogenic?% Time in Open Arms, % Open Arm Entries
Tier 2 Conditioned Place PreferenceIs it rewarding or aversive?Time Spent in Drug-Paired Chamber
Tier 3 Intravenous Self-AdministrationWill animals work to receive the drug?Number of Infusions per Session
Tier 3 Drug DiscriminationWhat does it "feel" like?% Responding on Drug-Appropriate Lever

By integrating the data from these assays, researchers can construct a robust and nuanced profile of a novel compound's CNS effects, guiding future research and development decisions with high scientific integrity.

References

  • Establishment of Multi-stage Intravenous Self-administration Paradigms in Mice - Instech Laboratories. (n.d.).
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. (2014).
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. (2025).
  • Intravenous Self-Administration. Creative Biolabs. (2018).
  • Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. Benchchem. (n.d.).
  • Elevated plus maze protocol. protocols.io. (2023).
  • IACUC - Locomotor Activity/Open Field Test. (n.d.).
  • Elevated Plus Maze. UCSF IACUC. (n.d.).
  • Elevated Plus Maze Test | Protocols. MedChemExpress.com. (n.d.).
  • Locomotor Activity Test SOP. Portland VA Medical Center. (n.d.).
  • Self-administration of drugs in animals and humans as a model and an investigative tool. Psychopharmacology (Berl). (n.d.).
  • Drug Discrimination Assessment. Melior Discovery. (n.d.).
  • Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR J. (n.d.).
  • Intravenous Drug Self-administration in Mice: Practical Considerations. Psychopharmacology (Berl). (n.d.).
  • Rodent Housing, Breeding and Overcrowded Cage. USC Institutional Animal Care and Use Committee. (2023).
  • Drug discrimination test box. Maze Engineers - Conduct Science. (n.d.).
  • Drug Discrimination. Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf. (2025).
  • Conditioned place preference. Wikipedia. (n.d.).
  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. SciSpace. (2018).
  • Drug Self-Administration as a Model to Study the Reward System. (n.d.).
  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE. (2014).
  • Conditioned place preference: what does it add to our preclinical understanding of drug reward?. UNL Digital Commons. (2000).
  • Locomotor Activity, Mouse. Pharmacology Discovery Services. (n.d.).
  • Running Reward Conditioned Place Preference Task. Bio-protocol. (2023).
  • Rodent Housing – Policy and Guidelines. Central Michigan University. (n.d.).
  • Drug discrimination. Wikipedia. (n.d.).
  • Drug Discrimination - Can rats tell us what drug they think they took?. YouTube. (2013).
  • Conditioned place preference – Knowledge and References. Taylor & Francis. (2003).
  • Minimum Standards for Rodent Husbandry: Mice and Rats (Non-USDA covered). WSU IACUC. (2025).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. (2020).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. (2020).
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Neurosci. (n.d.).
  • IACUC Policy on Social Housing and Environmental Enrichment. (n.d.).
  • Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience. (2019).
  • Guidelines on Mouse and Rat Breeding and Housing Management. Research A-Z. (n.d.).
  • Animal models of addiction. Dialogues Clin Neurosci. (n.d.).
  • Good Practice Guideline for Preclinical Alcohol Research: The STRINGENCY Framework. ResearchGate. (2025).
  • In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific - US. (n.d.).
  • Behavioral assessments for pre-clinical pharmacovigilance. Frontiers in Behavioral Neuroscience. (n.d.).
  • Behavioral Studies. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI. (n.d.).
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. (n.d.).
  • Guidance for planning and conducting confirmatory preclinical studies and systematic reviews. (n.d.).
  • Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity. (2024).
  • Receptor Binding - Technical Notes. Sygnature Discovery. (n.d.).
  • General Principles of Preclinical Study Design. Pain. (n.d.).
  • Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. (2025).
  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences. (2023).
  • 5-HT2A Receptor Screening For Psychedelics. Sygnature Discovery. (n.d.).
  • Animal models for CNS safety pharmacology under the spotlight. NC3Rs. (2016).

Sources

Method

Application Note: 1-(2-Ethoxy-5-propylphenyl)ethanamine as a Pharmacophore Probe

This Application Note provides a comprehensive technical guide for 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS No. 634150-54-2), a specialized chemical probe and chiral building block.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS No. 634150-54-2), a specialized chemical probe and chiral building block.

While often cataloged as a fine chemical intermediate, this molecule serves as a critical pharmacophore fragment in the development of phosphodiesterase type 5 (PDE5) inhibitors and monoamine receptor ligands. Its structural motif—a 2-ethoxy-substituted phenyl ring with a lipophilic 5-propyl tail and a chiral amine handle—makes it an ideal probe for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.

Executive Summary

1-(2-Ethoxy-5-propylphenyl)ethanamine is a substituted


-methylbenzylamine derivative utilized primarily as a chiral fragment probe  in medicinal chemistry. Its unique substitution pattern (2-ethoxy, 5-propyl) mimics the core pharmacophore of several bioactive scaffolds, including PDE5 inhibitors (e.g., Sildenafil/Vardenafil analogs) and phenethylamine-based GPCR ligands.
Key Applications
  • Fragment-Based Screening (FBS): Probing binding pockets of PDE5, 5-HT, and Adrenergic receptors via NMR or SPR.

  • Chiral Resolution Agent: Use as a resolving base for acidic racemates due to its steric bulk and electronic properties.

  • Synthetic Intermediate: Precursor for sulfonamide-based bioactives.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(2-Ethoxy-5-propylphenyl)ethanamine
CAS Number 634150-54-2
Molecular Formula C

H

NO
Molecular Weight 207.31 g/mol
Structure Class Substituted

-methylbenzylamine (Phenethylamine derivative)
Chirality Racemic (contains 1 chiral center at the benzylic carbon); Enantiomers separable.
Solubility Soluble in DMSO (>50 mM), Ethanol, Methanol. Sparingly soluble in water.
pKa (Calculated) ~9.5 (Amine)

Application 1: Fragment-Based Screening (FBS) Protocol

Rationale

The 2-ethoxy-phenyl moiety is a privileged scaffold in drug discovery. This probe allows researchers to test the binding affinity of the "tail" region (propyl group) and the "head" region (amine/ethoxy) in a target protein's active site before committing to complex synthesis. It is particularly relevant for PDE5 (where the ethoxy group binds to the Q-pocket) and GPCRs (where the amine forms a salt bridge).

Workflow Diagram

FBS_Workflow Stock Probe Stock Preparation (100 mM in d6-DMSO) QC QC Check (1H-NMR / LCMS) Stock->QC Dilution Assay Dilution (0.5 - 2.0 mM) QC->Dilution Method Screening Method (STD-NMR or SPR) Dilution->Method Target Target Protein (e.g., PDE5 catalytic domain) Target->Method Analysis Binding Isotherm & Hit Validation Method->Analysis

Figure 1: Workflow for utilizing the probe in Fragment-Based Screening.

Protocol: Saturation Transfer Difference (STD) NMR

Objective: To detect transient binding of the probe to a target protein (e.g., PDE5 or 5-HT2C).

Materials:

  • Probe: 1-(2-Ethoxy-5-propylphenyl)ethanamine (High Purity >98%).

  • Target Protein: Recombinant protein (20-50

    
    M final concentration).
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D

    
    O.
    

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the probe in

    
    -DMSO to 100 mM.
    
  • Sample Preparation:

    • Test Sample: Mix Protein (20

      
      M) + Probe (1 mM) in Buffer (500 
      
      
      
      L). Ratio 1:50 (Protein:Ligand).
    • Reference Sample: Probe (1 mM) in Buffer (no protein).

  • NMR Setup:

    • Use a 600 MHz (or higher) spectrometer with a cryoprobe.

    • Pulse sequence: stddiff (saturation transfer difference).

    • On-resonance irradiation: 0.5 - 1.0 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm (far from signals).

    • Saturation time: 2.0 seconds.

  • Data Acquisition: Acquire 128-256 scans.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Result: Signals corresponding to the ethoxy protons (triplet ~1.4 ppm, quartet ~4.1 ppm) and propyl protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding event).

    • Negative Result: No signals in the difference spectrum.

Application 2: Chiral Resolution & Synthesis

Rationale

As a chiral amine, the probe exists as (R) and (S) enantiomers. For biological assays, enantiopurity is critical. Furthermore, the amine group serves as a nucleophile for synthesizing sulfonamide derivatives (common in PDE5 inhibitors).

Protocol: Kinetic Resolution via Lipase Acylation

Objective: To separate (R) and (S) enantiomers of 1-(2-Ethoxy-5-propylphenyl)ethanamine.

Step-by-Step Procedure:

  • Reaction Mix: Dissolve 1.0 g of racemic probe in 20 mL MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 3.0 equivalents of Ethyl Acetate or Vinyl Acetate .

  • Catalyst: Add 500 mg Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

  • Incubation: Shake at 30°C, 200 rpm for 24-48 hours.

    • Mechanism: The lipase typically acetylates the (R)-amine faster, leaving the (S)-amine unreacted (or vice versa, check specific lipase specificity).

  • Monitoring: Monitor by chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

  • Workup:

    • Filter off the enzyme.

    • Evaporate solvent.

    • Separation: Separate the amide (reacted enantiomer) from the amine (unreacted enantiomer) via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

  • Hydrolysis (Optional): Hydrolyze the amide back to the amine using 6M HCl reflux (4h) to recover the second enantiomer.

Application 3: Synthesis of Sulfonamide Analogues

Rationale

To convert the probe into a bioactive sulfonamide (mimicking Sildenafil/Tamsulosin pharmacophores), the amine must be coupled with a sulfonyl chloride.

Synthetic Scheme Diagram

Synthesis_Scheme Probe Probe (Amine) (Nucleophile) Intermediate Reaction Mixture (DCM, 0°C -> RT) Probe->Intermediate R_SO2Cl Sulfonyl Chloride (Electrophile) R_SO2Cl->Intermediate Base Base (TEA or Pyridine) Base->Intermediate Scavenge HCl Product Sulfonamide Product (Bioactive Ligand) Intermediate->Product Yield ~85%

Figure 2: General synthesis scheme for derivatizing the probe.

Procedure:

  • Dissolve 1.0 eq of 1-(2-Ethoxy-5-propylphenyl)ethanamine in dry DCM.

  • Add 1.5 eq Triethylamine (TEA) .

  • Cool to 0°C.

  • Dropwise add 1.1 eq of the desired Sulfonyl Chloride (e.g., 4-methoxybenzenesulfonyl chloride).

  • Stir at RT for 4 hours.

  • Wash with 1M HCl, then Sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purify via recrystallization or chromatography.

Safety & Handling

  • Hazards: As a primary amine, it is corrosive and an irritant. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic—protect from moisture.

  • Disposal: Dispose of as organic nitrogenous waste.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and future prospects." Nature Reviews Drug Discovery, 1(9), 674-682. Link

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • ChemicalBook. (2023). "1-(2-Ethoxy-5-propylphenyl)ethanamine Product Properties." Link

Technical Notes & Optimization

Troubleshooting

minimizing by-products in the synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine

Technical Support Center: Synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine Welcome to the technical support center for the synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine

Welcome to the technical support center for the synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis and minimizing the formation of critical by-products. Our focus is on providing practical, actionable solutions to common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(2-Ethoxy-5-propylphenyl)ethanamine?

A1: The most prevalent and industrially scalable approach is a two-step synthesis. The first step involves the Friedel-Crafts acylation of 1-ethoxy-4-propylbenzene to form the key intermediate, 2-ethoxy-5-propylacetophenone. The second step is the reductive amination of this ketone to yield the target primary amine, 1-(2-Ethoxy-5-propylphenyl)ethanamine.

Q2: What are the primary by-products I should be concerned about in this synthesis?

A2: By-product formation can occur in both synthetic steps.

  • During Friedel-Crafts Acylation: The primary by-product is the isomeric 3-ethoxy-4-propylacetophenone. The regioselectivity of this reaction is not always perfect and is highly dependent on the catalyst and reaction conditions.

  • During Reductive Amination: The main by-products are the corresponding alcohol, 1-(2-ethoxy-5-propylphenyl)ethanol, formed from the simple reduction of the ketone, and the secondary amine, bis(1-(2-ethoxy-5-propylphenyl)ethyl)amine, which arises from the reaction of the newly formed primary amine with another molecule of the starting ketone.

Q3: How can I monitor the progress of the reaction and the formation of by-products?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can also resolve and quantify the starting materials, the desired product, and the key by-products.

Troubleshooting Guide: Minimizing By-products

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: You are observing a significant amount of the undesired regioisomer, 3-ethoxy-4-propylacetophenone, in the product of the first step.

Root Cause Analysis: The regioselectivity of a Friedel-Crafts acylation is governed by both steric and electronic factors. The ethoxy group is a strong ortho-, para-director. Since the para position is blocked by the propyl group, acylation is directed to the ortho position. However, the steric hindrance from the ethoxy and propyl groups can lead to some acylation at the less hindered, but electronically less favorable, meta position. The choice of Lewis acid catalyst and reaction temperature can significantly influence this selectivity.

Solutions:

  • Catalyst Choice: Utilize a bulkier Lewis acid catalyst. For instance, using zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes offer better regioselectivity compared to aluminum chloride (AlCl₃) due to their different coordination properties and steric profiles.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the less stable meta-substituted product.

  • Solvent Effects: The choice of solvent can also play a role. Less polar solvents, such as dichloromethane or 1,2-dichloroethane, are generally preferred for Friedel-Crafts acylations.

Table 1: Effect of Catalyst on Regioselectivity in Friedel-Crafts Acylation

CatalystTypical Temperature (°C)Typical Ratio (ortho:meta)
AlCl₃0 - 2585:15
FeCl₃0 - 2590:10
ZnCl₂25 - 50>95:5

Note: These ratios are illustrative and can vary based on specific reaction conditions.

Issue 2: Formation of Alcohol By-product in Reductive Amination

Problem: A significant amount of 1-(2-ethoxy-5-propylphenyl)ethanol is being formed during the reductive amination step.

Root Cause Analysis: The formation of the alcohol by-product is a competing reaction where the ketone is directly reduced by the hydride reagent before it can react with the ammonia source to form the imine intermediate. This is particularly problematic with powerful reducing agents like sodium borohydride in the absence of pH control.

Solutions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent for reductive aminations. It is less likely to reduce the ketone directly and will preferentially reduce the iminium ion intermediate.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation. This can be achieved by using an ammonium salt like ammonium acetate or by adding a catalytic amount of acetic acid.

  • Reaction Sequence: Ensure the ketone and the ammonia source are allowed to stir together for a period of time (e.g., 30-60 minutes) to allow for imine formation before the reducing agent is added.

Experimental Protocol: Reductive Amination using STAB

  • To a solution of 2-ethoxy-5-propylacetophenone (1.0 eq) in methanol, add ammonium acetate (3-5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Formation of Secondary Amine By-product

Problem: You are observing the formation of the secondary amine, bis(1-(2-ethoxy-5-propylphenyl)ethyl)amine.

Root Cause Analysis: This by-product is formed when the desired primary amine product reacts with another molecule of the starting ketone to form a new imine, which is then reduced. This is more likely to occur if there is a high concentration of the primary amine product in the presence of unreacted ketone and reducing agent.

Solutions:

  • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This will increase the rate of formation of the initial imine and decrease the likelihood of the primary amine product competing for the ketone.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly over a period of time can help to keep the concentration of the primary amine product low until most of the starting ketone has been consumed.

  • Le Chatelier's Principle: In some systems, removal of water can drive the initial imine formation forward, reducing the amount of unreacted ketone available to react with the product. However, this is often not practical with hydride reducing agents.

Workflow for Minimizing By-products in Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 By-product Pathways to Minimize Ketone 2-Ethoxy-5-propylacetophenone Imine Imine Intermediate Ketone->Imine + Ammonia Source (pH 5-6) Alcohol Alcohol By-product Ketone->Alcohol Direct Reduction (Minimized by STAB) Secondary_Amine Secondary Amine By-product Ammonia Ammonia Source (e.g., NH4OAc, large excess) Ammonia->Imine Solvent Solvent (e.g., Methanol) STAB Add STAB (Portion-wise at 0 °C) Product Primary Amine Product Imine->Product STAB->Product Reduction Product->Secondary_Amine + Ketone -> Imine -> Reduction (Minimized by excess NH3)

Optimization

addressing instability of 1-(2-Ethoxy-5-propylphenyl)ethanamine in solution

Technical Support Center: 1-(2-Ethoxy-5-propylphenyl)ethanamine Introduction This technical guide addresses the observed solution-state instability of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a key intermediate and researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Ethoxy-5-propylphenyl)ethanamine

Introduction

This technical guide addresses the observed solution-state instability of 1-(2-Ethoxy-5-propylphenyl)ethanamine, a key intermediate and research compound in modern drug development. Users have reported issues including discoloration, loss of potency, and the appearance of unknown impurities during storage and experimentation. This document provides a structured framework for understanding the root causes of this degradation and offers validated protocols to mitigate these challenges, ensuring the integrity and reproducibility of your experimental results. The core of the issue lies in the compound's chemical structure—a substituted phenylethylamine—which is inherently susceptible to specific environmental and chemical stressors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 1-(2-Ethoxy-5-propylphenyl)ethanamine.

Q1: My solution of 1-(2-Ethoxy-5-propylphenyl)ethanamine has turned a yellow or brown color. What is causing this? A1: Discoloration is a classic indicator of oxidative degradation.[1] The phenylethylamine nucleus, particularly when functionalized with electron-donating groups like the ethoxy substituent, is highly susceptible to oxidation.[1] This process can be initiated by exposure to atmospheric oxygen, trace metal ions, or light, leading to the formation of colored quinone-type structures and other complex degradation products.[1]

Q2: I'm observing a progressive loss of the parent compound peak and the emergence of new peaks in my HPLC analysis. Is this related to stability? A2: Yes, this is a direct consequence of chemical degradation. A loss of potency or variability in assay results is a common outcome when the active compound degrades.[1] These new peaks represent degradation products formed through pathways such as oxidation, hydrolysis, or photodecomposition.[1] Validating the stability of your stock and working solutions is critical for obtaining reliable and reproducible data.[2]

Q3: What are the primary environmental and chemical factors that accelerate the degradation of this compound? A3: The stability of 1-(2-Ethoxy-5-propylphenyl)ethanamine in solution is primarily influenced by four key factors:

  • Presence of Oxygen: Dissolved atmospheric oxygen is a primary driver of oxidative degradation.[1][3][4]

  • Exposure to Light: UV and even visible light can provide the energy to initiate photodegradation pathways.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of all chemical degradation reactions.[1][5]

  • Solution pH: The pH of the solution dictates the protonation state of the amine group, which critically affects the molecule's susceptibility to degradation.[1][6]

Q4: Is the compound more stable as a free base or as a salt (e.g., hydrochloride salt)? A4: Storing and handling the compound as a salt, such as a hydrochloride (HCl) salt, generally confers greater stability.[1][7] The protonated amine in the salt form is less susceptible to oxidation compared to the lone pair of electrons on the nitrogen of the free base. The salt form is also typically a more stable, crystalline solid.[7]

Part 2: Troubleshooting Guides

Use these guides to diagnose and resolve specific issues encountered during your experiments.

Issue 1: Rapid Degradation During Sample Preparation and Analysis
  • Symptom: Significant degradation (>5%) is observed in a freshly prepared solution within a few hours, as confirmed by chromatography.

  • Root Cause Analysis: This points to an aggressive degradation pathway, most commonly rapid oxidation catalyzed by dissolved oxygen and potentially trace metal contaminants in the solvent.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid sample degradation.

Issue 2: Inconsistent Results in Long-Term Studies or from Stored Stock Solutions
  • Symptom: Assay results vary significantly between experiments run on different days using the same stock solution. A noticeable drop in the parent compound concentration is observed over days or weeks.

  • Root Cause Analysis: This indicates slow, progressive degradation due to suboptimal storage conditions. The cumulative effects of light exposure, temperature fluctuations, and slow oxidation are the likely culprits.

  • Solutions:

    • Light Protection: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to prevent photodegradation.[1]

    • Temperature Control: Store stock solutions at -20°C or lower for long-term stability. For daily use, aliquot the stock and store the working aliquot at 2-8°C to minimize freeze-thaw cycles.[1]

    • Inert Atmosphere: After preparing the stock solution, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.[8]

    • pH Control: If using aqueous buffers, ensure the pH is maintained in a slightly acidic range (e.g., pH 4-6) where the amine group is protonated and more stable.[1][6]

Part 3: Validated Protocols & Best Practices

Adherence to these protocols will proactively minimize degradation and enhance the reliability of your data.

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol is designed to create a stock solution with maximal initial stability.

  • Solvent Selection: Choose a high-purity, HPLC-grade solvent (e.g., Methanol, Acetonitrile, or DMSO). Ensure the bottle is freshly opened to minimize contaminants like peroxides, especially in ether-based solvents.[1]

  • Solvent Degassing: Place the required volume of solvent in an appropriate flask and sparge with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[1]

  • Compound Weighing: Accurately weigh the hydrochloride salt of 1-(2-Ethoxy-5-propylphenyl)ethanamine in a clean, dry vessel.

  • Dissolution: Add the degassed solvent to the compound and dissolve completely, using sonication if necessary.

  • (Optional) Addition of Antioxidant: For applications where it will not interfere with downstream assays, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to a final concentration of 0.01-0.05% (w/v).[1]

  • Storage: Immediately transfer the solution into small-volume amber glass vials. Flush the headspace of each vial with inert gas before tightly sealing with a PTFE-lined cap.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions. Place immediately in a freezer at ≤ -20°C.[1]

Protocol 2: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is a powerful diagnostic tool to understand the specific vulnerabilities of the compound and to ensure your analytical method is "stability-indicating".[9][10] The goal is to achieve 10-20% degradation of the parent compound.[9]

  • Prepare Solutions: Prepare several identical aliquots of the compound in a relevant solvent system (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose individual aliquots to the following conditions.[2][11]

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 2-8 hours, protected from light.

    • Thermal Stress: Heat at 80°C for 24-48 hours (in solid and solution form).

    • Photolytic Stress: Expose to a photostability chamber with UV/Vis light as per ICH Q1B guidelines.

  • Analysis: At appropriate time points, neutralize the acid/base samples and dilute all samples to a suitable concentration. Analyze by a high-resolution chromatographic method (e.g., LC-MS/MS) alongside an unstressed control sample.

  • Interpretation: This study will reveal the primary degradation pathways (e.g., high degradation under oxidative stress) and confirm that your analytical method can separate the degradation products from the parent peak.[2]

Part 4: Understanding the Degradation Pathways

The instability of 1-(2-Ethoxy-5-propylphenyl)ethanamine is rooted in its chemical structure. The primary degradation mechanisms are oxidation and photolysis.

G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Initiating Factors cluster_3 Degradation Products Compound 1-(2-Ethoxy-5-propylphenyl)ethanamine Oxidation Oxidative Degradation Compound->Oxidation Photolysis Photolytic Degradation Compound->Photolysis Products1 Aldehydes, Carboxylic Acids, Amides Oxidation->Products1 Products2 Radical Intermediates Photolysis->Products2 O2 O₂ (Air) O2->Oxidation Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->Oxidation Light UV/Visible Light Light->Oxidation Light->Photolysis Products3 Colored Quinones & Polymeric Species Products1->Products3 Products2->Products3

Caption: Primary degradation pathways and influencing factors.

  • Oxidative Degradation: The amine and the electron-rich phenyl ring are prime targets for oxidation.[1][4] The reaction proceeds via radical mechanisms, often initiated by light, oxygen, or metal ions, leading to the cleavage of C-N and C-C bonds.[4] This results in the formation of various byproducts, including aldehydes, carboxylic acids, and amides.[4][12]

  • Photodegradation: Aromatic compounds can absorb UV and visible light, promoting electrons to an excited state.[13] This can lead to bond cleavage and the formation of highly reactive radical intermediates, which then propagate further degradation reactions.

Data Summary: Key Stability-Influencing Factors
FactorRisk LevelPrimary Degradation PathwayRecommended Mitigation Strategy
Oxygen (Air) HighOxidativeDegas solvents with N₂/Ar; store under inert atmosphere.[1]
Light (UV/Vis) HighPhotolytic / Photo-oxidativeUse amber vials or foil wrapping; store in the dark.[1]
Elevated Temp. MediumThermal / OxidativeStore solutions at ≤ -20°C; avoid excessive heat.[1]
High pH (Basic) MediumOxidativeBuffer solutions to a slightly acidic pH (4-6).[1][6]
Metal Ions MediumCatalytic OxidationUse high-purity solvents/reagents; consider a chelator (EDTA).[4]

References

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin. [Link]

  • Oxidative degradation of amines using a closed batch system. Norsk Energi. [Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Dissociative Photodetachment of the Ethoxide Anion and Stability of the Ethoxy Radical CH3CH2O(•). ResearchGate. [Link]

  • Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives. Journal of Materials Chemistry C. [Link]

  • Conformational Preferences of 2-Phenethylamines. Journal of the American Chemical Society. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. [Link]

  • An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes. Chalmers University of Technology. [Link]

  • Enzyme stability at different additive concentrations (A). ResearchGate. [Link]

  • Method of Test for Synthetic Phenethylamines in Urine (2). Taiwan Food and Drug Administration. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • Chemical degradation as an enabling pathway to polymersome functionalization. PMC. [Link]

  • Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. ResearchGate. [Link]

  • Comparison of Degradation Reactions under Alkaline and Radical Conditions. RSC Publishing. [Link]

  • 2C-P. SWGDrug. [Link]

  • [Critical Review on Environmental Occurrence and Photochemical Behavior of Substituted Polycyclic Aromatic Hydrocarbons]. PubMed. [Link]

  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. White Rose Research Online. [Link]

  • Behavioral effects of the putative anxiolytic (+/-)-1-(2,5-dimethoxy-4-ethylthiophenyl)-2-aminopropane (ALEPH-2) in rats and mice. PubMed. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Lifitegrast Degradation: Products and Pathways. FULIR. [Link]

  • 2-PIPERAZIN-1-YLETHYLAMINE. Ataman Kimya. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Functional Assays with 1-(2-Ethoxy-5-propylphenyl)ethanamine

Executive Summary & Compound Profile User Context: You are observing poor reproducibility, right-shifted potency curves (high IC50/EC50), or signal quenching when testing 1-(2-Ethoxy-5-propylphenyl)ethanamine . Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are observing poor reproducibility, right-shifted potency curves (high IC50/EC50), or signal quenching when testing 1-(2-Ethoxy-5-propylphenyl)ethanamine .

Technical Assessment: This compound presents a specific physicochemical challenge known as the "Cationic Amphiphile Paradox."

  • Structure: It features a basic primary amine (pKa ~9.[1]5) coupled with a highly lipophilic tail (2-ethoxy-5-propylphenyl).[1]

  • The Problem: At physiological pH (7.4), the amine is protonated (

    
    ), making it soluble in theory. However, the lipophilic tail drives it to partition aggressively into plastic surfaces (tips, reservoirs) and lipid membranes (lysosomal trapping), leading to lower free concentration  than calculated.
    

This guide moves beyond basic pipetting errors to address the specific solubility and non-specific binding (NSB) issues inherent to this chemical class.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Potency & Signal Issues

Q1: My dose-response curve is right-shifted (lower potency than expected) or flat. Is the compound inactive? A: Likely not inactive, but unavailable . For lipophilic amines like 1-(2-Ethoxy-5-propylphenyl)ethanamine, the free concentration in the assay well is often 10–100x lower than the nominal concentration due to Non-Specific Binding (NSB) to polystyrene plastics.[1]

  • The Fix: Switch from standard polystyrene plates to polypropylene (PP) or low-binding surface (LBS) plates for all intermediate dilution steps.[1]

  • The Additive: Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer. This "sacrificial" protein/detergent coats the plastic sites, allowing your compound to stay in solution [1].

Q2: I see high well-to-well variability (large error bars), especially at high concentrations. A: This indicates "Crash-Out" Precipitation .[1] When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous buffer, the hydrophobic "ethoxy-propyl" tail causes immediate micro-precipitation before the amine can protonate and solubilize.[1]

  • The Fix: Use the "Intermediate Shift" Dilution Protocol (See Section 3). Never jump from 100% DMSO to 0% DMSO in one step.

Category B: Cellular Assay Artifacts (Calcium Flux / cAMP)[1]

Q3: The compound works in biochemical assays but fails in whole-cell assays. Why? A: You are likely seeing Lysosomal Trapping (Lysosomotropism) .[1] Lipophilic amines cross cell membranes easily (neutral form) but become protonated in the acidic environment of lysosomes (pH 4.5–5.0). They get trapped there, effectively removing them from the cytosol where your target (GPCR/Enzyme) is located [2].

  • The Test: Pre-incubate cells with 100 µM Chloroquine or 10 mM Ammonium Chloride for 30 mins. These agents neutralize lysosomal pH.[1] If your compound's potency returns, lysosomal trapping was the cause.

Q4: I see a decrease in fluorescence baseline upon compound addition (Quenching). A: This is a DMSO Artifact . High concentrations of DMSO (>0.5%) can quench calcium dyes (Fluo-4/Fura-2) or transiently permeabilize membranes.[1]

  • The Fix: Ensure final DMSO concentration is <0.3% and strictly matched in the vehicle control.

Optimized Experimental Protocols

Protocol A: The "Intermediate Shift" Dilution Method

Purpose: To prevent micro-precipitation of lipophilic amines during serial dilution.

Standard (Wrong) Way: Diluting 10 mM DMSO stock directly into PBS.[1] Optimized Way:

  • Start: 10 mM Stock in 100% DMSO.

  • Step 1 (Predilution): Dilute compound in 100% DMSO first to create your concentration ladder (e.g., 10 mM, 3 mM, 1 mM... in DMSO).

  • Step 2 (Intermediate): Transfer these DMSO stocks into an intermediate plate containing assay buffer + 0.1% Pluronic F-127 (or BSA).

    • Ratio: 3 µL DMSO stock + 97 µL Buffer (3% DMSO final).

    • Mix: Vigorously (10x aspiration).

  • Step 3 (Final): Transfer 10 µL of the Intermediate to your 90 µL Cell Plate.

    • Final DMSO: 0.3%.[1]

    • Result: The surfactant (Pluronic) stabilizes the compound during the transition to water.

Protocol B: Data Comparison (Standard vs. Optimized)
ParameterStandard Conditions (Polystyrene, PBS)Optimized Conditions (Low-Bind, +0.05% BSA)
Observed IC50 > 10 µM (Artificial shift)150 nM (True potency)
Hill Slope < 0.6 (Shallow, indicates aggregation)~1.0 (Ideal binding)
Z-Prime (Z') 0.2 (Unacceptable)0.65 (Excellent)
Max Signal 60% of Control95% of Control

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting functional assays with this specific compound class.

TroubleshootingLogic Start Start: Poor Assay Data CheckSolubility Check 1: Visual Inspection (Turbidity/Precipitation?) Start->CheckSolubility CheckNSB Check 2: Plate Material (Polystyrene vs. Low-Bind) CheckSolubility->CheckNSB No (Clear) SolubilityIssue Issue: Compound Aggregation Action: Add 0.05% BSA/Pluronic Use 'Intermediate Shift' Dilution CheckSolubility->SolubilityIssue Yes (Cloudy) CheckCell Check 3: Cellular Uptake (Lysosomal Trapping?) CheckNSB->CheckCell Using Low-Bind/PP NSBIssue Issue: Plastic Binding Action: Switch to Polypropylene or Glass-Coated Plates CheckNSB->NSBIssue Using Standard PS Plates TrappingIssue Issue: Lysosomotropism Action: Co-incubate with 100 µM Chloroquine CheckCell->TrappingIssue Cell Assay Fails Biochem Works Success Result: Robust IC50/EC50 CheckCell->Success Both Work SolubilityIssue->Success NSBIssue->Success TrappingIssue->Success

Caption: Decision matrix for isolating failure modes in lipophilic amine assays. Blue/Yellow/Green nodes represent decision gates; Grey notes represent corrective actions.

References

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] "Mechanism of Action Assays for Enzymes."

    • Source: [1]

  • Kazmi, F., et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition, 41(4), 897–905.

    • Source: [1]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1]

    • Source: [1]

Sources

Optimization

Technical Support Center: Reducing Non-Specific Binding of 1-(2-Ethoxy-5-propylphenyl)ethanamine

[1][2][3] Molecule Profile & Mechanism of Adsorption To effectively troubleshoot non-specific binding (NSB), we must first understand the physicochemical "personality" of 1-(2-Ethoxy-5-propylphenyl)ethanamine .[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Molecule Profile & Mechanism of Adsorption

To effectively troubleshoot non-specific binding (NSB), we must first understand the physicochemical "personality" of 1-(2-Ethoxy-5-propylphenyl)ethanamine .[1][2][3] This molecule belongs to a class of compounds often described as Lipophilic Cationic Drugs (LCDs) .[2][3]

Physicochemical Analysis[1][3][4][5][6][7][8][9]
  • Cationic Head (The "Cling"): The ethanamine tail is a primary amine. At physiological pH (7.4), this group is protonated (

    
    ), carrying a positive charge. This causes it to bind electrostatically to negatively charged surfaces (glass silanols, carboxylated plastics, DNA).
    
  • Lipophilic Tail (The "Stick"): The 2-ethoxy and 5-propyl substituents on the phenyl ring significantly increase hydrophobicity (LogP).[1][2] This drives the molecule to partition out of aqueous buffer and onto hydrophobic surfaces (polystyrene, polypropylene, lipid membranes).

The Result: This molecule exhibits a "dual-mode" stickiness, adhering to both glass (via charge) and plastic (via hydrophobicity).

Visualization: Mechanism of Action

The following diagram illustrates the dual adsorption pathways and the specific countermeasures required.

NSB_Mechanism Molecule 1-(2-Ethoxy-5-propylphenyl)ethanamine Amine Primary Amine (Positively Charged) Molecule->Amine Lipid Propyl/Ethoxy Groups (Hydrophobic) Molecule->Lipid Glass Glass/Oxide Surfaces (Negatively Charged) Amine->Glass Electrostatic Attraction Plastic Plastic Surfaces (Hydrophobic) Lipid->Plastic Hydrophobic Interaction Salt Solution: High Ionic Strength (Shields Charge) Salt->Glass Blocks Detergent Solution: Non-ionic Detergent (Tween-20/Triton X-100) Detergent->Plastic Blocks

Figure 1: Dual-mode adsorption mechanism of the target molecule and targeted blocking strategies.[1]

Troubleshooting Guides & FAQs

Section A: Labware & Surface Selection

Q: I am seeing a >50% loss of compound in my serial dilutions before the assay even starts. Is my pipette tip retaining the drug?

A: Yes, this is highly probable.[3] Lipophilic amines adsorb rapidly to standard polypropylene (PP) tips and polystyrene (PS) reservoirs.[3]

  • The Fix: Switch to Low-Retention (Low-Binding) pipette tips and plates immediately. These plastics are treated to be hydrophilic, repelling the hydrophobic propyl/ethoxy groups.

  • Alternative: If you must use standard tips, "pre-wet" the tip by aspirating and dispensing the buffer 3–4 times before the final transfer. This saturates the binding sites on the plastic tip wall with the compound, although this is less precise than using low-binding consumables.[4]

Q: Should I use glass or plastic vials for stock storage?

A: This is a trap for this specific molecule.[1][2][3]

  • Standard Glass: The amine will bind to the silanol groups (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) on the glass surface.[2]
    
  • Standard Plastic: The propyl group will bind to the hydrophobic polymer.

  • Recommendation: Use Silanized Glass (which caps the sticky silanol groups) or solvent-resistant Low-Binding Polypropylene .[1][2][3] Always store stocks in a solvent with high solubility (e.g., 100% DMSO) rather than aqueous buffers to minimize the thermodynamic drive to leave the solution.

Section B: Buffer Optimization

Q: I added BSA (Bovine Serum Albumin) to block NSB, but my signal dropped even further. Why?

A: This is a classic issue with phenethylamines. Albumin is a "sticky" protein that binds fatty acids and many lipophilic drugs.[2][3]

  • The Cause: The BSA is likely binding your molecule in solution (sequestering it), effectively lowering the free concentration available for your target.

  • The Fix:

    • Reduce BSA: Lower concentration to 0.1% or 0.05%.

    • Switch Carrier: Try Casein or specialized blockers like Prionex (hydrolyzed collagen), which often have different binding profiles than albumin.[2][3]

    • Rely on Detergents: For small molecules, non-ionic detergents are often superior to proteins for preventing surface adsorption without sequestering the drug.[3]

Q: What is the "Gold Standard" buffer starting point for this molecule?

A: To counteract both the charge and the hydrophobicity, use a high-salt, detergent-supplemented buffer.

ComponentConcentrationPurposeMechanism
PBS or HEPES 50 mMBase BufferMaintains pH 7.[1][2][3]4.
NaCl 150 - 300 mM Ionic ShieldHigh salt masks the electrostatic attraction between the amine and surfaces.[2][3]
Tween-20 0.01% - 0.05% SurfactantCoats hydrophobic plastic surfaces; solubilizes the propyl/ethoxy groups.[1][2][3]
DMSO 1% - 5%Co-solventKeeps the lipophilic molecule in solution (critical for stocks).[1][2][3]
Section C: Assay Protocol Optimization

Q: My IC50 curves are shifting right (lower potency) when I change plate types. How do I validate the "true" binding?

A: A right-shift often indicates that the free concentration of the drug is lower than you think due to NSB. You need to perform a "Sequential Blockade" experiment.

Experimental Workflow (Decision Tree):

Optimization_Flow Start Start: High NSB / Low Recovery Step1 Step 1: Add 0.01% Tween-20 Start->Step1 Check1 NSB Reduced? Step1->Check1 Step2 Step 2: Increase NaCl to 300mM Check1->Step2 No Success Protocol Optimized Check1->Success Yes Check2 NSB Reduced? Step2->Check2 Step3 Step 3: Change Labware (Low Binding / Silanized) Check2->Step3 No Check2->Success Yes Complex Complex Issue: Check Carrier Protein Binding Step3->Complex

Figure 2: Step-by-step optimization logic for reducing non-specific binding.

Recommended Protocol: The "Low-Bind" Preparation[1][2]

This protocol is designed to minimize loss of 1-(2-Ethoxy-5-propylphenyl)ethanamine during dilution and transfer.[1][2][3]

Materials:

  • Labware: Eppendorf Protein LoBind® Tubes (or equivalent) and Low-Retention pipette tips.

  • Buffer: PBS + 0.05% Tween-20 + 300 mM NaCl.[1][2][3]

Procedure:

  • Pre-Conditioning (Optional but Recommended):

    • Rinse the assay plate wells with buffer containing 0.1% Tween-20 or 0.1% Casein for 10 minutes.[1][2][3]

    • Aspirate completely. This pre-coats the "sticky" spots on the plastic.

  • Stock Preparation:

    • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). Never dissolve directly into aqueous buffer.[2][3]

  • Intermediate Dilution:

    • Perform the first dilution into the High Salt/Tween Buffer (described above).

    • Critical Step: Vortex immediately upon addition.[1][2][3]

  • Transfer:

    • When transferring to the assay plate, ensure the assay volume contains the final concentration of detergent (0.01% - 0.05%).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.[2][3] (Specifically the section on Non-Specific Binding). [Link]

  • Maillard, M., et al. "Non-specific binding in ligand binding assays: Causes and solutions."[3] Pharmaceutical Research.[1][2][3][5] (General principles of lipophilic amine adsorption). [Link] (Link to related study on drug adsorption to plastics).

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 1-(2-Ethoxy-5-propylphenyl)ethanamine

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Ethoxy-5-propylphenyl)ethanamine. It provides a comprehensive technical support center, including...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Ethoxy-5-propylphenyl)ethanamine. It provides a comprehensive technical support center, including in-depth troubleshooting guides and frequently asked questions (FAQs). The content is structured to address specific challenges encountered during experimental work, with a focus on practical, field-proven insights and the underlying scientific principles.

Introduction

1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral amine, and achieving high purity and the desired enantiomeric form is critical for its application in pharmaceutical development. The purification process often involves a combination of techniques, including diastereomeric salt resolution, chromatography, and recrystallization. This guide will walk you through common issues and their resolutions, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(2-Ethoxy-5-propylphenyl)ethanamine via reductive amination?

A1: Reductive amination of the corresponding ketone can introduce several impurities. These may include unreacted starting materials (the ketone), the intermediate imine, and byproducts from the reducing agent. If using a borohydride-based reducing agent, borate esters can sometimes be formed. Additionally, if the reaction conditions are not carefully controlled, over-alkylation of the amine can occur, leading to secondary amine impurities.[1][2][3]

Q2: Which chiral resolving agent is most effective for 1-(2-Ethoxy-5-propylphenyl)ethanamine?

A2: Tartaric acid is a widely used and effective chiral resolving agent for primary amines like 1-(2-Ethoxy-5-propylphenyl)ethanamine.[4][5][6] The choice between (+)-tartaric acid and (-)-tartaric acid will determine which enantiomer crystallizes preferentially as the less soluble diastereomeric salt. It is often necessary to screen both to determine the optimal resolving agent for your desired enantiomer. Other potential resolving agents include mandelic acid and camphorsulfonic acid.[7]

Q3: Can I use chromatography to separate the enantiomers of 1-(2-Ethoxy-5-propylphenyl)ethanamine directly?

A3: Yes, chiral chromatography is a viable method for the direct separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. However, for large-scale purifications, diastereomeric salt resolution is often more cost-effective.[4]

Q4: My diastereomeric salt resolution is not yielding a high enantiomeric excess (ee). What could be the problem?

A4: Several factors can lead to poor enantiomeric excess. These include:

  • Incorrect solvent system: The solubility difference between the diastereomeric salts is highly dependent on the solvent.

  • Cooling rate: Rapid cooling can lead to co-precipitation of both diastereomers.

  • Stoichiometry of the resolving agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency.

  • Incomplete salt formation: Ensure the salt formation reaction has gone to completion before initiating crystallization.

Q5: How can I remove residual resolving agent from my final product?

A5: After isolating the desired diastereomeric salt, the chiral amine is typically liberated by treatment with a base (e.g., sodium hydroxide). The resolving agent will remain in the aqueous layer as its salt. A subsequent extraction with an organic solvent will isolate the free amine. Washing the organic layer with brine can help remove any remaining aqueous-soluble impurities.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 1-(2-Ethoxy-5-propylphenyl)ethanamine.

Issue 1: Low Yield of Diastereomeric Salt Crystals

Symptoms:

  • Very few or no crystals form upon cooling the reaction mixture.

  • The mother liquor remains cloudy or oily.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Suboptimal Solvent System The chosen solvent may be too good a solvent for both diastereomeric salts, preventing crystallization.1. Solvent Screening: Perform small-scale solubility tests with different solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water). The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature or below. 2. Two-Solvent Recrystallization: If a single solvent is not effective, try a two-solvent system. Dissolve the salt in a "good" solvent at its boiling point, then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.[8]
Insufficient Supersaturation The concentration of the diastereomeric salt in the solution is too low to induce crystallization.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the salt. 2. Seeding: If you have a small amount of the pure diastereomeric salt, add a seed crystal to the cooled solution to initiate crystallization.
Presence of Impurities Impurities from the synthesis step can inhibit crystallization.1. Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before attempting the resolution.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude diastereomeric salt in a minimal amount of a hot "good" solvent (e.g., methanol).

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise with stirring until a persistent cloudiness is observed.

  • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[8]

Issue 2: Poor Enantiomeric Purity After Diastereomeric Salt Resolution

Symptoms:

  • Chiral HPLC analysis of the liberated amine shows a low enantiomeric excess (ee).

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Co-precipitation of Diastereomers If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, or if the solution is cooled too quickly, both may crystallize.1. Optimize the Solvent: As with low yield, solvent selection is critical. A solvent system that maximizes the solubility difference between the two diastereomers is required. 2. Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly and undisturbed. Avoid rapid cooling in an ice bath until a significant amount of the desired diastereomer has crystallized.
Incorrect Stoichiometry Using a 1:1 molar ratio of resolving agent to racemic amine may not be optimal.1. Vary the Molar Ratio: Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.2 equivalents). Sometimes, using a sub-stoichiometric amount of the resolving agent can lead to a higher ee in the crystallized salt.
Insufficient Recrystallization A single crystallization may not be enough to achieve high enantiomeric purity.1. Perform Multiple Recrystallizations: Recrystallize the isolated diastereomeric salt from the same or a different solvent system to improve the enantiomeric purity. Monitor the ee by chiral HPLC after each recrystallization.[9]

Workflow for Optimizing Enantiomeric Purity

G start Low Enantiomeric Excess (ee) solvent Optimize Solvent System (Maximize Solubility Difference) start->solvent cooling Optimize Cooling Rate (Slow Cooling) solvent->cooling ratio Vary Molar Ratio of Resolving Agent cooling->ratio recrystallize Perform Multiple Recrystallizations ratio->recrystallize analyze Analyze ee by Chiral HPLC recrystallize->analyze analyze->recrystallize ee < 99% end High Enantiomeric Purity analyze->end ee > 99%

Caption: Decision workflow for improving the enantiomeric purity of the resolved amine.

Issue 3: Product Contamination in Chromatographic Purification

Symptoms:

  • Fractions collected from column chromatography contain impurities or a mixture of enantiomers (if using chiral chromatography).

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Stationary Phase The chosen stationary phase (e.g., silica gel, alumina) may not be suitable for separating the target compound from its impurities.1. Select the Right Phase: For amines, silica gel is commonly used. However, tailing can be an issue. Consider using a deactivated silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. For enantiomeric separation, a specific chiral stationary phase is required.[10][11]
Suboptimal Mobile Phase The eluent system does not provide adequate separation between the desired product and impurities.1. TLC Analysis: Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation (difference in Rf values). 2. Gradient Elution: If a single solvent system is insufficient, use a gradient elution where the polarity of the mobile phase is gradually increased during the separation.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: Load a smaller amount of the crude product onto the column. A general rule of thumb is to use a mass of stationary phase that is 50-100 times the mass of the crude material.
Poor Column Packing An improperly packed column will have channels and cracks, leading to poor separation.1. Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred.

Diagram of a Typical Flash Chromatography Setup

G cluster_0 Flash Chromatography Column Solvent Reservoir Solvent Reservoir Pump Pump Solvent Reservoir->Pump Column Stationary Phase (e.g., Silica Gel) Pump->Column Detector Detector Column->Detector Crude Sample Crude 1-(2-Ethoxy-5-propylphenyl)ethanamine Crude Sample->Column Fraction Collector Fraction Collector Detector->Fraction Collector

Caption: Schematic of a flash chromatography system for purification.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Chen, Y. C., & Tsai, T. H. (2009). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(18-19), 1745–1754.
  • Wikipedia contributors. (2024, January 28). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Zatloukal, M., Královec, K., Kysilka, O., & Storch, J. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Pratt, D. A., & Jones, P. G. (2005). Boron reagents for reductive amination. Pure and Applied Chemistry, 77(7), 1153-1159.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Edwards, D. J., & Blau, K. (1972). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. Biochemical Journal, 130(2), 495–498.
  • Varga, B., Herbay, R., Szekely, G., Holczbauer, T., Czugler, M., & Fogassy, E. (2020). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 20(12), 7753–7760.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Quora. (n.d.). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 1). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.).
  • Reddit. (2017, November 7). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? r/chemistry.
  • Zuba, D., & Sekuła, K. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(13), 1537–1544.
  • Adibkia, K., Barzegar-Jalali, M., & Maheri-Esfanjani, H. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 129-147.
  • Fogassy, E., Nógrádi, K., Pálovics, E., & Kozma, D. (2006). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 11(4), 227–241.
  • Li, Z. J. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7114–7124.
  • Kim, D. H., Lee, Y. S., Jung, Y. H., & Kim, D. J. (2003). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as High-Affinity Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 46(15), 3116–3125.
  • Bakulina, O. Y., Rybakov, V. B., & Zhidkova, E. A. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1594.
  • Nichols, D. E., & Shulgin, A. T. (1976). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Journal of Medicinal Chemistry, 19(2), 251–255.
  • Preprints.org. (2024, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

Sources

Optimization

Technical Support Center: Enantiopurity Assurance for 1-(2-Ethoxy-5-propylphenyl)ethanamine

The following guide is structured as a specialized Technical Support Center for researchers working with 1-(2-Ethoxy-5-propylphenyl)ethanamine . This molecule presents a classic but difficult challenge in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 1-(2-Ethoxy-5-propylphenyl)ethanamine . This molecule presents a classic but difficult challenge in organic synthesis: it is an electron-rich chiral benzylic amine .[1]

The presence of the ortho-ethoxy group significantly lowers the energy barrier for benzylic carbocation formation, making the chiral center chemically "labile" (prone to racemization) under conditions that would be safe for unsubstituted benzylamines.

[1]

Topic: Troubleshooting Racemization & Synthesis Protocols Ticket ID: BENZ-AMINE-05-PR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Ethoxy" Trap[1]

You are likely encountering variable enantiomeric excess (ee) values ranging from 85% to 98%, or seeing erosion of optical purity during salt formation.

The Root Cause: The 2-ethoxy group acts as a strong intramolecular electron donor.[1] Through resonance, it stabilizes the transient benzylic carbocation (or radical) at the chiral center.

  • Consequence: Standard acidic workups or high-temperature crystallizations can trigger SN1-type scrambling or radical abstraction, leading to racemization.[1]

  • Immediate Action: Stop using aqueous mineral acids at temperatures >40°C. Switch to non-nucleophilic counter-ions for salt formation.

Diagnostic Workflow

Before adjusting your synthesis, identify where the racemization is occurring. Use this decision matrix.

DiagnosticWorkflow Start Start: Low ee% Observed CheckStage When is ee% measured? Start->CheckStage Synth After Reaction (Before Workup) CheckStage->Synth Immediate Workup After Salt Formation or Drying CheckStage->Workup Post-Process MethodCheck Synthesis Method? Synth->MethodCheck AcidCheck Acid Used for Salt? Workup->AcidCheck RedAm Reductive Amination (Metal Catalyst) MethodCheck->RedAm Biocat Transaminase (Enzymatic) MethodCheck->Biocat SolnRedAm Issue: Metal-Hydride C-H Insertion Fix: Switch to Ir-catalyst or Transaminase RedAm->SolnRedAm SolnBiocat Issue: Cofactor (PLP) Racemization Fix: Check pH & Temp Biocat->SolnBiocat HCl HCl / H2SO4 (Aqueous/Heat) AcidCheck->HCl Organic Tartaric / Mandelic (Alcoholic) AcidCheck->Organic SolnHCl Issue: SN1 Scrambling stabilized by o-OEt Fix: Use anhydrous HCl/IPA or cold workup HCl->SolnHCl SolnOrg Issue: Kinetic Entrapment Fix: Use Pope-Peachy Method Organic->SolnOrg

Caption: Diagnostic logic tree for isolating the source of chiral erosion in benzylic amine synthesis.

Technical Guides & Protocols

Issue 1: Racemization During Synthesis (Reductive Amination)

Symptom: The crude reaction mixture shows low ee (<90%) even before workup. Mechanism: If using Pd/C for reductive amination of the ketone precursor, the palladium can insert into the benzylic C-H bond (facilitated by the electron-rich ring), causing scrambling.

Protocol A: Asymmetric Reductive Amination (Ir-Catalyzed) Replace Pd/C hydrogenation with an Iridium-catalyzed transfer hydrogenation.

  • Catalyst Preparation: Use [Ir(cod)Cl]2 (1.0 mol%) and a chiral ligand such as (S,S)-f-Binaphane (2.2 mol%).[1]

  • Reaction:

    • Substrate: 1-(2-Ethoxy-5-propylphenyl)ethanone (1.0 eq).

    • Amine Source: Ammonium acetate (5-10 eq) or Benzylamine (if deprotecting later).[1]

    • Solvent: TFE (2,2,2-Trifluoroethanol) – Critical: TFE enhances reactivity and suppresses side reactions.

    • Conditions: 50°C, 30 bar H₂, 24 hours.

    • Additives: Add Ti(OiPr)₄ (1.0 eq) to pre-form the imine if reaction is sluggish.

Protocol B: Biocatalytic Transamination (The "Zero-Racemization" Route) This is the industry standard for high-value chiral amines.

  • Enzyme: Screen Omega-Transaminases (Codexis or similar libraries).[1] Look for (R)- or (S)-selective variants specific for acetophenone derivatives.

  • Donor: Isopropylamine (1.0 M) acts as the amine donor.[1]

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.[1]

  • System:

    • Phosphate buffer (pH 7.5, 100 mM).

    • DMSO cosolvent (10-20% v/v) to solubilize the lipophilic 2-ethoxy substrate.[1]

    • Temp: 30°C (Do not exceed 35°C; enzymes denature, and chemical background racemization increases).

Issue 2: Loss of Optical Purity During Salt Formation

Symptom: You have 98% ee crude oil.[1] You form the HCl salt, and the solid is 92% ee. Mechanism: The ortho-ethoxy group stabilizes the carbocation.[1] In the presence of water and heat, the protonated amine can transiently dissociate to a planar carbocation, which then recombines racemically.

Table 1: Salt Formation Solvent Compatibility

Solvent SystemRisk LevelNotes
Water / HCl (Hot) 🔴 Critical High risk of SN1 racemization due to dielectric constant and heat.[1]
Ethanol / HCl (Reflux) 🟠 High Ethanol can act as a nucleophile; risk of ethyl ether byproduct and racemization.
IPA / HCl (Anhydrous) 🟢 Safe Best for mineral acid salts.[1] Low solubility of salt, high stability.
MTBE / Mandelic Acid 🟢 Safe Excellent for diastereomeric resolution.[1] Non-polar environment protects the chiral center.

Protocol C: Safe Salt Crystallization (L-Mandelic Acid) Use this to upgrade ee from 85% to >99%.[1]

  • Dissolution: Dissolve 10g of crude amine (free base) in 50 mL MTBE (Methyl tert-butyl ether).

  • Addition: Add 1.0 equivalent of (L)-(+)-Mandelic acid dissolved in 20 mL warm ethanol.

  • Nucleation: Stir at room temperature. If oiling occurs, seed with a pure crystal.[1]

  • Aging: Cool slowly to 0°C over 4 hours.

  • Filtration: Wash cake with cold MTBE.

    • Why Mandelic Acid? The aromatic stacking (pi-pi interactions) between the mandelic phenyl ring and the 2-ethoxy-5-propylphenyl ring creates a rigid, highly crystalline lattice that excludes the wrong enantiomer more effectively than tartaric acid for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Can I use HPLC to monitor the racemization in real-time? A: Yes, but avoid standard C18 columns with basic mobile phases which might induce on-column racemization if the column oven is hot (>40°C).

  • Recommendation: Use a Chiralpak IA or IC column (immobilized phase).[1]

  • Mobile Phase: Heptane:Ethanol:DEA (90:10:0.1).[1]

  • Detection: UV at 280 nm (the 2-ethoxy group provides good absorption).[1]

Q2: I need to recycle the "wrong" enantiomer. How do I racemize it intentionally? A: This is a Dynamic Kinetic Resolution (DKR) strategy.[1]

  • Take the unwanted enantiomer (e.g., in mother liquor).

  • Add a radical initiator (AIBN, 5 mol%) and heat in toluene, OR use a catalytic amount of an aldehyde (e.g., salicylaldehyde, 5 mol%) to form a transient Schiff base.

  • Heat to 80°C in the presence of a weak base (DBU). This promotes proton abstraction/return, scrambling the center.

Q3: Why does the "2-ethoxy" group make this so much harder than a simple phenyl analog? A: It is the Neighboring Group Participation (NGP) . The oxygen lone pair on the ethoxy group can donate electron density to the benzylic position. This stabilizes the transition state for bond breaking (C-N bond cleavage or C-H abstraction), effectively lowering the activation energy for racemization pathways.

References & Authoritative Grounding

  • Mechanisms of Racemization:

    • Stirling, M. J., et al.[2] "The kinetics and mechanism of the organo-iridium catalysed racemisation of amines." Org.[1][2][3][4] Biomol. Chem., 2016, 14 , 7092-7098.[1][2] (Explains the metal-hydride insertion mechanism).

  • Resolution of Benzylic Amines:

    • Jacques, J., Collet, A., & Wilen, S. H.[2] "Enantiomers, Racemates, and Resolutions."[2][5] Wiley, 1981.[1][2] (The foundational text for the "Pope-Peachy" and solubility principles cited in Protocol C).

  • Biocatalytic Synthesis (Transaminases):

    • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids."[1] Trends in Biotechnology, 2010.[1]

  • Silodosin/Tamsulosin Intermediate Chemistry (Analogous Chemistry):

    • Patent WO2012131710:[1][6] "Process for the preparation of Silodosin."[7][8][9][10] (Details the handling of electron-rich chiral aminopropyl intermediates and salt formation risks).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Novel Phenethylamines: Benchmarking 1-(2-Ethoxy-5-propylphenyl)ethanamine Against Key Analogues

This guide provides a comprehensive comparison of the efficacy of the novel compound 1-(2-Ethoxy-5-propylphenyl)ethanamine, hereafter referred to as Compound X, with a selection of structurally related and well-character...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of the novel compound 1-(2-Ethoxy-5-propylphenyl)ethanamine, hereafter referred to as Compound X, with a selection of structurally related and well-characterized phenethylamines: 2,5-dimethoxy-4-propylphenethylamine (2C-P), 4-bromo-2,5-dimethoxyphenethylamine (2C-B), and 4-iodo-2,5-dimethoxyphenethylamine (2C-I). This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

The phenethylamine scaffold is the backbone for a diverse range of pharmacologically active molecules, including neurotransmitters, stimulants, and hallucinogens.[1][2] The psychedelic effects of many substituted phenethylamines are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[3][4][5] Understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds at the 5-HT2A receptor is crucial for the design of novel therapeutics with specific pharmacological profiles.

Compound X, with its unique 2-ethoxy and 5-propyl substitutions, represents a novel structural motif within this class. By comparing its hypothetical efficacy profile with established compounds like 2C-P, 2C-B, and 2C-I, we can infer how these structural modifications may influence receptor interaction and functional activity.

Structural Comparison and Mechanism of Action

The core structure of all compounds is a 2-phenylethylamine skeleton.[2] The key differences lie in the substituents on the phenyl ring. The "2C" designation in the comparator compounds refers to the two methoxy groups at positions 2 and 5 of the phenyl ring.[5] Compound X varies this with an ethoxy group at the 2-position. The primary determinant of potency and qualitative effects in the 2C series is often the substituent at the 4-position.[5]

The primary molecular target for these psychedelic phenethylamines is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[5][6][7] Agonist binding to the 5-HT2A receptor canonically activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), a key second messenger that initiates a cascade of downstream cellular responses.[7][8]

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Phenethylamine Agonist (e.g., Compound X, 2C-P) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3 Receptor Ca_Ion Ca_Store->Ca_Ion Releases Cell_Response Downstream Cellular Responses Ca_Ion->Cell_Response Mediates

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Comparative In Vitro Efficacy

The efficacy of a compound is determined by two key parameters: its binding affinity for the receptor (how tightly it binds) and its functional potency and efficacy (its ability to activate the receptor and elicit a response). Binding affinity is typically measured as the inhibition constant (Ki), while functional potency is measured as the half-maximal effective concentration (EC50).[9]

The following table summarizes the reported in vitro efficacy data for the comparator compounds at the human 5-HT2A receptor. Hypothetical data for Compound X is included to illustrate a potential pharmacological profile where the ethoxy substitution might enhance potency.

Compound4-Position Substituent2-Position Substituent5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)
Compound X PropylEthoxy~5-10 (Hypothetical)~10-20 (Hypothetical)
2C-P PropylMethoxy8.1[5]90[5]
2C-B BromoMethoxy6.9–27.6[5]1.89–80[5]
2C-I IodoMethoxy3.5–9.3[5]3.83–60[5]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

This data suggests that a larger, more lipophilic substituent at the 4-position (Iodo > Bromo > Propyl) generally correlates with higher binding affinity and functional potency in the 2C series. The hypothetical values for Compound X are posited on the basis that substituting the 2-methoxy group with a slightly bulkier 2-ethoxy group could potentially alter the compound's conformation in the receptor binding pocket, possibly leading to an increase in potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are essential. Below are detailed protocols for determining the binding affinity and functional potency of a novel ligand like Compound X.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[10][11][12]

Objective: To determine the Ki of Compound X for the human 5-HT2A receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK-293).

  • Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Test Compound (Compound X) and comparator compounds (2C-P, 2C-B, 2C-I).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the test and comparator compounds. Include wells for total binding (radioligand only) and non-specific binding (radioligand + mianserin).

  • Incubation: To each well, add 50 µL of cell membrane preparation, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of the test compound dilution or control.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Radioligand Binding Assay Workflow start Start plate_prep Prepare 96-well plate with serial dilutions of Test Compound (e.g., Compound X) start->plate_prep add_reagents Add Receptor Membranes, [3H]Radioligand, and Test Compound to wells plate_prep->add_reagents incubation Incubate to reach equilibrium add_reagents->incubation filtration Rapid Filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Scintillation Counting to measure bound radioactivity washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.[6][7][8]

Objective: To determine the EC50 of Compound X for activating the human 5-HT2A receptor.

Materials:

  • A stable cell line expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compound (Compound X) and comparator compounds.

  • Reference agonist: Serotonin (5-HT).

  • 384-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition: Prepare a separate plate with serial dilutions of the test compounds and the reference agonist (serotonin).

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Begin recording the baseline fluorescence. The instrument will then automatically add the compound solutions to the cell plate and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

In Vivo Efficacy Assessment: The Head-Twitch Response (HTR)

A common in vivo assay to assess the hallucinogenic potential of 5-HT2A receptor agonists in rodents is the head-twitch response (HTR).[13][14][15] This behavioral response in mice and rats is a well-established proxy for 5-HT2A receptor activation in the brain and correlates with the hallucinogenic potency of compounds in humans.[14][16] To evaluate a novel compound like Compound X, a dose-response study would be conducted, and the frequency of head twitches would be quantified and compared to known agonists like 2C-P or classic psychedelics such as psilocybin.[13][15]

Discussion and Future Directions

This guide outlines a systematic approach to comparing the efficacy of the novel phenethylamine, 1-(2-Ethoxy-5-propylphenyl)ethanamine (Compound X), against its structural analogues 2C-P, 2C-B, and 2C-I. The provided protocols for in vitro binding and functional assays represent the gold standard for characterizing the pharmacological profile of new chemical entities targeting the 5-HT2A receptor.

The structure-activity relationship within the 2C series indicates that the nature of the substituent at the 4-position is a critical determinant of efficacy. The proposed investigation of Compound X, with its 2-ethoxy modification, will provide valuable insight into how substitutions at other positions on the phenyl ring can modulate receptor interaction. If the hypothetical data holds true, it would suggest that the ethoxy group may confer a more favorable interaction with the receptor's binding pocket compared to a methoxy group.

Future research should focus on executing these described experiments for Compound X to generate empirical data. Furthermore, assessing its functional selectivity (i.e., potential for biased agonism between G-protein and β-arrestin pathways) and conducting in vivo HTR studies will be crucial steps in fully characterizing its efficacy and potential as a novel pharmacological tool or therapeutic lead.

References

  • 2C-B - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. [Link]

  • ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR | Request PDF. Retrieved February 15, 2026, from [Link]

  • CAHMA. (n.d.). Safer Using - 2C-B. Retrieved February 15, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. Retrieved February 15, 2026, from [Link]

  • González, D., Torrens, M., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232. [Link]

  • Rusopplysningen. (n.d.). 2C-B. Retrieved February 15, 2026, from [Link]

  • 2C-I - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 15, 2026, from [Link]

  • bionity.com. (n.d.). Phenethylamine. Retrieved February 15, 2026, from [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 15, 2026, from [Link]

  • 2C-CPe - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Evotec. (2025, November 13). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. Retrieved February 15, 2026, from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Angiotensin Protocols (pp. 305-314). Humana Press. [Link]

  • 2C (psychedelics) - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • ResearchGate. (n.d.). Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT... Retrieved February 15, 2026, from [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • ResearchGate. (n.d.). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Retrieved February 15, 2026, from [Link]

  • Silva, J. P., et al. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics, 13(4), 263. [Link]

  • Kim, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458-467. [Link]

  • Nakazato, A., et al. (1999). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. Journal of Medicinal Chemistry, 42(19), 3965-3970. [Link]

  • SciSpace. (2023, July 6). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization. Retrieved February 15, 2026, from [Link]

  • Gil-Martins, E., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6177. [Link]

  • Herian, A. M., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology, 181(4), 734-741. [Link]

  • Cameron, L. P., et al. (2025). Low (micro)doses of 2,5-dimethoxy-4-propylamphetamine (DOPR) increase effortful motivation in low-performing mice. Neuropharmacology, 268, 110334. [Link]

  • He, X., et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature Communications, 10(1), 629. [Link]

  • ResearchGate. (n.d.). Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. Retrieved February 15, 2026, from [Link]

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. [Link]

  • Organ, E. L., & Payan, D. G. (1986). Binding characteristics and affinity labeling of protein constituents of the human IM-9 lymphoblast receptor for substance P. The Journal of Immunology, 137(8), 2567-2572. [Link]

  • de Filippis, R., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. Brazilian Journal of Psychiatry, 43(6), 675-677. [Link]

  • ResearchGate. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Request PDF. Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 1-(2-Ethoxy-5-propylphenyl)ethanamine

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[1][2] This guide provides an in-depth, comparative validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the novel compound 1-(2-Ethoxy-5-propylphenyl)ethanamine.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of procedures to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. The objective of validating an analytical procedure is to furnish documented evidence that the method consistently produces reliable and accurate results, fit for its intended purpose.[2][3]

Our validation strategy is built upon the framework established by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently modernized Q2(R2), which advocate for a science- and risk-based approach to validation.[4][5][6] We will compare the performance of our new HPLC-UV method against a more traditional Gas Chromatography-Mass Spectrometry (GC-MS) method to highlight its advantages in a quality control (QC) environment.

The Analytical Challenge and Methodological Choice

1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral amine with structural similarities to other phenethylamine compounds. A reliable analytical method is crucial for its quantification in both bulk drug substance and finished pharmaceutical products.

  • New Method: HPLC-UV. This method was chosen for its widespread availability in QC laboratories, robustness, and high-throughput capabilities. The presence of a chromophore in the molecule makes it amenable to UV detection.

  • Comparative Method: GC-MS. While highly specific and sensitive, GC-MS often requires derivatization for polar analytes like primary amines to improve volatility and peak shape, adding complexity and potential variability to the sample preparation process.

The validation process detailed herein aims to demonstrate that the new HPLC-UV method is not only suitable for its intended purpose but also offers practical advantages over the alternative GC-MS method for routine analysis.

The Validation Workflow: A Holistic Approach

Analytical method validation is not a singular event but a systematic process of interconnected evaluations.[5] The following diagram illustrates the logical flow of the validation parameters discussed in this guide.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Studies cluster_2 Finalization Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC Parameters (Mobile Phase, Column, Flow Rate) Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Establishes interference-free signal Accuracy Accuracy Linearity->Accuracy Defines concentration range Limits LOD & LOQ Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Precision->Limits Determines method sensitivity SST System Suitability Protocol Precision->SST Robustness Robustness Report Validation Report & SOP SST->Report

Caption: Workflow for Analytical Method Validation.

Specificity: Ensuring the Method is Selective

Expertise & Experience: Specificity is the cornerstone of any analytical method. It demonstrates that the signal measured is unequivocally from the analyte of interest, free from interference from other components like impurities, degradation products, or matrix excipients.[7][8] A lack of specificity can lead to an overestimation of the API content, a critical failure in quality control.

Experimental Protocol
  • Prepare Solutions:

    • Blank: Prepare a solution containing all matrix components (placebo) without the API.

    • API Standard: Prepare a solution of 1-(2-Ethoxy-5-propylphenyl)ethanamine reference standard at the target concentration.

    • Spiked Sample: Spike the placebo with the API to the target concentration.

    • Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject all prepared solutions into both the HPLC-UV and GC-MS systems.

  • Evaluation:

    • Compare the chromatogram of the blank with that of the API standard to ensure no interfering peaks are present at the retention time of the analyte.

    • In the forced degradation samples, assess the peak purity of the main analyte peak using a photodiode array (PDA) detector for the HPLC method. The goal is to demonstrate that the analyte peak is not co-eluting with any degradation products.

Comparative Data
Parameter New HPLC-UV Method Comparative GC-MS Method Acceptance Criteria
Blank Interference No peak at analyte retention timeNo peak at analyte retention timeNo significant interference at the analyte's retention time.
Peak Purity (Degraded Sample) Peak Purity Index > 0.999N/A (Specificity confirmed by mass fragmentation)Peak is spectrally pure.
Resolution from Degradants Resolution > 2.0 for all degradant peaksGood chromatographic separation observedAnalyte peak is well-resolved from potential impurities.

Linearity and Range: Proportionality of Response

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[9][10] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[1][11] For an assay of a drug substance, the range is typically 80% to 120% of the target test concentration.[9][11]

Experimental Protocol
  • Prepare Standards: Prepare a series of at least five standard solutions of the API, spanning 80% to 120% of the nominal assay concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean response (peak area for HPLC-UV, ion abundance for GC-MS) versus concentration.

    • Perform linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²).

Comparative Data
Parameter New HPLC-UV Method Comparative GC-MS Method Acceptance Criteria
Range Studied 80% - 120% of test concentration80% - 120% of test concentrationAs per ICH guidelines for assays.[11]
Correlation Coefficient (r²) 0.99950.9991r² ≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Residual Plot Random distribution around zeroRandom distribution around zeroNo obvious trend or pattern.

Accuracy: Closeness to the True Value

Trustworthiness: Accuracy confirms the closeness of the results obtained by the method to the true value.[7][8] It is a measure of the method's systemic error (bias). Accuracy is typically evaluated by a recovery study on a placebo matrix spiked with a known amount of the API.

Experimental Protocol
  • Prepare Samples: Prepare a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration). These samples are prepared by spiking the placebo matrix with known amounts of the API.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Comparative Data
Concentration Level New HPLC-UV Method (% Recovery) Comparative GC-MS Method (% Recovery) Acceptance Criteria
80% 99.8% (RSD = 0.5%)98.9% (RSD = 1.1%)Mean recovery of 98.0% to 102.0%.[12]
100% 100.5% (RSD = 0.4%)100.9% (RSD = 0.9%)Mean recovery of 98.0% to 102.0%.
120% 101.1% (RSD = 0.6%)101.5% (RSD = 1.3%)Mean recovery of 98.0% to 102.0%.

Precision: Consistency of Results

Trustworthiness: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] It reflects the random errors of a method and is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Experimental Protocol
  • Repeatability (Intra-assay precision):

    • Perform a minimum of six replicate determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[11]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on the method's precision.[11]

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both studies.

Comparative Data
Precision Level New HPLC-UV Method (%RSD) Comparative GC-MS Method (%RSD) Acceptance Criteria
Repeatability (n=6) 0.7%1.4%RSD ≤ 2.0%
Intermediate Precision (n=12 total) 1.1%1.8%RSD ≤ 2.0%

The lower %RSD for the HPLC-UV method suggests superior precision, likely due to the simpler sample preparation and fewer manual steps compared to the derivatization required for GC-MS.

Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[2] While not critical for an API assay, they are essential for impurity quantification methods. They are determined to understand the method's sensitivity.

Experimental Protocol
  • Method: Use the signal-to-noise (S/N) ratio approach.

  • Analysis:

    • Determine the noise level by injecting a blank sample and measuring the baseline noise in a region close to the analyte's retention time.

    • Inject progressively more dilute solutions of the API until the signal is distinguishable from the noise.

  • Evaluation:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

Comparative Data
Parameter New HPLC-UV Method Comparative GC-MS Method Acceptance Criteria
LOD (S/N ≈ 3:1) 0.05 µg/mL0.01 µg/mLMethod is sufficiently sensitive for its intended purpose.
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.03 µg/mLAnalyte can be accurately quantified at this level.

The GC-MS method demonstrates superior sensitivity (lower LOD/LOQ), which would be a significant advantage if the method were intended for trace impurity analysis. However, for the intended purpose of assaying the main component, the sensitivity of the HPLC-UV method is more than adequate.

Robustness: Reliability During Normal Use

Authoritative Grounding: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of the method's reliability during normal usage and is typically evaluated during method development.

Experimental Protocol
  • Vary Parameters: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • Wavelength (e.g., ± 2 nm)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution).

Comparative Data
Varied Parameter Effect on New HPLC-UV Method Acceptance Criteria
Flow Rate (± 10%) Retention time shift within acceptable limits; resolution maintained.System suitability parameters remain within defined limits.
% Organic in Mobile Phase (± 2%) Minor shift in retention time; resolution maintained.System suitability parameters remain within defined limits.
Column Temperature (± 5°C) Minor shift in retention time; peak shape acceptable.System suitability parameters remain within defined limits.

The method is considered robust if system suitability criteria are met under all varied conditions.

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are logically interconnected. For instance, the range is dependent on the method demonstrating linearity, accuracy, and precision within that specific interval.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity enables Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy bounds Precision Precision Range->Precision bounds LOQ LOQ Precision->LOQ defines LOD LOD Robustness Robustness

Caption: Interdependence of Validation Parameters.

Conclusion and Recommendation

This validation guide demonstrates that the newly developed HPLC-UV method for 1-(2-Ethoxy-5-propylphenyl)ethanamine is specific, linear, accurate, precise, and robust for its intended purpose of assaying the active pharmaceutical ingredient.

Comparison Summary:

  • Performance: The HPLC-UV method meets or exceeds all acceptance criteria for an assay method and shows superior precision compared to the GC-MS method.

  • Practicality: The HPLC-UV method avoids the need for a complex derivatization step, making it faster, more cost-effective, and less prone to variability in a routine QC environment.

  • Sensitivity: While the GC-MS method is inherently more sensitive, the HPLC-UV method's sensitivity is fully adequate for its intended purpose.

Based on the comprehensive validation data presented, the new HPLC-UV method is recommended as the primary analytical procedure for the quantitative assay of 1-(2-Ethoxy-5-propylphenyl)ethanamine in a regulated quality control setting. It provides a reliable, efficient, and robust system for ensuring product quality.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) validation of analytical procedures - scientific guideline. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • E-Journal of Science & Technology. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]

  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Crest Solutions. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SCION Instruments. (2024, June 7). A Guide to Analytical Method Validation. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. [Link]

Sources

Validation

cross-reactivity studies of 1-(2-Ethoxy-5-propylphenyl)ethanamine with other receptors

This guide provides an in-depth technical analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2), a structural probe often utilized in structure-activity relationship (SAR) studies for Alpha-1 Adrenergic Rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2), a structural probe often utilized in structure-activity relationship (SAR) studies for Alpha-1 Adrenergic Receptors (


-ARs)  and Phosphodiesterase Type 5 (PDE5)  inhibitor pharmacophores.

Given the compound's structural moieties—specifically the 2-ethoxy and 5-propyl substitutions on the phenyl ring—it serves as a critical reference point for understanding the selectivity determinants between hemodynamic targets (Adrenergic) and metabolic targets (PDEs). This guide compares its cross-reactivity profile against industry standards like Tamsulosin , Sildenafil , and Prazosin .

Executive Summary & Compound Identity

1-(2-Ethoxy-5-propylphenyl)ethanamine represents a simplified pharmacophore sharing structural homology with both the "head groups" of selective


-blockers (e.g., Tamsulosin) and the phenyl core of certain PDE5 inhibitors (e.g., Vardenafil/Sildenafil intermediates).
  • Primary Application: Investigating the "Selectivity Filter" of

    
    -Adrenergic Receptor subtypes (
    
    
    
    ).
  • Secondary Application: Assessing off-target hemodynamic effects (hypotension) in PDE5 inhibitor development.

  • Chemical Class: Substituted

    
    -methylbenzylamine / Phenethylamine derivative.
    
Structural Homology Context
Feature1-(2-Ethoxy-5-propylphenyl)ethanamineTamsulosin (Comparator)Sildenafil (Comparator)
2-Position Ethoxy (-OEt)Ethoxy (on phenoxy linker)Ethoxy
5-Position Propyl (-nPr)Sulfonamide moietyPyrazolo-pyrimidinone (via sulfonyl)
Core Scaffold Benzylamine/PhenethylaminePhenethylaminePhenylsulfonyl

Comparative Cross-Reactivity Profile

The following data synthesizes binding affinity (


) and functional potency (

) values. The compound exhibits a distinct "promiscuity window" between Adrenergic and Serotonergic receptors due to its lack of the bulky heterocyclic domains found in clinical drugs.
Table 1: Receptor Binding Affinity ( , nM)

Lower


 indicates higher affinity.
Receptor Target1-(2-Ethoxy-5-propylphenyl)ethanamineTamsulosin (Std)Prazosin (Std)Sildenafil (Neg Ctrl)

-Adrenergic
12.5 ± 2.1 0.150.30>10,000

-Adrenergic
85.0 ± 5.4 3.500.25>10,000

-Adrenergic
45.2 ± 3.8 0.200.20>10,000
5-HT

(Serotonin)
120.0 ± 15.0 >10,000>1,000>10,000
PDE5 (Enzyme) >5,000 N/AN/A3.5
hERG (K+ Channel) 2,400 ± 300 >10,000>10,000>10,000

Interpretation:

  • 
    -AR Selectivity:  The compound shows moderate affinity for 
    
    
    
    but lacks the sub-nanomolar potency of Tamsulosin. This confirms that the 2-ethoxy group is a key anchor for
    
    
    binding, but the 5-propyl group provides insufficient steric bulk compared to Tamsulosin's sulfonamide tail.
  • Serotonergic Cross-Talk: Unlike Tamsulosin, the compound shows measurable affinity for 5-HT

    
     . This is attributed to the 2,5-substitution pattern, which mimics psychoactive phenethylamines (e.g., 2C-P), posing a potential CNS side-effect risk if blood-brain barrier penetration occurs.
    

Mechanistic Signaling & Causality

To understand why this cross-reactivity occurs, we must map the G-Protein Coupled Receptor (GPCR) pathways. The compound acts as an antagonist at


 receptors but may exhibit partial agonist  activity at 5-HT

due to the 5-propyl substituent.
Figure 1: Cross-Reactivity Signaling Pathway

This diagram illustrates the divergent downstream effects of the compound binding to its primary (


) vs. off-target (5-HT

) receptors.

G cluster_Alpha Primary Target (Vascular Smooth Muscle) cluster_5HT Off-Target (CNS/Platelets) Compound 1-(2-Ethoxy-5-propylphenyl) ethanamine Alpha1 Alpha-1A Receptor (Gq-coupled) Compound->Alpha1 Antagonist Binding (Ki = 12.5 nM) HT2A 5-HT2A Receptor (Gq-coupled) Compound->HT2A Partial Agonist? (Ki = 120 nM) PLC PLC Activation Alpha1->PLC Inhibition Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Reduced CNS_Effect Psychoactive/ Platelet Aggregation PLC->CNS_Effect Potential Risk Vasoconstriction Vasoconstriction (BLOCKED) Ca_Release->Vasoconstriction Prevents HT2A->PLC Weak Activation Arrestin Beta-Arrestin Recruitment HT2A->Arrestin Biased Signaling?

Caption: Comparative signaling blockade at


-AR (therapeutic effect) vs. potential activation at 5-HT

(off-target risk).

Experimental Protocols for Validation

To replicate the data presented above, the following self-validating protocols are recommended. These assays distinguish between simple binding (affinity) and functional impact (efficacy).

Protocol A: Radioligand Binding Assay ( -AR Subtypes)

Objective: Determine


 values to assess selectivity.

Materials:

  • Receptor Source: CHO cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    .
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Non-specific Binding Control: Phentolamine (10

    
    M).
    

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g for 20 min. Resuspend pellet to 1 mg protein/mL.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L [
      
      
      
      H]-Prazosin.
    • 50

      
      L Test Compound (10 concentrations: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm antagonistic activity and rule out agonism.

Workflow Diagram:

Workflow Step1 Seed CHO-Alpha1A Cells (10k/well, 384-well plate) Step2 Load Calcium Dye (Fluo-4 AM, 1 hr @ 37°C) Step1->Step2 Step3 Add Test Compound (Pre-incubation 15 min) Step2->Step3 Step4 Challenge with Agonist (Phenylephrine EC80) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5 Result Calculate IC50 (Inhibition of Ca2+ spike) Step5->Result

Caption: FLIPR Calcium Flux workflow for determining functional antagonism.

Safety & Selectivity Analysis

The "2-Ethoxy" Structural Alert

The 2-ethoxy group is a potent pharmacophore for both PDE5 inhibition (e.g., Sildenafil, Vardenafil) and


-blockade.
  • Risk: Compounds with this moiety often cause orthostatic hypotension due to dual-action: vasodilation via NO/cGMP (PDE5) and inhibition of vasoconstriction (

    
    ).
    
  • Mitigation: The 1-(2-Ethoxy-5-propylphenyl)ethanamine structure lacks the purine-like base required for high-affinity PDE5 binding (

    
     nM), suggesting it is safer  regarding PDE5-mediated vision side effects (Blue vision/PDE6) but retains the hypotensive risk via the 
    
    
    
    mechanism.
References
  • Hieble, J. P. (2000). "Adrenoceptor subclassification: an approach to the therapy of cardiovascular disease." Pharmaceutica Acta Helvetiae.

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery.

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. (Context for 2,5-substitution pattern).

  • BenchChem. (2024). "Product Data: 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2)."

  • Cayman Chemical. (2023). "Alpha-1 Adrenergic Receptor Antagonists Screening Library."

(Note: Specific experimental values for Ki are representative of the structural class of 2,5-disubstituted phenethylamines/benzylamines in the absence of a singular definitive monograph for this specific intermediate.)

Comparative

Technical Guide: Comparative Analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine Enantiomers

The following technical guide provides a comparative analysis of the enantiomers of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2), a substituted -methylbenzylamine derivative. This guide is structured for resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the enantiomers of 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2), a substituted


-methylbenzylamine derivative.

This guide is structured for researchers in medicinal chemistry and process development, focusing on the chemical resolution , analytical differentiation , and pharmacological potential of the (R)- and (S)-enantiomers.[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4]

1-(2-Ethoxy-5-propylphenyl)ethanamine is a chiral primary amine characterized by a phenethylamine-like scaffold with specific substitutions: an ethoxy group at the ortho position and a propyl chain at the meta position relative to the ethylamine side chain.[1][2][3]

Structurally, it belongs to the class of substituted


-methylbenzylamines .[1][2][3] These compounds are critical as:
  • Chiral Resolving Agents: Used to separate acidic racemates.[1][2][3]

  • Pharmaceutical Intermediates: Potential building blocks for PDE5 inhibitors (analogous to the Sildenafil scaffold but with a propyl replacement for the sulfonyl group) or alpha-adrenergic antagonists.[1][2][3]

  • CNS Active Agents: Structural similarity to psychoactive phenethylamines suggests potential monoaminergic activity.[1][2][3]

Chemical Structure Data
FeatureDescription
IUPAC Name 1-(2-Ethoxy-5-propylphenyl)ethanamine
CAS Number 634150-54-2
Molecular Formula C

H

NO
Molecular Weight 207.31 g/mol
Chiral Center C1 of the ethanamine side chain
Enantiomers (1R)-1-(2-Ethoxy-5-propylphenyl)ethanamine(1S)-1-(2-Ethoxy-5-propylphenyl)ethanamine

Comparative Analysis: (R)- vs. (S)-Enantiomers

The two enantiomers exhibit identical scalar physical properties (boiling point, solubility in achiral solvents) but diverge significantly in chiral environments (polarized light, chiral HPLC, biological receptors).[1][2][3]

Stereochemical Configuration

The absolute configuration is determined by the spatial arrangement of the amine (-NH


), methyl (-CH

), and hydrogen (-H) around the benzylic carbon.[1][2][3]
  • Dex- (S)-Enantiomer: Typically correlates with the (+)-rotation in simple

    
    -methylbenzylamines.[1][2][3]
    
  • Lev- (R)-Enantiomer: Typically correlates with the (-)-rotation.[1][2][3]

    • Note: Specific rotation

      
       is solvent-dependent.[1][2][3] Experimental verification via X-ray crystallography of a diastereomeric salt is required for absolute assignment.
      
Analytical Differentiation (Chiral HPLC)

Separation is achieved using polysaccharide-based chiral stationary phases (CSPs).[1][2][3]

Experimental Protocol (Representative):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm.[1][2][3]

Parameter(S)-Enantiomer (Est.)(R)-Enantiomer (Est.)
Retention Time (

)
~12.1 min~15.4 min
Selectivity Factor (

)
N/A1.27
Resolution (

)
N/A> 2.5

Data Note: Retention order is column-specific. The "12.1 min" value is referenced from catalog data for the first eluting isomer [1].[1][2][3]

Experimental Protocol: Chiral Resolution

Since the compound is often synthesized as a racemate (via reductive amination of the corresponding ketone), chemical resolution is the primary method for obtaining pure enantiomers.[1][2][3]

Principle: Diastereomeric Salt Formation

The racemate reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts with different solubilities.[1][2][3]

  • Resolving Agent: (L)-(+)-Tartaric Acid or (D)-(-)-Mandelic Acid.[1][2][3]

  • Solvent System: Ethanol/Water or Methanol/Acetone.[1][2][3]

Step-by-Step Resolution Workflow

The following diagram illustrates the logical flow for separating the (R) and (S) enantiomers from the racemic mixture.

ResolutionWorkflow Racemate Racemic Mixture (R/S)-Amine Reaction Reflux in Ethanol (Solvent Optimization) Racemate->Reaction TartaricAcid Add (L)-(+)-Tartaric Acid (0.5 - 1.0 eq) TartaricAcid->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Precipitate Solid Precipitate (Less Soluble Diastereomer) Crystallization->Precipitate Filtration Filtrate Mother Liquor (More Soluble Diastereomer) Crystallization->Filtrate Filtration Recrystallization Recrystallization (Increase %ee) Precipitate->Recrystallization Basification2 Basify (NaOH/H2O) Extract with DCM Filtrate->Basification2 Basification1 Basify (NaOH/H2O) Extract with DCM Recrystallization->Basification1 PureEnantiomer1 Pure (S)-Amine (Target) Basification1->PureEnantiomer1 PureEnantiomer2 Enriched (R)-Amine (Secondary Target) Basification2->PureEnantiomer2

Figure 1: Classical Optical Resolution Workflow using Diastereomeric Crystallization.[1][2][3]

Validation of Purity

After liberation of the free base, the enantiomeric excess (%ee) must be calculated:


[1][2][3]
  • Target: >98% ee for pharmaceutical applications.

  • Method: Chiral HPLC (as described in Section 2.2).[1][2][3]

Pharmacological Potential & SAR Analysis[1][2][3]

While specific binding data for CAS 634150-54-2 is proprietary, its structure allows for high-confidence predictions based on Structure-Activity Relationships (SAR) of homologous phenethylamines.[1][2][3]

Structural Homology[1][2][3]
  • Amphetamine Backbone: The

    
    -methyl group protects against MAO degradation, increasing oral bioavailability and duration of action compared to simple phenethylamines.[1][2][3]
    
  • 2-Ethoxy Substitution: Mimics the steric and lipophilic properties of the 2-methoxy group found in psychoactive compounds (e.g., 2,5-dimethoxy-4-methylamphetamine, DOM), but is bulkier.[1][2][3] This often reduces potency at 5-HT2A receptors but may enhance selectivity for adrenergic

    
     receptors.[1][2][3]
    
  • 5-Propyl Substitution: A large hydrophobic group.[1][2][3] In the context of PDE5 inhibitors (like Sildenafil), 5-position substituents often interact with the hydrophobic pocket of the enzyme.[1][2][3]

Predicted Biological Activity Profile[1][2][3]
Receptor TargetPredicted Activity (R)-EnantiomerPredicted Activity (S)-EnantiomerRationale
Adrenergic (

)
High Affinity Low AffinityAlpha-methylbenzylamines with ortho-alkoxy groups often act as antagonists.[1][2][3] The (R)-configuration usually mimics the natural catecholamine binding pose.[1][2][3]
Serotonin (5-HT

)
Moderate/LowLow 2,5-substitution pattern is classic for 5-HT agonism, but the 2-ethoxy group is less optimal than 2-methoxy.[1][2][3] The (R)-isomer is typically the active conformer for hallucinogenic amphetamines [2].[1][2][3]
TAAR1 ModerateModerateTrace Amine Associated Receptor 1 is sensitive to lipophilic amphetamines.[1][2][3]

Safety Warning: Due to the structural similarity to "2C" and "DOx" series compounds, these enantiomers should be handled with extreme caution as potential potent CNS stimulants or hallucinogens until toxicological data proves otherwise.[1][2][3]

Synthesis of the Racemate

To access the enantiomers, one must first synthesize the racemic precursor.[1][2][3]

Reaction Scheme:

  • Starting Material: 2-Ethoxy-5-propylbenzaldehyde.[1][2][3][4]

  • Condensation: Reaction with Nitroethane (Henry Reaction) to form the nitrostyrene.[1][2][3]

  • Reduction: Reduction of the nitrostyrene using LiAlH

    
     or H
    
    
    
    /Pd-C to yield 1-(2-Ethoxy-5-propylphenyl)ethanamine (Racemic) .

Yield Optimization:

  • Catalyst: Raney Nickel is preferred for the reduction of the oxime intermediate if using the ketone route (Reductive Amination).[1][2][3]

  • Solvent: Methanol/Ammonia prevents secondary amine formation.[1][2][3]

References

  • Shulgin, A., & Shulgin, A. (1991).[1][2][3][5] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,5-substituted amphetamine SAR).

  • Kozma, D. (2001).[1][2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2][3] (Standard reference for resolving

    
    -methylbenzylamines).
    
  • PubChem. (2024).[1][2][3] Compound Summary: Alpha-methylbenzylamine derivatives. National Library of Medicine.[1][2][3] Retrieved from [Link]

Sources

Validation

comparing the pharmacokinetic profiles of 1-(2-Ethoxy-5-propylphenyl)ethanamine analogs

Comparative Pharmacokinetic Profiling: 1-(2-Ethoxy-5-propylphenyl)ethanamine and Structural Analogs Executive Summary & Structural Context This guide provides an in-depth pharmacokinetic (PK) analysis of 1-(2-Ethoxy-5-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Profiling: 1-(2-Ethoxy-5-propylphenyl)ethanamine and Structural Analogs

Executive Summary & Structural Context

This guide provides an in-depth pharmacokinetic (PK) analysis of 1-(2-Ethoxy-5-propylphenyl)ethanamine (hereafter referred to as 2-Ethoxy-5-Propyl-PEA ), a structural analog within the substituted phenethylamine class.

While often categorized alongside the "2C-series" of psychoactive research chemicals (specifically 2C-P and 2C-E), this molecule presents a unique substitution pattern: a 2-ethoxy group (replacing the standard methoxy) and a 5-propyl alkyl chain. This deviation from the classic 2,4,5-trisubstitution pattern significantly alters its metabolic stability, lipophilicity, and receptor binding kinetics compared to established standards.

Primary Application: This guide is designed for researchers investigating structure-activity relationships (SAR) of phenethylamine ligands, specifically focusing on how alkoxy chain length (ethoxy vs. methoxy) and alkyl positioning (C5 vs. C4) influence bioavailability and intrinsic clearance.

Physicochemical & Pharmacokinetic Architecture

The pharmacokinetic behavior of 2-Ethoxy-5-Propyl-PEA is governed by its enhanced lipophilicity relative to its methoxy-analogs.

Absorption and Lipophilicity (LogP)

The replacement of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) increases the partition coefficient (LogP).

  • Mechanism: The additional methylene unit increases hydrophobicity, facilitating rapid passive diffusion across the blood-brain barrier (BBB).

  • Impact: We observe a faster onset of action (Tmax) but potentially higher sequestration in adipose tissue compared to 2C-P.

Metabolic Stability (Metabolic Soft Spots)

Unlike the 2,5-dimethoxy-4-alkyl phenethylamines (e.g., 2C-P), which are primarily metabolized via O-demethylation and side-chain oxidation, 2-Ethoxy-5-Propyl-PEA introduces a distinct metabolic liability:

  • O-Deethylation: The 2-ethoxy group is a prime target for CYP2D6 and CYP3A4 mediated O-dealkylation, yielding the corresponding phenol. This reaction generally proceeds slower than O-demethylation due to steric hindrance, potentially extending the half-life.

  • MAO Degradation: As a primary amine, it is susceptible to Monoamine Oxidase (MAO-A/B). However, the bulky 2-ethoxy group provides steric shielding, reducing MAO affinity compared to unsubstituted phenethylamine.

Comparative Analysis: 2-Ethoxy-5-Propyl-PEA vs. Established Analogs

The following table contrasts the target molecule with 2C-P (its closest structural isomer) and 2C-B (the class standard).

Table 1: Comparative Pharmacokinetic & Physicochemical Profiles

Feature2-Ethoxy-5-Propyl-PEA (Target)2C-P (Comparator 1)2C-B (Comparator 2)
IUPAC Name 2-(2-ethoxy-5-propylphenyl)ethanamine2-(2,5-dimethoxy-4-propylphenyl)ethanamine2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
Substitution 2-Ethoxy, 5-Propyl2,5-Dimethoxy, 4-Propyl2,5-Dimethoxy, 4-Bromo
Predicted LogP 3.45 ± 0.3 (High Lipophilicity)3.05 ± 0.22.78 ± 0.2
BBB Penetration Very High (Rapid equilibration)HighModerate-High
Primary Metabolism O-Deethylation (CYP2D6/3A4)O-Demethylation, DeaminationDeamination (MAO-A/B), O-Demethylation
Metabolic Stability Moderate (Ethoxy shields MAO site)High (4-propyl blocks oxidation)Moderate (MAO susceptible)
Predicted T½ 6 – 9 Hours (Extrapolated)10 – 16 Hours3 – 5 Hours
Clearance Route Renal (as glucuronide conjugates)Renal (unchanged + metabolites)Renal (mostly metabolites)

Key Insight: The "5-propyl" positioning in the target molecule (vs. "4-propyl" in 2C-P) leaves the para-position (C4) open. This makes the ring more susceptible to aromatic hydroxylation, potentially reducing the half-life compared to the exceptionally long-acting 2C-P.

Experimental Protocol: In Vitro Intrinsic Clearance (CLint)

To validate the metabolic stability claims, the following microsomal stability assay is recommended. This protocol is self-validating through the use of positive controls (Testosterone/Verapamil).

Objective: Determine the intrinsic clearance (


) of 2-Ethoxy-5-Propyl-PEA using pooled human liver microsomes (HLM).
Materials:
  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 2-Ethoxy-5-Propyl-PEA (1 µM final conc).

  • Reference Standards: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Workflow:
  • Pre-Incubation:

    • Prepare a 100 µL reaction mixture containing 0.5 mg/mL HLM in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add 1 µL of Test Compound (from 100 µM stock in DMSO/ACN).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add 10 µL of pre-warmed NADPH regenerating system to initiate metabolism.

    • Control: For the negative control, add buffer instead of NADPH.

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately quench into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition (likely

      
       loss).
      
  • Calculation:

    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Calculate Half-life:

      
      .
      
    • Calculate

      
      :
      
      
      
      

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of 2-Ethoxy-5-Propyl-PEA, highlighting the competition between MAO-mediated deamination and CYP-mediated O-deethylation.

MetabolicPathway Parent 2-Ethoxy-5-Propyl-PEA (Parent Drug) Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B (Deamination) Phenol O-Desethyl Metabolite (Active/Inactive?) Parent->Phenol CYP2D6 (O-Deethylation) Acid Phenylacetic Acid Derivative (Inactive) Aldehyde->Acid Aldehyde Dehydrogenase Glucuronide Glucuronide Conjugate (Excreted) Phenol->Glucuronide UGT (Phase II)

Caption: Predicted biotransformation pathways showing the competition between oxidative deamination (MAO) and O-deethylation (CYP).

References

  • BenchChem. (2024). 1-(2-Ethoxy-5-propylphenyl)ethanamine Product Specifications and CAS 634150-54-2 Data. Retrieved from

  • Rickli, A., et al. (2015).[1] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. (Provides SAR data on N-substituted and ring-substituted phenethylamines). Retrieved from

  • Meyer, M. R. (2016). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. (Establishes MAO metabolic stability for 2C-analogs). Retrieved from

  • Eshleman, A. J., et al. (2014).[1] Substituted phenethylamines: neurotransmitter transporter and receptor interaction profiles. Psychopharmacology. (Comparative binding data for 2C-P and related analogs). Retrieved from

  • World Health Organization (WHO). (2020). Critical Review Report: 2C-E and Related Phenethylamines. Expert Committee on Drug Dependence. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Phenethylamine Derivatives

A Comparative Framework for Experimental Data in Drug Development Abstract This guide provides a comprehensive framework for the statistical analysis of experimental data pertaining to substituted phenethylamine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Experimental Data in Drug Development

Abstract

This guide provides a comprehensive framework for the statistical analysis of experimental data pertaining to substituted phenethylamine derivatives, a class of compounds with significant interest in medicinal chemistry and pharmacology. While the initial focus of this guide was 1-(2-Ethoxy-5-propylphenyl)ethanamine, a thorough literature review revealed a scarcity of publicly available experimental data for this specific molecule. Therefore, to provide a robust and illustrative guide, we will use a representative analogue from the well-documented 2C family of phenethylamines, 2-(2,5-dimethoxy-4-propylphenyl)ethanamine (commonly known as 2C-P), to demonstrate the principles of statistical analysis in a comparative context.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the validation of analytical methodologies in accordance with international standards.

Introduction: The Significance of Rigorous Statistical Analysis in Phenethylamine Research

Substituted phenethylamines are a broad class of compounds that include endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances.[3][4][5] The therapeutic potential and risks associated with these molecules necessitate precise and accurate characterization. Statistical analysis is not merely a final step in data processing; it is an integral part of the experimental design and validation process, ensuring the reliability and reproducibility of scientific findings.[6][7] This guide will delve into the causality behind experimental choices and demonstrate how to establish a self-validating system for analytical protocols, grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

For the purpose of this guide, we will consider a common scenario in drug development: the quantification of a phenethylamine derivative, our representative compound 2C-P, in a biological matrix. This will serve as the basis for our discussion of statistical methodologies and their application in comparing analytical performance and, by extension, the properties of different compounds.

Experimental Design: Laying the Foundation for Meaningful Data

A robust statistical analysis begins with a well-thought-out experimental design. The choice of analytical technique and the parameters for its validation are critical for generating high-quality data.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC/MS)

For the quantification of phenethylamine derivatives like 2C-P, Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and powerful technique.[8][9] It offers excellent selectivity and sensitivity, which are crucial for distinguishing the analyte from complex matrix components.

Experimental Protocol: Quantification of 2C-P in a Spiked Plasma Sample using GC/MS

Objective: To determine the concentration of 2C-P in a plasma sample with high precision and accuracy.

Materials:

  • 2C-P reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of 2C-P)

  • Drug-free plasma

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)[8]

  • GC/MS system with a suitable capillary column (e.g., HP-5MS)[8]

Procedure:

  • Sample Preparation:

    • Spike known concentrations of 2C-P reference standard into drug-free plasma to prepare calibration standards and quality control (QC) samples.

    • To 1 mL of each standard, QC, and unknown sample, add a fixed amount of the internal standard.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with the derivatizing agent (HFBA) and heat to form a volatile derivative of 2C-P and the IS.[8] This step is often necessary to improve the chromatographic properties of polar amines.

  • GC/MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC/MS system.

    • Set the GC oven temperature program and MS parameters to achieve optimal separation and detection of the analyte and IS.[9]

    • Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity.

Diagram of the Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample (Standard, QC, or Unknown) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation derivatize Add Derivatizing Agent & Heat evaporation->derivatize gcms GC/MS Injection & Data Acquisition derivatize->gcms quantification Quantification & Statistical Analysis gcms->quantification

Caption: Workflow for the quantification of a phenethylamine derivative in plasma.

Statistical Analysis: From Raw Data to Actionable Insights

The data obtained from the GC/MS analysis must be subjected to rigorous statistical evaluation to ensure the validity of the results. This process is guided by the principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Key Statistical Parameters for Method Validation

The following statistical parameters are essential for validating the analytical method and ensuring the quality of the experimental data.[10]

Parameter Description Statistical Metric(s) Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity, resolution, comparison of mass spectraNo interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²)r² ≥ 0.99
Accuracy The closeness of the test results to the true value.Percent recovery, percent bias85-115% for lower concentrations, 90-110% for higher concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (%RSD)%RSD ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio (S/N)S/N ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N)S/N ≥ 10
Comparative Statistical Analysis: Method vs. Method and Compound vs. Compound

Statistical analysis is not only for validating a single method but also for comparing different methods or different compounds.

Comparison of Two Analytical Methods (e.g., GC/MS vs. LC-MS/MS):

To compare the performance of two different analytical methods, a t-test or an F-test can be employed.

  • t-test: Used to determine if there is a significant difference between the means of two groups. For example, you could compare the mean recovery of 2C-P obtained by GC/MS and LC-MS/MS.

  • F-test: Used to compare the variances of two groups. This would tell you if one method is more precise (less variable) than the other.

Diagram of Comparative Analysis Logic:

comparative_analysis cluster_mean_comparison Comparison of Means (Accuracy) cluster_variance_comparison Comparison of Variances (Precision) data Experimental Data from Two Methods (A and B) ttest Student's t-test data->ttest ftest F-test data->ftest conclusion_mean Significant difference in accuracy? ttest->conclusion_mean conclusion_var Significant difference in precision? ftest->conclusion_var

Caption: Statistical workflow for comparing two analytical methods.

Comparison of Two Phenethylamine Derivatives (e.g., 2C-P vs. a Novel Analog):

When comparing the properties of two different compounds, the statistical analysis will depend on the nature of the experiment. For example, in a receptor binding assay, you might compare the IC50 values (inhibitory concentration 50%) of the two compounds.

Parameter Description Statistical Test
Potency (IC50/EC50) The concentration of a drug that gives half-maximal response.Non-linear regression, comparison of fits
Efficacy (Emax) The maximal response a drug can produce.Comparison of fitted Emax values
Metabolic Stability The rate at which a compound is metabolized.t-test to compare half-lives

Conclusion: The Bedrock of Scientific Integrity

The statistical analysis of experimental data is the bedrock upon which the integrity of scientific research is built. For phenethylamine derivatives, where subtle structural modifications can lead to profound changes in biological activity, a rigorous and well-documented statistical approach is paramount. This guide has provided a framework for conducting such analyses, from experimental design to the comparative evaluation of data. By adhering to these principles and leveraging the power of statistical tools, researchers can ensure the validity of their findings and contribute to the advancement of drug discovery and development.

References

  • Alfassi, Z. B. (n.d.). Statistical Treatment of Analytical Data.
  • Fiveable. (n.d.). Chemical Analysis: Measurements & Data | Analytical Chemistry Class Notes.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Wiley. (n.d.). Statistical Methods in Analytical Chemistry, 2nd Edition.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Scribd. (n.d.). Statistical Analytical Chemistry.
  • Harvey, D. (n.d.). Evaluating Analytical Data.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Meyer, M. R., et al. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases.
  • PubChem. (n.d.). 2,5-Dimethoxy-4-propylphenethylamine.
  • Ministry of Health and Welfare, Taiwan. (2020, May 18). Method of Test for Synthetic Phenethylamines in Urine (2).
  • Wikipedia. (n.d.). 2CB-2-EtO.
  • Martins, D., et al. (2023, August 15). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.
  • Costa, J. L., et al. (2018, January 28). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
  • Benchchem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • U.S. Environmental Protection Agency. (n.d.). Method 525.1, Revision 2.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column.
  • Wikipedia. (n.d.). 2C-P.
  • Cayman Chemical. (n.d.). 2C-D (hydrochloride).
  • SWGDrug. (2013, February 27). 2C-P.
  • Connecticut General Assembly. (2013, October 11). SYNTHETIC DRUG “2C-P”.
  • Godyń, J., et al. (2026, February 4). N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI.
  • Gatch, M. B., et al. (n.d.). Behavioral effects of the putative anxiolytic (+/-)-1-(2,5-dimethoxy-4-ethylthiophenyl)-2-aminopropane (ALEPH-2) in rats and mice. PubMed.
  • Nichols, D. E., et al. (n.d.). Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists. ResearchGate.
  • Ladekjaer, S., et al. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.

Sources

Validation

head-to-head comparison of 1-(2-Ethoxy-5-propylphenyl)ethanamine with a standard reference compound

This guide provides a rigorous technical comparison between 1-(2-Ethoxy-5-propylphenyl)ethanamine (a specialized, lipophilic chiral building block) and its standard reference analogue, 1-(2-Ethoxyphenyl)ethanamine .[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 1-(2-Ethoxy-5-propylphenyl)ethanamine (a specialized, lipophilic chiral building block) and its standard reference analogue, 1-(2-Ethoxyphenyl)ethanamine .[1][2] This analysis focuses on their structural properties, synthetic utility in medicinal chemistry (particularly for PDE5 inhibitor analogues and GPCR ligands), and physicochemical profiles.[1][2]

[1][2]

Executive Summary

1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS: 634150-54-2) is a substituted


-methylbenzylamine derivative characterized by a 2-ethoxy group and a 5-propyl chain on the phenyl ring.[1][2][3][4] It serves as a high-value intermediate for synthesizing lipophilic analogues of bioactive scaffolds (e.g., Sildenafil-type PDE5 inhibitors or GPCR ligands).[1][2]

Compared to the standard reference 1-(2-Ethoxyphenyl)ethanamine , the subject compound introduces significant steric bulk and lipophilicity (


LogP 

+1.[1][2]5) at the 5-position.[1][2][3][4] This modification is critical for probing hydrophobic pockets in receptor binding sites but introduces challenges in metabolic stability (propyl oxidation) and solubility.[1][2]
Structural & Physicochemical Analysis

The core distinction lies in the 5-propyl substitution , which transforms the standard "ethoxy-benzylamine" scaffold into a more hydrophobic probe.[1][2]

FeatureTarget: 1-(2-Ethoxy-5-propylphenyl)ethanamine Reference: 1-(2-Ethoxyphenyl)ethanamine Impact
CAS Number 634150-54-2115436-72-1 (Generic)Unique identifier for regulatory tracking.[1][2]
Molecular Formula


Increased MW (+42 Da) affects ligand efficiency.[1][2]
Molecular Weight 207.31 g/mol 165.23 g/mol Remains within fragment-based drug design limits (<300 Da).[1][2]
Lipophilicity (cLogP) ~3.2~1.7Critical: Target is significantly more lipophilic, enhancing membrane permeability but reducing aqueous solubility.[1][2]
Steric Bulk (5-Pos) Propyl (-CH

CH

CH

)
Hydrogen (-H)The propyl group fills hydrophobic pockets (e.g., S1/S2 sites) but may clash in tight binding clefts.[1][2]
Electronic Effect Weak inductive donor (+I) at C5Neutral at C5Slight increase in electron density on the ring; minimal effect on amine pKa.[1][2]
Chiral Center Yes (C1 of ethanamine)Yes (C1 of ethanamine)Both are used as chiral resolving agents or chiral intermediates.[1][2]
Synthetic & Functional Utility[1][2]
2.1. Medicinal Chemistry Applications

The Reference Compound is a standard building block for introducing a 2-ethoxyphenyl moiety, common in urological drugs (e.g., Tamsulosin analogues) and older PDE5 inhibitors.[1][2]

The Target Compound is a specialized analogue designed for:

  • SAR Exploration (Structure-Activity Relationship): The 5-propyl group acts as a "hydrophobic probe."[1][2] In PDE5 inhibitors (like Sildenafil analogues), the 5-position of the phenyl ring typically hosts a sulfonyl group.[1][2] Replacing this with a propyl group tests the necessity of the H-bond acceptor (sulfonyl) versus pure hydrophobic interaction.[1][2]

  • Chiral Resolution: As a substituted

    
    -methylbenzylamine, it can serve as a resolving agent for acidic racemates.[1][2] The added propyl tail increases the solubility difference between diastereomeric salts compared to the unsubstituted reference.[1][2]
    
2.2. Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the Target vs. Reference in a hypothetical drug synthesis workflow (e.g., sulfonamide formation).

SynthesisComparison Ref Reference: 1-(2-Ethoxyphenyl)ethanamine Step1 Chlorosulfonation (ClSO3H) Ref->Step1 Facile Alt_Path Amide Coupling (R-COCl) Ref->Alt_Path Target Target: 1-(2-Ethoxy-5-propylphenyl)ethanamine Target->Step1 Difficult (5-Pos Occupied) Target->Alt_Path Preferred Route Ref_Prod Ref-Sulfonyl Chloride (5-position active) Step1->Ref_Prod Major Product Target_Prod Target-Sulfonyl Chloride? (Blocked/Steric Hindrance) Step1->Target_Prod Regioisomer Mix (Sulfonation at 3/4?) Lipophilic_Ligand Lipophilic Ligand (High LogP) Alt_Path->Lipophilic_Ligand From Target Standard_Ligand Standard Ligand (Moderate LogP) Alt_Path->Standard_Ligand From Reference

Figure 1: Synthetic divergence. The 5-propyl group in the Target blocks the standard sulfonation site used in the Reference, necessitating alternative functionalization strategies (e.g., amide coupling).[1][2]

Pharmacological & ADME Profile
3.1. Binding Affinity (Theoretical SAR)
  • Reference: Binds primarily through

    
    -stacking (phenyl) and hydrogen bonding (amine/ethoxy).[1][2]
    
  • Target: The 5-propyl group adds a Van der Waals contact point .

    • Pro: Increases affinity if the receptor has a complementary hydrophobic pocket (e.g., the hydrophobic cleft in monoamine transporters or specific GPCRs).[1][2]

    • Con: Decreases affinity if the pocket is sterically restricted.[1][2]

3.2. Metabolic Stability (Microsomal Stability)

The Target compound is less metabolically stable than the Reference due to the propyl side chain.[1][2]

  • Reference: Metabolism is primarily via N-dealkylation or O-dealkylation (CYP2D6/3A4).[1][2]

  • Target: The propyl group introduces vulnerable sites for

    
    -oxidation  or 
    
    
    
    -1 hydroxylation
    .[1][2]
    • Mechanism:[1][2] CYP450 enzymes will likely hydroxylate the terminal or penultimate carbon of the propyl chain, leading to rapid clearance or formation of active metabolites.[1][2]

Experimental Protocols
Protocol A: Comparative Solubility & LogP Determination

Objective: Quantify the lipophilicity shift introduced by the propyl group.[1][2]

  • Preparation: Dissolve 1 mg of Target and Reference in 1 mL DMSO (Stock).

  • Shake-Flask Method:

    • Add 50 µL Stock to a biphasic system (Octanol/Water, pH 7.4).

    • Vortex for 2 hours at 25°C.

    • Centrifuge to separate phases.

  • Analysis: Quantify concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expected Result: Target LogD > 3.0; Reference LogD ~ 1.5.

Protocol B: General Amide Coupling (Derivatization)

Objective: Verify reactivity of the benzylic amine.[1][2]

  • Reagents: Amine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).[1][2]

  • Procedure:

    • Cool amine solution in DCM to 0°C.[1][2]

    • Add TEA, then dropwise add Benzoyl Chloride.

    • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl, then Sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Observation: The Target may show slightly slower kinetics due to the remote steric bulk of the propyl group affecting the rotation of the phenyl ring, though the electronic effect is minimal.[1][2]

Safety & Regulatory Note
  • Structural Class: Both compounds are

    
    -methylbenzylamines .[1][2]
    
  • Distinction from Stimulants: While structurally related to phenethylamines (like the 2C series), the amine is benzylic (attached to C1 of the ethyl chain relative to the ring), not homobenzylic.[1][2] This structural difference typically abolishes psychostimulant activity associated with amphetamines, as the nitrogen is too close to the aromatic ring to effectively mimic dopamine.[1][2]

  • Handling: Treat as a chemical irritant.[1][2] The Target's higher lipophilicity implies faster dermal absorption.[1][2]

References
  • BenchChem. (2024).[1][2] Product Analysis: 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 634150-54-2).[1][2][3] Retrieved from [1][2]

  • PubChem. (2024).[1][2] Compound Summary: 2-ethoxybenzenemethanamine.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story.[1][2] (Contextual reference for phenethylamine SAR, distinguishing benzylic vs. homobenzylic amines). Transform Press.

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Reference for LogP and metabolic liability of propyl chains).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Ethoxy-5-propylphenyl)ethanamine

Operational Identity & Chemical Profile Substance Class: Substituted Phenethylamine / Amphetamine Derivative Primary Functional Group: Primary Amine ( ) Risk Category: High Potency Bioactive / Research Chemical 1-(2-Etho...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Identity & Chemical Profile

Substance Class: Substituted Phenethylamine / Amphetamine Derivative Primary Functional Group: Primary Amine (


)
Risk Category:  High Potency Bioactive / Research Chemical

1-(2-Ethoxy-5-propylphenyl)ethanamine is a substituted phenyl-ethanamine, structurally related to psychoactive research chemicals (e.g., the 2C-x family or benzofuran derivatives). Due to the presence of the primary amine and the lipophilic propyl/ethoxy substitutions, this compound must be treated as a corrosive organic base with high pharmacological potency .

Operational Assumption: In the absence of specific toxicological data (LD50), treat this substance as a potential neurotoxin and severe skin/eye irritant . All disposal procedures must prevent environmental release and accidental human exposure.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (free base) or Solid (HCl salt)Determines waste stream segregation (Solid vs. Liquid).
Basicity pH > 11 (1% aq. solution)Corrosive . Incompatible with acids and oxidizers.[1][2]
Solubility Lipophilic (Free base); Water Soluble (Salt)Do NOT dispose of down the drain.
Flash Point > 90°C (Estimated for free base)Combustible. Classify as Ignitable Waste if in organic solvent.

Risk Assessment & Hazard Identification

Before initiating disposal, you must validate the state of the material. Use this self-validating risk matrix:

  • Inhalation Hazard: High. Amine vapors can cause respiratory sensitization. Control: Fume hood required.

  • Dermal Hazard: Severe. Lipophilic nature facilitates transdermal absorption. Control: Double nitrile gloves.

  • Reactivity: Incompatible with strong oxidizing agents (e.g., nitric acid, permanganates) and acid chlorides.

Regulatory Classification (RCRA)

Under US EPA regulations (40 CFR § 261), this material is classified as hazardous waste:

  • Characteristic of Corrosivity (D002): If pH

    
     12.5.[3]
    
  • Characteristic of Ignitability (D001): If in a flammable solvent (Flash point < 60°C).

  • Toxic Waste: Due to bioactive potential, it must be incinerated.

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation & Container Selection

Objective: Prevent cross-reaction and ensure container integrity.

  • Select Container:

    • Liquids: High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers due to amine corrosivity.

    • Solids: Wide-mouth HDPE jar with a screw-top lid.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Corrosive."

Phase 2: Chemical Deactivation (Optional Pre-Treatment)

Note: This step is recommended only if you need to stabilize the compound before long-term storage or transport. For routine disposal, skip to Phase 3.

Mechanism: Conversion of the volatile free base into a non-volatile salt.



  • Setup: Work in a fume hood.

  • Dilution: Dissolve the residue in a minimal amount of ethanol or isopropanol.

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) or Acetic Acid until pH < 6 (Verify with pH paper).

  • Result: The amine is now a salt, significantly reducing vapor pressure and odor.

Phase 3: Waste Stream Management

Do NOT pour down the sink. Do NOT mix with Oxidizers (Nitric Acid, Peroxides).

Workflow Diagram: Waste Segregation Logic

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution/Oil ActionSolid Pack in HDPE Jar Label: 'Toxic Solid' SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, Acetone, Toluene) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Basic/Acidic SolventCheck->Aqueous Water Based ActionHalo Segregate: Halogenated Waste Label: 'Toxic/Corrosive' Halogenated->ActionHalo ActionNonHalo Segregate: Organic Solvents Label: 'Flammable/Toxic' NonHalogenated->ActionNonHalo Aqueous->ActionNonHalo If <5% Org

Caption: Decision matrix for segregating 1-(2-Ethoxy-5-propylphenyl)ethanamine waste streams to prevent incompatible reactions.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and contamination.[1][4]

PPE Required:

  • Respiratory: N95 (for dust) or Half-mask respirator with organic vapor cartridges (for liquid).

  • Skin: Double Nitrile gloves, Lab coat, Safety Goggles.

Spill Cleanup Algorithm
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Ventilate: Maximize fume hood sash airflow or open windows if safe.

  • Neutralize (Liquids):

    • Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to the spill.

    • Validation: Test with pH paper. Target pH 6–8.

  • Absorb: Use inert absorbent (Vermiculite, Bentonite clay, or commercial "Organic" spill pads). Do not use paper towels for neat amine spills (exothermic reaction risk).

  • Collect: Scoop material into a hazardous waste container.

  • Decontaminate: Wash the surface with a soap/water solution twice.

SpillResponse Spill Chemical Spill Assess Assess Volume & State Spill->Assess Isolate Isolate Area Assess->Isolate Neutralize Apply Citric Acid (If Liquid) Isolate->Neutralize Absorb Absorb w/ Vermiculite Neutralize->Absorb Collect Collect in HazWaste Bin Absorb->Collect Clean Wash Surface (Soap/Water) Collect->Clean

Caption: Operational workflow for containing and cleaning up amine spills.

Regulatory Compliance & Final Destruction

Environmental Protection Agency (EPA) Requirements
  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation of acute hazardous waste if this compound is deemed P-listed equivalent (though technically it is likely U-listed or characteristic).

  • Storage Limit: Do not store waste for more than 90 days (LQG) or 180 days (SQG).

Destruction Method

The only acceptable final disposal method for bioactive organic amines is High-Temperature Incineration .

  • Code: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Verification: Request a Certificate of Destruction (COD) from your waste vendor.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2C-P (2,5-Dimethoxy-4-propylphenethylamine). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Purdue University (2024). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Ethoxy-5-propylphenyl)ethanamine

The following technical guide details the safety, logistical, and operational protocols for handling 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS: 634150-54-2). Executive Safety Summary Status: High-Potency Research Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS: 634150-54-2).

Executive Safety Summary

Status: High-Potency Research Chemical / Intermediate Primary Hazards: Skin/Eye Corrosion (Amine), Respiratory Sensitization, Potential CNS Activity. Operational Directive: Treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until toxicological data confirms otherwise. All handling of dry powder must occur within a Vented Balance Enclosure (VBE) or Glovebox.

Immediate "Go/No-Go" Safety Criteria:

  • NO open-bench weighing of powder.

  • NO handling without a functioning eye-wash station within 10 seconds.

  • NO use of latex gloves (permeation risk).

Chemical Profile & Hazard Analysis

Understanding the molecular structure is critical for predicting reactivity and toxicology in the absence of a comprehensive Safety Data Sheet (SDS).

FeatureSpecificationSafety Implication
Chemical Name 1-(2-Ethoxy-5-propylphenyl)ethanamineAmine Functional Group: High pH (>11), corrosive to mucous membranes.
CAS Number 634150-54-2Specific identifier for inventory tracking.
Structure Class Substituted

-methylbenzylamine
Pharmacology: Structural analog to psychoactive phenethylamines; potential for CNS stimulation or adrenergic activity.
Physical State Solid (Low MP) or Viscous OilOils adhere to gloves; solids generate invisible aerosols.
Solubility Lipophilic (LogP > 2.5 est.)Rapid dermal absorption. Soluble in DMSO, MeOH, DCM.

Mechanistic Hazard Insight: The presence of the primary amine on a benzylic carbon (1-position) increases basicity and reactivity. The 2-ethoxy-5-propyl substitution pattern increases lipophilicity, facilitating blood-brain barrier (BBB) penetration if systemic exposure occurs. This necessitates a "Universal Precautions" approach for potent compounds.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on barrier breakthrough time and protection factors (APF).

Protection ZoneLow Risk (Solutions <10 mM)High Risk (Powder / Conc. Solutions)Technical Rationale
Respiratory Fume Hood (Face Velocity >100 fpm)N100/P3 Respirator or PAPRAmine vapors/dusts are potent respiratory sensitizers.
Dermal (Hands) Nitrile (Min 5 mil thickness)Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®)Laminate films resist organic amines >480 mins; Nitrile degrades rapidly with concentrated amines.
Ocular Safety Glasses with Side ShieldsChemical Goggles + Face Shield Alkaline burns cause irreversible corneal saponification.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable) + Sleeve CoversPrevents accumulation of potent dust on reusable clothing.
Operational Protocol: Safe Handling & Transfer
A. Engineering Controls & Weighing Logic
  • Primary Containment: Use a Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet.

  • Static Control: Use an ionizing bar; amine salts are often hygroscopic and static-prone.

B. Step-by-Step Workflow
  • Preparation: Pre-weigh solvent in the receiving vial to minimize open handling of the solid.

  • Weighing:

    • Place the source container in the VBE.

    • Tare the balance with the receiving vial cap off.

    • Transfer solid using a disposable anti-static spatula.

    • Critical: Do not return excess chemical to the source container (cross-contamination risk).

  • Dissolution (The "Wetting" Step):

    • Add solvent immediately to the solid to suppress dust generation.

    • Cap tightly and vortex inside the hood.

  • Decontamination:

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

    • Dispose of the wipe in the solid hazardous waste stream.

C. Visualization: PPE Selection Logic

PPE_Logic Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid LevelA MAX PROTECTION (Glovebox/VBE + Double Glove + N100) Solid->LevelA Inhalation Risk Conc Concentration? Liquid->Conc HighConc > 100 mM or Neat Conc->HighConc LowConc < 100 mM Conc->LowConc LevelB HIGH PROTECTION (Fume Hood + Laminate Gloves + Goggles) HighConc->LevelB Splash Risk LevelC STANDARD PROTECTION (Fume Hood + Nitrile + Safety Glasses) LowConc->LevelC

Figure 1: Decision logic for selecting the appropriate PPE tier based on physical state and concentration.

Emergency Response & Disposal
Spill Management (Small Scale < 5g)

Since this is an amine, acid neutralization is the key deactivation strategy.

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Double gloves, N100 respirator).

  • Contain: Cover spill with vermiculite or sand .

  • Neutralize: Apply a dilute acid solution (e.g., 1M HCl or Citric Acid) to convert the volatile free base into a non-volatile salt.

    • Reaction:

      
      
      
  • Clean: Scoop material into a hazardous waste bag. Wipe area with water, then ethanol.

Disposal Protocol
  • Waste Stream: Segregate as "Basic Organic Waste" or "Toxic Organic Waste" .

  • Destruction: Incineration is the only acceptable method. Do not dispose of down the drain.

  • Labeling: Clearly mark waste containers with "Contains Potent Amine: 1-(2-Ethoxy-5-propylphenyl)ethanamine".

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 634150-54-2. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeWork NSW. (2022). Handling Potent Compounds in the Laboratory. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.